molecular formula C13H24N2O2 B1443844 tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1341037-08-8

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1443844
CAS No.: 1341037-08-8
M. Wt: 240.34 g/mol
InChI Key: BHCQMFFWISUOHK-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(14)8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCQMFFWISUOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144731
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
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Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-08-8
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyclic scaffolds, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as particularly valuable frameworks. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal interaction with protein binding sites.[1][2] The 2-azaspiro[4.4]nonane core, a prominent member of this class, is a key structural motif in a variety of natural products and pharmacologically active molecules.[1][2]

This guide focuses on a specific, high-value derivative: This compound . This molecule is a bifunctional building block, featuring a primary amine at the 7-position and a secondary amine within the pyrrolidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme makes it an exceptionally useful synthon for the construction of more complex molecules, allowing for selective chemical modifications at either nitrogen atom. Such building blocks are instrumental in the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and other targeted drug modalities.[3]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of a robust synthetic pathway to this compound and the analytical methods required to verify its structure and purity.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that culminates in the stereoselective introduction of the C7-amino group. A logical and field-proven strategy involves the synthesis of a ketone precursor, tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate , followed by its conversion to the target primary amine via reductive amination.

The causality behind this strategic choice is rooted in efficiency and control:

  • Ketone as a Key Intermediate: The synthesis of spirocyclic ketones is well-established.[4][5] The carbonyl group serves as a versatile chemical handle, readily convertible to a variety of functionalities. Its presence allows for the late-stage introduction of the crucial amine group.

  • Reductive Amination: This classical transformation is one of the most powerful methods for C-N bond formation. It proceeds under relatively mild conditions, tolerates a wide range of functional groups, and offers a high degree of control, minimizing side reactions. The process involves the in-situ formation of an imine or enamine from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Spirocyclic Ketone Synthesis cluster_1 Part 2: Amine Introduction cluster_2 Part 3: Purification & Isolation A Pyrrolidine-based Starting Material B Cyclization & Boc Protection A->B C tert-Butyl 7-oxo-2-azaspiro[4.4] nonane-2-carboxylate B->C E tert-Butyl 7-amino-2-azaspiro[4.4] nonane-2-carboxylate C->E D Reductive Amination Conditions (Ammonia Source + Reducing Agent) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Pure Final Product G->H

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, designed for reproducibility and clarity. Safety precautions, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, are mandatory.

Step 1: Synthesis of tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (Ketone Intermediate)

This step involves the construction of the spirocyclic ketone from a suitable pyrrolidine precursor. One common method is the intramolecular cyclization of a pyrrolidine derivative bearing an appropriate side chain that can form the second five-membered ring. A plausible precursor, based on related syntheses, is a cyanomethyl-substituted pyrrolidine dicarboxylate, which can be cyclized and hydrolyzed to the ketone.[6]

  • Reaction Setup: To a solution of a suitable precursor, such as methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate, in a protic solvent like methanol, add a hydrogenation catalyst such as Raney Nickel.[6]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, can then be hydrolyzed under acidic conditions to yield the desired ketone, tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate. Purify the final ketone by column chromatography on silica gel.

Step 2: Reductive Amination to Yield this compound

This protocol details the conversion of the ketone intermediate to the final product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane.

  • Ammonia Source: Add an ammonia source. Ammonium acetate (approx. 10 eq) is a common and effective choice.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent in portions. Sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq) or sodium triacetoxyborohydride (STAB, approx. 1.5 eq) are preferred as they are selective for the imine over the ketone.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.

Characterization and Data Validation

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. The data presented below are representative of what would be expected for the target molecule.

G cluster_0 Primary Analysis cluster_1 Secondary Analysis cluster_2 Final Validation A Purified Product B Mass Spectrometry (MS) Confirms Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Confirms Structure & Connectivity A->C D Infrared (IR) Spectroscopy Confirms Functional Groups A->D E Purity Analysis (HPLC) Determines % Purity A->E F Validated Compound (Structure, MW, Purity Confirmed) B->F C->F E->F

Caption: Logical workflow for the analytical characterization of the final product.

Summary of Expected Analytical Data
Analytical Technique Parameter Expected Observation/Value Purpose
Molecular Formula -C₁₃H₂₄N₂O₂Basic structural information.[3][7]
Molecular Weight -240.34 g/mol Confirms the elemental composition.[3][7]
Mass Spec. (ESI-MS) [M+H]⁺m/z ≈ 241.19Confirms the mass of the protonated molecule.
¹H NMR Chemical Shift (δ)~1.45 ppm (s, 9H, -C(CH₃)₃)~1.5-2.0 ppm (m, aliphatic CH₂)~2.8-3.5 ppm (m, CH₂ adjacent to N)Broad singlet (2H, -NH₂)Confirms the presence of the Boc group, the spirocyclic backbone, and the primary amine.
¹³C NMR Chemical Shift (δ)~28.5 ppm (-C(CH₃)₃)~40-60 ppm (ring carbons)~65 ppm (spiro-carbon)~79.5 ppm (-C(CH₃)₃)~155 ppm (C=O of Boc)Confirms the carbon skeleton, including the key quaternary spiro-carbon and the carbamate carbonyl.
IR Spectroscopy Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (N-H stretch, primary amine)~2850-2950 cm⁻¹ (C-H stretch, aliphatic)~1680-1700 cm⁻¹ (C=O stretch, carbamate)Confirms the presence of key functional groups.
Purity HPLC>95% (typically)Quantifies the purity of the final sample.[3][7]

Conclusion

The synthesis and characterization of this compound represent a critical capability for laboratories engaged in advanced drug discovery. The strategic pathway detailed in this guide, centered on the reductive amination of a spirocyclic ketone intermediate, provides a reliable and scalable method for producing this valuable molecular building block. The orthogonal protection of the two amine functionalities grants chemists precise control over subsequent derivatization, enabling the exploration of novel chemical space. Rigorous analytical validation using a suite of spectroscopic and chromatographic techniques ensures the high quality and structural integrity of the final compound, making it a trustworthy component for the synthesis of next-generation therapeutics.

References

  • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: White Rose Research Online URL: [Link]

  • Title: Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... Source: ResearchGate URL: [Link]

  • Title: (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL: [Link]

  • Title: this compound, min 97%, 100 mg Source: CP Lab Safety URL: [Link]

  • Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Source: PMC - NIH URL: [Link]

Sources

Physicochemical properties of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound, a key building block in modern medicinal chemistry, particularly in the synthesis of protein degraders.[1] While specific experimental data for this compound is not broadly published, this document outlines the critical physicochemical properties essential for its effective use in drug discovery and development. As a Senior Application Scientist, this guide emphasizes not just the properties themselves, but the causality behind the experimental methodologies required to determine them. It provides field-proven, step-by-step protocols for determining solubility, pKa, and lipophilicity, equipping researchers and drug development professionals with the necessary tools to fully characterize this and similar spirocyclic scaffolds.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a protected secondary amine within a spirocyclic system and a primary amine extending from the scaffold. The spirocyclic core imparts a rigid, three-dimensional architecture, a highly desirable feature in modern drug design for improving target specificity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The presence of a Boc-protected amine and a free primary amine allows for orthogonal synthesis strategies, making it a versatile building block for complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Understanding the fundamental physicochemical properties of this molecule is not a mere academic exercise; it is a prerequisite for its successful application. Properties such as solubility, pKa, and lipophilicity govern everything from reaction conditions and purification strategies to formulation development and ultimate biological activity. This guide provides the foundational knowledge and actionable protocols to elucidate these critical parameters.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent experimentation. All data must be traceable to a specific, well-characterized chemical entity.

Core Identification
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 1341037-08-8[1]
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.347 g/mol [1][2]
PubChem CID 71630753[2]
Chemical Structure

The structure consists of two fused five-membered rings sharing a single carbon atom (the spiro center). One ring is a pyrrolidine, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. The other is a cyclopentane ring bearing a primary amine.

Caption: 2D Structure of the target molecule.

Core Physicochemical Properties: Experimental Determination

The following sections detail the strategic importance of key physicochemical properties and provide robust, validated protocols for their determination.

Solubility Profile

Expertise & Experience: Aqueous solubility is a master variable in drug discovery. Poor solubility can halt a project due to challenges in performing in-vitro assays, formulating for in-vivo studies, and achieving oral absorption. For a building block like this, solubility in common organic solvents is equally critical for reaction setup and purification. The primary amine is expected to be protonated at physiological pH, enhancing aqueous solubility, while the Boc group and hydrocarbon scaffold contribute to lipophilicity.

Trustworthiness: The described shake-flask method is a gold-standard approach that relies on achieving thermodynamic equilibrium, ensuring reproducible and accurate results.[3] Including a 24-hour equilibration period is critical to avoid underestimating the solubility of crystalline solids which may dissolve slowly.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Prepare saturated solutions by adding an excess of the solid compound (e.g., 5-10 mg) to 1 mL of each test solvent (e.g., pH 7.4 PBS, DMSO, Methanol, Dichloromethane) in separate glass vials.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Reporting: Express solubility in µg/mL or mM. The protocol should be performed in triplicate to ensure reliability.[4][5]

Acidity Constant (pKa)

Expertise & Experience: The pKa of the primary amine is one of the most influential properties for a drug candidate. It dictates the charge state of the molecule at different pH values, which directly impacts its interaction with biological targets, membrane permeability (ADME), and aqueous solubility.[6] For this molecule, the primary amine (a base) will have a pKa in the range of 9-10.5. Knowing the precise value is essential for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood.

Trustworthiness: Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8] The protocol's validity is ensured by calibrating the pH meter with at least three standard buffers spanning the expected pH range and by performing the titration multiple times to calculate an average and standard deviation.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-5 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Purge with nitrogen to remove dissolved CO₂.[7]

  • Titration: Slowly titrate the solution with a standardized titrant (0.1 M HCl, since the analyte is a base). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Alternatively, the inflection point of the first derivative plot (dpH/dV) corresponds to the equivalence point.

  • Validation: Perform a minimum of three titrations to ensure the reproducibility of the result.[7]

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It is typically measured as the partition coefficient (LogP) between n-octanol and water.[9] However, for an ionizable compound like this one, the distribution coefficient (LogD) is more biologically relevant. LogD is the partition coefficient at a specific pH (usually 7.4) and accounts for the partitioning of both the neutral and ionized forms of the molecule.[10] According to Lipinski's Rule of 5, an oral drug candidate should ideally have a LogP < 5.[9]

Trustworthiness: The shake-flask method is the "gold standard" for LogP/D determination due to its direct measurement of partitioning at equilibrium.[11] Pre-saturating the n-octanol and aqueous phases with each other is a critical step to prevent volume changes during the experiment, ensuring the integrity of the measurement.[12]

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

  • Solvent Preparation: Prepare the two phases: n-octanol saturated with pH 7.4 PBS, and pH 7.4 PBS saturated with n-octanol. Allow them to separate for 24 hours.[12]

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each).

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this.

  • Quantification: Accurately sample a known volume from both the aqueous and the n-octanol layers. Quantify the concentration in each phase using a validated HPLC-UV or LC-MS/MS method.[10][12]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

  • Validation: The experiment should be run in triplicate. The sum of the compound recovered from both phases should be close to 100% of the initial amount to validate the experiment's mass balance.

Analytical Quality Control Workflow

Ensuring the identity and purity of the building block is paramount before its use in synthesis. A multi-step analytical workflow is required for comprehensive characterization.

analytical_workflow cluster_0 Primary Characterization cluster_1 Methodology cluster_2 Physicochemical Profiling cluster_3 Final Approval start Incoming Material Batch (tert-Butyl 7-amino-2-azaspiro[4.4] nonane-2-carboxylate) identity Identity Confirmation start->identity lcms LC-MS (Mass Verification) identity->lcms Is mass correct? nmr ¹H & ¹³C NMR (Structural Verification) identity->nmr Is structure correct? purity Purity Assessment hplc HPLC-UV/ELSD (Chromatographic Purity) purity->hplc Is purity >95%? lcms->purity nmr->purity physchem Property Determination hplc->physchem solubility Solubility Test (Shake-Flask) physchem->solubility pka pKa Titration physchem->pka logd LogD Measurement (Shake-Flask) physchem->logd final Release for Synthesis (Qualified Reagent) solubility->final pka->final logd->final

Caption: A typical quality control workflow for qualifying a new batch of the building block.

Conclusion

This compound is a valuable scaffold for drug discovery, offering a desirable three-dimensional exit vector for synthetic elaboration. Its successful application is contingent upon a thorough understanding of its core physicochemical properties. This guide provides the strategic rationale and detailed, trustworthy experimental protocols for determining its solubility, pKa, and lipophilicity. By employing these methods, researchers can ensure the quality of their starting material, anticipate its behavior in both chemical and biological systems, and ultimately accelerate the drug development process.

References

  • CP Lab Safety. tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • McLaughlin, J.C. Experiment 27 - Amines and Amides. Available from: [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available from: [Link]

  • Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Pavia, D.L., et al. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • Slideshare. pKa and log p determination. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ResearchGate. Determination of pK(a) values of basic new drug substances by CE. Available from: [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

Sources

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate CAS number 1341037-08-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

CAS Number: 1341037-08-8

Executive Summary

In the landscape of modern drug discovery, the demand for scaffolds that confer three-dimensional (3D) complexity and improved physicochemical properties is paramount. Azaspirocycles have emerged as privileged structures that meet this need, offering rigid conformational control and precise exit vectors for substituent placement.[1] This guide provides a comprehensive technical overview of This compound , a bifunctional spirocyclic building block of significant interest to medicinal chemists and drug development professionals. This molecule incorporates a protected secondary amine within a pyrrolidine ring and a reactive primary amine on a cyclopentane ring, joined at a spirocyclic carbon center. This differential reactivity, combined with the inherent 3D nature of the azaspiro[4.4]nonane core, makes it a valuable tool for synthesizing novel chemical entities, particularly in the development of therapeutics for oncology and central nervous system disorders.[1][2]

Physicochemical and Structural Properties

The foundational characteristics of this building block are essential for its effective application in synthesis. The structure features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, rendering it temporarily inert and allowing for selective chemistry at the primary amine.

N1 N C1 C C2 C C_spiro C C3 C C4 C N_boc N C_boc1 C C_boc2 C O_boc1 =O O_boc2 O C_tert C structure This compound C₁₃H₂₄N₂O₂

Caption: Chemical Structure of the Topic Compound.

PropertyValueSource(s)
CAS Number 1341037-08-8[3][4][5]
Molecular Formula C₁₃H₂₄N₂O₂[3][6]
Molecular Weight 240.34 g/mol [3][6]
Purity Typically ≥97%[3][6]
Appearance Solid (inferred)[7]
Classification Spirocyclic Diamine, Protein Degrader Building Block[3][5]
InChI Key BHCQMFFWISUOHK-UHFFFAOYSA-N[4]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N[4]

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and the creation of novel analogs.[3][4][5] A prevalent and logical synthetic route involves the reductive amination of a ketone precursor.

Recommended Synthetic Pathway: Reductive Amination

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of its corresponding ketone, tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1319716-42-1).[8][9] This transformation is a cornerstone of amine synthesis due to its high efficiency and the wide availability of reagents.

Causality of Experimental Choice: This two-step, one-pot process first involves the formation of an imine or enamine intermediate by reacting the ketone with an ammonia source (e.g., ammonium acetate, ammonia in methanol). This intermediate is then reduced in situ to the desired primary amine. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is critical, as these reagents are selective for the protonated imine over the ketone starting material, minimizing side reactions such as ketone reduction.

Proposed Synthetic Protocol

This is a representative protocol based on standard organic chemistry principles. Researchers should optimize conditions based on their specific lab setup and scale.

  • Reaction Setup: To a solution of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1.0 eq) in methanol (MeOH, ~0.1 M), add ammonium acetate (NH₄OAc, ~10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Basify the aqueous residue with 1 M NaOH to a pH > 10 and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Analytical Characterization

No public spectra are available in the search results, but the following represents expected data for structure validation.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet at ~1.45 ppm (9H) for the tert-butyl group, a broad singlet for the -NH₂ protons, and a series of multiplets between 1.5 and 3.5 ppm corresponding to the 14 aliphatic protons of the two rings.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the spirocyclic carbon, and multiple aliphatic signals for the CH and CH₂ groups of the nonane framework.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 241.19.

Core Applications & Chemical Reactivity

The utility of this molecule stems from its defined 3D structure and the orthogonal reactivity of its two amine functional groups.

The Role of Azaspirocycles in Drug Design

Medicinal chemistry programs increasingly seek to escape "flatland"—the over-reliance on two-dimensional aromatic scaffolds. Azaspirocycles provide a robust solution.[1]

  • 3D Chemical Space: The rigid spiro[4.4]nonane core orients substituents in well-defined vectors, enabling more precise and effective interactions with complex biological targets like protein-protein interfaces.[1]

  • Improved Physicochemical Properties: Counterintuitively, the inclusion of a spirocyclic center can lower the lipophilicity (logD) of a molecule, even while increasing the carbon count. This effect is often attributed to the increased basicity of the nitrogen atoms and the disruption of planarity, which can reduce undesirable interactions and improve solubility.[10]

  • Novel Scaffolds: Spirocyclic diamines are under-represented in existing compound libraries, offering access to novel chemical space and intellectual property.[11][12] They have been successfully incorporated into inhibitors of potassium channels, neurotransmitter transporters, and various receptors.[11][12]

Reactivity Profile: A Bifunctional Linchpin

The key to this molecule's utility is the differential reactivity of its two nitrogen atoms:

  • Nucleophilic Primary Amine (C7-NH₂): This group is readily available for standard transformations such as amide bond formation, reductive amination, sulfonylation, and urea formation.

  • Protected Secondary Amine (N2-Boc): The Boc group is stable to a wide range of reaction conditions but can be cleanly removed with a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), revealing a secondary amine for subsequent functionalization. This orthogonality is the cornerstone of its use in multi-step syntheses.

Workflow: Application in Amide Bond Formation

A patent for menin-MLL interaction inhibitors provides a concrete, authoritative example of this molecule's application.[13] In this case, it serves as the amine component in a standard peptide coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A tert-Butyl 7-amino-2- azaspiro[4.4]nonane-2-carboxylate C HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) A->C Step 1: Activation B 4-(cyanomethyl)benzoic acid B->C D Amide Product C->D Step 2: Coupling

Caption: Workflow for Amide Coupling using the Spirocyclic Amine.

Detailed Experimental Protocol (Adapted from US Patent 2019/0010167 A1) [13]

  • Reagent Preparation: In a suitable reaction vessel, dissolve this compound (50 mg, 0.21 mmol, 1.0 eq) in dimethylformamide (DMF, 1 mL).

  • Addition of Coupling Partners: To the solution, add 4-(cyanomethyl)benzoic acid (34 mg, 0.21 mmol, 1.0 eq).

  • Activation and Coupling: Add the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 119 mg, 0.31 mmol, 1.5 eq) and the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA, 54 mg, 0.42 mmol, 2.0 eq).

    • Expert Insight: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, minimizing racemization and side reactions. DIPEA is used to scavenge the HCl produced during the reaction without competing as a nucleophile.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Validation: The patent implies direct use or purification, but a standard protocol would involve diluting the reaction with water, extracting the product with an organic solvent, and purifying via chromatography to yield the final amide.

Strategic Considerations for Drug Development

This building block is not just a reagent but a strategic tool for scaffold-based drug design. Its structure allows for systematic exploration of the surrounding chemical space.

G A Core Scaffold (Boc-Protected) B Functionalization at C7-Amine (Amides, Ureas, Sulfonamides, etc.) A->B Vector 1 C Acidic Deprotection (TFA or HCl) A->C D Exposed N2-Amine C->D E Functionalization at N2-Amine (Alkylation, Acylation, etc.) D->E Vector 2

Caption: Elaboration Pathways of the Azaspiro[4.4]nonane Scaffold.

By first modifying the primary amine and then, after deprotection, modifying the secondary amine, researchers can generate a diverse library of compounds from a single, complex core. This strategy is highly efficient for structure-activity relationship (SAR) studies, allowing for the independent tuning of properties associated with each substituent vector.

Conclusion

This compound is a high-value building block for contemporary drug discovery. It provides a direct entry point to novel, 3D-rich chemical matter, a critical factor for addressing challenging biological targets and developing next-generation therapeutics. Its well-defined stereochemistry, rigid conformation, and orthogonal protecting group strategy empower medicinal chemists to navigate chemical space with greater precision and efficiency, making it an indispensable tool for any research program focused on innovation and the development of differentiated clinical candidates.

References

  • Bull, J. A., et al. (2014). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Darsaraee, M., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • CP Lab Safety. tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • J&K Scientific. This compound | 1341037-08-8. Available at: [Link]

  • de la Torre, B. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link]

  • Reymond Group. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Autechaux. tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate. Available at: [Link]

  • Carl ROTH. tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, 500 mg. Available at: [Link]

  • Claremon, D. A., et al. (2019). U.S. Patent No. 2019/0010167 A1. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]

Sources

Spectral data for tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel spirocyclic compound, this compound. As a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs and other targeted therapeutics, a thorough understanding of its structural characterization is paramount. This document outlines hypothetical, yet chemically sound, ¹H NMR, ¹³C NMR, and ESI-MS spectral data. It further details the fundamental principles and simulated experimental protocols for acquiring such data, offering insights into the interpretation of the spectral features based on the molecule's unique spirocyclic architecture and N-Boc protecting group.

Introduction: The Significance of a Chiral Spirocyclic Scaffold

This compound is a bifunctional molecule featuring a rigid spiro[4.4]nonane core. This scaffold is of significant interest in drug discovery due to its three-dimensional nature, which allows for precise spatial orientation of appended functional groups. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for chemical modification, making it an ideal building block for creating complex molecular architectures. The molecular formula is C₁₃H₂₄N₂O₂ with a molecular weight of 240.35 g/mol [1][2].

Accurate structural elucidation is the bedrock of chemical synthesis and drug development. NMR and MS are the principal techniques for confirming the identity and purity of such compounds. This guide serves to provide a foundational understanding of the expected spectral data for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent methylene protons in the two five-membered rings. The chemical shifts are influenced by the proximity of electronegative nitrogen and oxygen atoms[3].

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.4 - 3.2m4HH-1, H-3Protons on carbons adjacent to the Boc-protected nitrogen, deshielded by the electronegative atom.
~3.0m1HH-7Methine proton adjacent to the primary amine, deshielded by nitrogen.
~2.0 - 1.6m8HH-6, H-8, H-4, H-9Methylene protons of the two cyclopentyl rings, exhibiting complex splitting due to diastereotopicity.
1.45s9HBoc -C(CH ₃)₃Characteristic singlet for the nine equivalent protons of the tert-butyl group.
1.30br s2H-NHBroad singlet for the primary amine protons; chemical shift can vary with concentration and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

G Workflow for NMR Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Add Deuterated Solvent (CDCl₃) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim Magnet d->e f Acquire Spectrum (e.g., 16 scans) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum (TMS/Solvent) h->i j Integrate Peaks i->j

Caption: Standard workflow for acquiring NMR spectral data.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment[4][5].

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
154.8Boc C =OCarbonyl carbon of the carbamate, significantly deshielded.[6][7]
79.5Boc -C (CH₃)₃Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.
~65C-5Spirocyclic quaternary carbon, deshielded due to its substitution pattern.
~55C-7Methine carbon bearing the amino group.
~50C-1, C-3Carbons adjacent to the Boc-protected nitrogen.
~35-40C-6, C-8Methylene carbons adjacent to the C-7 amine-bearing carbon.
~25-30C-4, C-9Remaining methylene carbons in the spirocyclic system.
28.4Boc -C(C H₃)₃Three equivalent methyl carbons of the tert-butyl group, a characteristic and strong signal.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 125 MHz (on a 500 MHz proton instrument) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Predicted Mass Spectrum (ESI-MS)

The ESI-MS spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺. Fragmentation can be induced, and key fragments will arise from the loss of the Boc group or parts of it.

Table 3: Predicted ESI-MS m/z Values and Fragmentations

m/z ValueIonRationale for Fragmentation
241.19[M+H]⁺Protonated molecular ion (C₁₃H₂₅N₂O₂⁺). This is expected to be the base peak or a very prominent peak in the full scan spectrum.
185.15[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the tert-butyl group, a very common fragmentation pathway for N-Boc protected compounds.[8] This often occurs via a rearrangement.
141.14[M+H - Boc]⁺ or [M - C₅H₉O₂]⁺Loss of the entire Boc group (100 Da) to yield the deprotected diamine. This is a characteristic fragmentation.[9][10]
124.13[C₈H₁₆N]⁺Alpha-cleavage adjacent to the primary amine, a typical fragmentation for amines, leading to the loss of a C₄H₇N fragment and retention of the charge on the nitrogen-containing spirocyclic core.[11]
57.07[C₄H₉]⁺The tert-butyl cation, which can be formed during fragmentation of the Boc group.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Use a quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 241.2) for collision-induced dissociation (CID) and acquire the product ion spectrum.

G Predicted ESI-MS Fragmentation Pathway cluster_legend Fragmentation Key M [M+H]⁺ m/z 241.19 F1 [M+H - C₄H₈]⁺ m/z 185.15 M->F1 - C₄H₈ (56 Da) F2 [M+H - Boc]⁺ m/z 141.14 M->F2 - Boc (100 Da) F3 [C₄H₉]⁺ m/z 57.07 M->F3 key1 Loss of Isobutylene key2 Loss of Boc Group key3 Formation of t-butyl cation

Caption: Key fragmentation pathways for the title compound.

Conclusion

The structural analysis of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides a comprehensive overview of the predicted spectral data based on established principles of chemical shifts and fragmentation patterns. The detailed methodologies serve as a standard for researchers working with this and structurally related compounds. While the data presented herein is hypothetical, it provides a robust framework for the interpretation of experimentally acquired spectra, ensuring the confident structural verification of this important synthetic building block.

References

  • National Center for Biotechnology Information. "tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" PubChem Compound Summary for CID 49760545.
  • National Center for Biotechnology Information. "tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate" PubChem Compound Summary for CID 22291199. [Link]

  • BLDpharm. "1319716-42-1|tert-Butyl 7-oxo-2-azaspiro[4.
  • Chad's Prep. "Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds". YouTube. [Link]

  • ResearchGate. "13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b". [Link]

  • Khalilov, L. M., et al. "1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method". Magnetic Resonance in Chemistry. [Link]

  • National Institutes of Health.
  • ResearchGate. "H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF". [Link]

  • National Institutes of Health. "Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae)".
  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions". [Link]

  • ResearchGate. "How can I avoid the Boc-cleavage during Mass Analysis?". [Link]

  • The Royal Society of Chemistry. "1H NMR spectrum of the spiro compound 18". [Link]

  • PubMed. "Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one". [Link]

  • MDPI. "tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate". [Link]

  • Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy". [Link]

  • PubMed. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides". [Link]

  • Pharmaffiliates. "CAS No : 236406-49-8 | Product Name : tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate". [Link]

  • YouTube. "Mass Spectrometry of Alkanes". [Link]

  • University of Wisconsin-Madison. "NMR Spectroscopy :: Hans Reich NMR Collection". [Link]

  • SpringerLink. "Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia".
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". [Link]

  • Chemistry LibreTexts. "6.5: Amine Fragmentation". [Link]

  • OSTI.GOV. "Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray". [Link]

  • Chemistry LibreTexts. "13.10: Characteristics of ¹³C NMR Spectroscopy". [Link]

  • CP Lab Safety. "tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg". [Link]

  • Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES". [Link]

  • Oregon State University. "13C NMR Chemical Shift". [Link]

  • National Center for Biotechnology Information. "tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" PubChem Compound Summary for CID 49760545. [Link]

Sources

A Researcher's Guide to the Commercial Sourcing and Quality Verification of Boc-7-amino-2-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides drug discovery and development scientists with a comprehensive overview of the commercial landscape for tert-butyl (2-azaspiro[4.4]nonan-7-yl)carbamate, commonly known as Boc-7-amino-2-azaspiro[4.4]nonane. We delve into the strategic importance of this spirocyclic building block, offer a comparative analysis of commercial suppliers, and present robust, field-tested protocols for incoming quality control (QC) and verification. By synthesizing supplier data with essential analytical procedures, this guide serves as a critical resource for ensuring the identity, purity, and ultimate success of synthetic campaigns utilizing this valuable scaffold.

The Strategic Value of the 2-Azaspiro[4.4]nonane Scaffold in Medicinal Chemistry

The pursuit of novel chemical matter that escapes the confines of "flatland" has led medicinal chemists to increasingly adopt three-dimensional scaffolds.[1] Azaspirocycles, particularly the 2-azaspiro[4.4]nonane core, have emerged as privileged structures in modern drug discovery.[2][3] Their inherent rigidity and well-defined three-dimensional geometry can reduce the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3]

The introduction of spirocyclic moieties increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates due to improved solubility and metabolic stability.[3] The 2-azaspiro[4.4]nonane scaffold, containing a versatile secondary amine, serves as a crucial building block for elaborating molecular complexity and exploring vector space around a core pharmacophore.[2][3] Boc-7-amino-2-azaspiro[4.4]nonane is a particularly useful derivative, offering a protected primary amine for subsequent functionalization and a secondary amine on the pyrrolidine ring for further modification, making it a bifunctional linchpin in complex molecule synthesis.

Navigating the Commercial Landscape: Supplier Analysis

The commercial availability of Boc-7-amino-2-azaspiro[4.4]nonane is robust, with numerous suppliers offering the compound. However, availability, purity, the comprehensiveness of analytical data provided, and designation (racemic vs. enantiopure) can vary significantly. Researchers must carefully evaluate suppliers based on the specific needs of their project. The compound is most commonly sold as a racemate. While some vendors list enantiopure versions, their availability is often more limited.[4]

Below is a comparative summary of representative commercial sources. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

SupplierExample CAS Number(s)Typical PurityNotes
ChemScene 1539162-63-4, 2374137-13-8 (R-enantiomer)[4][5]≥98%[4]Offers both the racemate and the (R)-enantiomer. Provides basic product information online.[4][5]
BLD Pharm N/A (lists related isomers)[6]VariesLists isomers like tert-butyl (2-azaspiro[4.4]nonan-4-yl)carbamate, indicating a portfolio in this scaffold class.[6]
AA Blocks 1341037-08-8 (isomer)[7]≥97%[7]Lists tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate, an isomer where the Boc group is on the other nitrogen.[7]
Amadis Chemical 1319716-41-0 (related analog)[8]VariesProvides related analogs like the 7-hydroxy version, useful for alternative synthetic entries.[8]

This table is illustrative and not exhaustive. Researchers should conduct their own searches based on current needs.

Key Sourcing Insight: The existence of multiple CAS numbers for what appears to be the same structure often points to different salt forms, hydrates, or stereoisomers. It is critical to confirm the exact structure and form being purchased. For instance, 1341037-08-8 refers to the constitutional isomer where the Boc group protects the spirocyclic nitrogen.[7] Always verify the structure against the supplier's provided documentation.

The Self-Validating System: Incoming Quality Control

While suppliers provide a Certificate of Analysis (CoA), it is a fundamental tenet of Good Laboratory Practice (GLP) and sound scientific research to perform independent verification of incoming starting materials.[9][10] A robust QC workflow ensures that the material meets the required specifications for identity and purity, preventing costly downstream failures.[11][12]

The following workflow is a field-proven system for validating a new batch of Boc-7-amino-2-azaspiro[4.4]nonane.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Receive Receive Compound Doc_Check Verify Supplier CoA & SDS (Check CAS, Structure, Purity) Receive->Doc_Check Visual_Inspect Visual Inspection (Color, Form) Doc_Check->Visual_Inspect NMR_Prep Prepare Sample for NMR (5-10 mg in CDCl3) Visual_Inspect->NMR_Prep HPLC_Prep Prepare Sample for LC-MS (e.g., 1 mg/mL in MeCN/H2O) Visual_Inspect->HPLC_Prep NMR_Acquire Acquire 1H NMR Spectrum NMR_Prep->NMR_Acquire NMR_Analyze Analyze Spectrum: - Confirm Boc singlet (~1.45 ppm) - Check NH protons - Assess aliphatic region - Identify solvent residues NMR_Acquire->NMR_Analyze Decision Decision Point: Data Match CoA & Specs? NMR_Analyze->Decision HPLC_Acquire Acquire LC-MS Data (UV and MS detectors) HPLC_Prep->HPLC_Acquire HPLC_Analyze Analyze Data: - Confirm Purity by UV (e.g., >95%) - Confirm Mass by MS ([M+H]+) HPLC_Acquire->HPLC_Analyze HPLC_Analyze->Decision Pass PASS (Release for Synthesis) Fail FAIL (Quarantine & Contact Supplier) Decision->Pass Yes Decision->Fail No

Caption: Incoming QC workflow for Boc-7-amino-2-azaspiro[4.4]nonane.

3.1. Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Proton NMR is the most powerful tool for unambiguous structure confirmation of N-Boc protected amines.[13] The presence and characteristics of the tert-butyl group provide a definitive diagnostic signal.

Objective: To confirm the chemical identity and structural integrity of the supplied material.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[13]

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[13]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Expected Results:

    • Boc Group Signal: The most critical peak is a sharp, large singlet integrating to 9 protons, typically appearing between 1.4 and 1.5 ppm.[13][14] This signal confirms the presence of the tert-butyloxycarbonyl protecting group.

    • NH Protons: Look for broad singlets corresponding to the two NH protons (one from the carbamate, one from the secondary amine of the spirocycle). Their chemical shift can be variable and they may exchange with trace water.

    • Aliphatic Region: The protons on the spirocyclic core will appear as a complex series of multiplets, typically between ~1.5 and 3.5 ppm. The exact shifts will depend on the specific stereochemistry and conformation.

    • Impurities: Check for sharp singlets corresponding to common residual solvents (e.g., dichloromethane at ~5.3 ppm, ethyl acetate at ~2.05 and 4.12 ppm) or unassigned peaks that may indicate synthetic byproducts.

3.2. Protocol 2: Purity Assessment by LC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the standard for assessing the purity of small molecules and confirming their molecular weight.[15][16]

Objective: To quantify the purity of the compound and confirm its molecular mass.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions (Generic Fast Gradient):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is suitable for this type of analysis.[17]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.5 mL/min

    • Detector: UV/Vis detector (e.g., 214 nm and 254 nm) and a mass spectrometer.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis & Expected Results:

    • Purity: Integrate the area of the main peak in the UV chromatogram. For a high-quality sample, the purity should be ≥97%.

    • Molecular Weight Confirmation: The mass spectrum should show a prominent ion corresponding to the protonated molecule ([M+H]⁺). For Boc-7-amino-2-azaspiro[4.4]nonane (C₁₃H₂₄N₂O₂), the expected monoisotopic mass is 240.18. Therefore, the primary ion observed should be at m/z 241.19 .[4] The presence of other ions could indicate impurities or fragmentation.

Conclusion and Best Practices

The successful integration of Boc-7-amino-2-azaspiro[4.4]nonane into a synthetic workflow is contingent not only on its commercial availability but also on rigorous quality validation. As a Senior Application Scientist, the core recommendation is to treat every new batch of starting material as an unknown until proven otherwise. By combining careful supplier selection with a robust, in-house analytical verification system comprising ¹H NMR and LC-MS, researchers can mitigate risks, ensure reproducibility, and accelerate their drug discovery programs with confidence. This self-validating approach is the cornerstone of scientific integrity and operational excellence in the modern research environment.

References
  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved January 20, 2026.
  • An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. (n.d.). Fisher Scientific. Retrieved January 20, 2026.
  • Quality Control Measures Every Chemical Manufacturer Needs. (2025, July 30).
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved January 20, 2026.
  • Small Molecule Analysis Testing: HPLC vs GC. (2022, May 23). Brewer Science Blog. Retrieved January 20, 2026.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2015).
  • Quality Control in Chemical Industry: Policies & Regulations. (2024, September 3). Elchemy. Retrieved January 20, 2026.
  • 7 Ways to Improve Quality in Chemical Manufacturing. (2025, April 3). Minitab Blog. Retrieved January 20, 2026.
  • tert-Butyl ((7R)-2-azaspiro[4.4]nonan-7-yl)carbamate. (n.d.). ChemScene. Retrieved January 20, 2026.
  • Why Azaspirocycles Matter in Modern Drug Discovery. (2026, January 15). AiFChem. Retrieved January 20, 2026.
  • Quality Control in Chemical Manufacturing – Why It Matters. (2025, August 24).
  • 232 Nonane Suppliers. (n.d.). Echemi. Retrieved January 20, 2026.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
  • QUALITY CONTROL OF CHEMICALS. (n.d.). SIA Toolbox. Retrieved January 20, 2026.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. (n.d.). Benchchem. Retrieved January 20, 2026.
  • 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.).
  • tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate. (n.d.). ChemScene. Retrieved January 20, 2026.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020, June 23). UKnowledge.
  • TERT-BUTYL (2-AZASPIRO[4.4]NONAN-4-YL)CARBAMATE. (n.d.). BLDpharm. Retrieved January 20, 2026.
  • 7-Boc-2-oxo-1,7-diazaspiro[4.4]nonane. (n.d.).
  • Tert-butyl (2-azaspiro[4.4]nonan-4-yl)carbamate. (n.d.). PubChemLite. Retrieved January 20, 2026.
  • tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved January 20, 2026.
  • 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride. (n.d.). AiFChem. Retrieved January 20, 2026.
  • tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate. (n.d.). Chemical Supplier. Retrieved January 20, 2026.
  • Manganese(II) acetate 98 638-38-0. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • Manganese (II) Acetate, anhydrous. (n.d.). Satyam Pharma-Chem Pvt Ltd. Retrieved January 20, 2026.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.).
  • tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate. (n.d.). Amadis Chemical. Retrieved January 20, 2026.
  • 2-Thia-7-azaspiro[4.4]nonane hydrochloride. (n.d.). Biosynth. Retrieved January 20, 2026.
  • 2-Azaspiro[4.4]nonane. (n.d.). Chemical-Suppliers.com. Retrieved January 20, 2026.
  • 2-oxa-7-azaspiro[4.4]nonane. (n.d.). LabSolu. Retrieved January 20, 2026.
  • 638-38-0|Manganese(II) acetate. (n.d.). BLD Pharm. Retrieved January 20, 2026.

Sources

The Azaspiro[4.4]nonane Scaffold: A Three-Dimensional Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The introduction of three-dimensional (3D) molecular architectures is a pivotal strategy in modern drug design, and among the most promising of these is the azaspiro[4.4]nonane scaffold. This rigid bicyclic system, featuring a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, offers a unique conformational rigidity that is highly advantageous for optimizing interactions with biological targets.[1]

The constrained geometry of the azaspiro[4.4]nonane core allows for the precise spatial orientation of pharmacophoric groups, leading to high affinity and selectivity for a diverse range of biological targets, from central nervous system (CNS) receptors to enzymes implicated in cancer.[2] Furthermore, the incorporation of this spirocyclic moiety increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success rates due to enhanced solubility, greater metabolic stability, and reduced off-target effects.[1] This guide will provide a comprehensive overview of the azaspiro[4.4]nonane scaffold, delving into its diverse biological activities, key synthetic strategies, and its role as a privileged structure in contemporary drug discovery.

Part 1: The Pharmacological Versatility of Azaspiro[4.4]nonane Derivatives

The inherent structural rigidity and the presence of a modifiable nitrogen atom make the azaspiro[4.4]nonane scaffold a fertile ground for the development of a wide array of therapeutic agents.[1] Derivatives have demonstrated significant potential across multiple disease areas, underscoring its status as a "privileged scaffold" – a molecular framework capable of providing ligands for a variety of biological targets.[3][4][5]

Central Nervous System Applications: A Scaffold for Neurological Disorders

The azaspiro[4.4]nonane core has been extensively explored for its applications in neuroscience, with derivatives showing promise as anticonvulsants and modulators of key neuronal receptors.[2]

  • Anticonvulsant Activity: A significant body of research has centered on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have exhibited promising anticonvulsant effects in preclinical models of epilepsy.[2]

  • Sigma and Muscarinic Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological functions and diseases, including pain, neurodegeneration, and addiction.[2] While less explored for the 2-azaspiro[4.4]nonane core itself, related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting a potential avenue for future drug discovery efforts targeting cognitive and autonomic functions.[2][6]

Anticancer and Anti-inflammatory Properties

Derivatives of the azaspiro[4.4]nonane scaffold have also demonstrated significant potential in oncology and immunology.[1]

A notable example, although a related azaspiroalkane, is Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), which has shown anti-inflammatory and anticancer properties, particularly in multiple myeloma.[1][7] Its mechanism of action involves the inhibition of crucial signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][7] Atiprimod also inhibits the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in the bone marrow milieu, highlighting the potential of azaspirocyclic compounds to modulate the tumor microenvironment.[7]

The 1-azaspiro[4.4]nonane ring system is a key structural motif in several bioactive natural products, most notably Cephalotaxine . Homoharringtonine, an ester derivative of cephalotaxine, is an approved anti-leukemia drug, further validating the therapeutic potential of this scaffold.

Other Therapeutic Areas

The versatility of the azaspiro[4.4]nonane scaffold extends to other therapeutic areas, with derivatives being investigated as:

  • Hepatitis C virus (HCV) inhibitors.

  • Agonists of nicotinic acetylcholine receptors.

  • Dual EGFR/BRAFV600E inhibitors for cancer therapy, where the spirocyclic system enhances conformational restriction to improve target binding.[8]

Part 2: Synthetic Strategies for Assembling the Azaspiro[4.4]nonane Core

The efficient construction of the azaspiro[4.4]nonane skeleton is a key focus for synthetic chemists. Several robust strategies have been developed, each with its own advantages and suitability for generating diverse libraries of compounds.[9]

Domino Radical Bicyclization

A powerful and elegant approach to the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization of O-benzyl oxime ethers.[10][9] This method allows for the formation of two rings in a single step from a linear precursor. The reaction is typically initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH).[10][11] This methodology has been successfully applied to synthesize a variety of 1-azaspiro[4.4]nonane derivatives with moderate to good yields.[10]

G start O-Benzyl Oxime Ether intermediate1 Alkoxyaminyl Radical Formation start->intermediate1 AIBN or Et3B, Bu3SnH intermediate2 5-exo-trig Cyclization intermediate1->intermediate2 intermediate3 5-exo-dig/trig Cyclization intermediate2->intermediate3 product 1-Azaspiro[4.4]nonane intermediate3->product

Caption: Domino Radical Bicyclization Pathway.

Experimental Protocol: General Procedure for Domino Radical Bicyclization [10][12]

  • Charge a round-bottom flask with the corresponding oxime ether (1.0 mmol), tributyltin hydride (1.2 mmol), and AIBN (0.25 mmol).

  • Add cyclohexane to achieve a 0.02 M solution.

  • Stopper the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cascade Cyclization

Another sophisticated strategy involves a palladium(0)-catalyzed cascade cyclization of a dienyl ketone oxime derivative.[9] This approach leads to the formation of a spirocyclic imine, which can be readily reduced to the target 2-azaspiro[4.4]nonane.[9]

G start Dienyl Ketone Oxime intermediate Spirocyclic Imine start->intermediate Pd(0) catalyst product 2-Azaspiro[4.4]nonane intermediate->product Reduction (e.g., NaBH4)

Caption: Palladium-Catalyzed Cascade Cyclization Route.

Ring Construction from a Pre-existing Pyrrolidine Core

This strategy involves building the cyclopentane ring onto a readily available pyrrolidine derivative.[9] A key intermediate in this approach is a 2,2-disubstituted pyrrolidine, such as 2,2-diallylpyrrolidine. The appended chains are then subjected to a ring-closing metathesis or an oxidative cleavage followed by cyclization to form the spirocyclic system.[9]

Experimental Protocol: N-Alkylation of 2-Azaspiro[4.4]nonane [13]

  • To a solution of 2-azaspiro[4.4]nonane hemioxalate (1.0 eq) in a suitable solvent (e.g., DMF or CH₃CN), add a base such as K₂CO₃ or Et₃N (2-3 eq).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq).

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting N-substituted 2-azaspiro[4.4]nonane derivative by column chromatography.

Part 3: Structure-Activity Relationships and Future Perspectives

Systematic modifications of the azaspiro[4.4]nonane scaffold have allowed for the exploration of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective ligands. For instance, in the development of M1 muscarinic agonists based on a related 1-oxa-8-azaspiro[4.5]decane scaffold, modifications at various positions led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[6] Similarly, SAR studies of acridine analogs as haspin and DYRK2 kinase inhibitors have demonstrated that subtle structural changes can lead to significant differences in potency and selectivity.[14]

The azaspiro[4.4]nonane scaffold continues to be a valuable and versatile platform in drug discovery. Its unique three-dimensional structure, coupled with the development of efficient and modular synthetic routes, will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases. Future efforts will likely focus on the development of stereoselective syntheses to access enantiomerically pure azaspiro[4.4]nonane derivatives, further refining their pharmacological profiles and advancing them into clinical development.

Data Summary

Table 1: Physicochemical Properties of the 2-Azaspiro[4.4]nonane Core

PropertyValueSource
Molecular FormulaC₈H₁₅NPubChem[13]
Molecular Weight125.21 g/mol PubChem[13]
LogP (calculated)1.6PubChem[13]
Boiling Point178.6 °C at 760 mmHgChemSpider[13]
Density0.9 ± 0.1 g/cm³ChemSpider[13]

Table 2: Selected Biological Activities of Azaspiro[4.4]nonane-related Compounds

Compound/ScaffoldBiological Target/ActivityDisease AreaReference
N-substituted 2-azaspiro[4.4]nonane-1,3-dionesAnticonvulsantEpilepsy[2]
2,7-diazaspiro[4.4]nonane derivativesSigma-1 and Sigma-2 receptor ligandsNeurological disorders, Pain[2]
Atiprimod (2-azaspiro[4.5]decane derivative)Inhibition of JAK/STAT and PI3K/Akt pathwaysMultiple Myeloma[1][7]
Homoharringtonine (1-azaspiro[4.4]nonane-containing)AntiproliferativeLeukemia[10]
1-Azaspiro[4.4]nonane derivativesHepatitis C virus inhibitionInfectious Disease[10]
1-Oxa-8-azaspiro[4.5]decane derivativesM1 muscarinic agonistsAlzheimer's Disease[6]

References

  • BenchChem. (n.d.). 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • BenchChem. (n.d.). Application of 2-Azaspiro[4.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Azaspiro[4.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Azaspiro[4.
  • Hosseini-Shorafa, J., et al. (2025).
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114.
  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules.
  • Ohtake, Y., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 41(13), 2257–2267.
  • Tian, E., et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470–4476.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2).
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Bautista-Aguilera, O. M., et al. (2011). The concept of privileged structures in rational drug design: focus on acridine and quinoline scaffolds in neurodegenerative and protozoan diseases. Expert Opinion on Drug Discovery, 6(3), 269–286.
  • Vale, N., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3241.
  • Hu, T., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624–3628.

Sources

An In-Depth Technical Guide to Spirocyclic Linkers in PROTAC Design: Navigating Conformational Rigidity for Enhanced Potency and Druggability

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary modality in drug discovery, enabling the targeted degradation of previously "undruggable" proteins.[1][2] A PROTAC molecule's efficacy is not solely dictated by its warhead for the protein of interest (POI) or its E3 ligase-recruiting ligand; the linker connecting these two moieties plays a pivotal, multifaceted role.[1][2][] Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, linker design is undergoing a paradigm shift towards incorporating rigid structural motifs to overcome the pharmacokinetic challenges inherent in these large molecules. This guide provides an in-depth exploration of spirocyclic linkers, a class of rigid linkers gaining significant traction. We will dissect the scientific rationale for their use, their impact on PROTAC conformation and physicochemical properties, and provide practical, field-proven insights into their design, synthesis, and evaluation.

The PROTAC Linker: More Than a Simple Tether

A PROTAC's mechanism of action relies on inducing proximity between a target POI and an E3 ubiquitin ligase, forming a productive ternary complex (POI-PROTAC-E3 Ligase). This complex facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the proteasome.[4][5] The linker is the critical component that orchestrates this interaction. Its length, composition, flexibility, and attachment points collectively determine the geometry and stability of the ternary complex, and profoundly influence the overall physicochemical and pharmacokinetic properties of the PROTAC molecule.[1][][6]

The initial wave of PROTAC development heavily relied on flexible linkers, such as PEG and simple alkyl chains, primarily due to their synthetic accessibility.[][7][8] This flexibility allows the PROTAC to adopt multiple orientations, increasing the statistical probability of forming a productive ternary complex.[7] However, this same conformational freedom comes with significant liabilities.

Limitations of Traditional Flexible Linkers:

  • High Entropic Penalty: The high number of rotatable bonds in flexible linkers leads to a significant entropic cost upon binding and forming the ordered ternary complex, which can decrease its stability.[6][7]

  • Poor Physicochemical Properties: Long, flexible chains often contribute to high lipophilicity and a large number of rotatable bonds, properties associated with poor cell permeability, low solubility, and rapid metabolism.[6][7][9] This is a primary reason why many PROTACs fall outside the traditional "Rule-of-Five" for oral bioavailability.

  • Metabolic Instability: Linear aliphatic and ether chains are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to linker cleavage and inactivation of the PROTAC.[6][10][11]

  • Hydrophobic Collapse: Highly lipophilic linkers can lead to intramolecular hydrophobic collapse, masking the binding epitopes and reducing efficacy. This can also promote aggregation.[9]

To overcome these challenges, the field has pivoted towards more rigid and structurally complex linker designs, including those incorporating aromatic systems, alkynes, and cyclic structures.[6][7][12] Among these, spirocyclic motifs offer a unique and powerful solution.

The Spirocyclic Advantage: Pre-organization and Property Modulation

Spirocycles are bicyclic compounds where the two rings are connected by a single, shared carbon atom. Incorporating these motifs into a PROTAC linker imparts significant conformational rigidity. This rigidity is not simply about limiting flexibility; it is about pre-organizing the PROTAC molecule into a more favorable conformation for ternary complex formation and improving its drug-like properties.[13]

The Causality Behind Improved Performance

The core principle behind using spirocyclic linkers is to reduce the molecule's conformational entropy and introduce a more defined three-dimensional architecture. This has several downstream benefits:

  • Reduced Entropic Penalty: By constraining the linker, the PROTAC exists in a smaller ensemble of conformations. If this pre-organized conformation is amenable to ternary complex formation, the entropic cost of binding is significantly reduced, potentially leading to a more stable and longer-lived complex.[7]

  • Improved Membrane Permeability: While seemingly counterintuitive for large molecules, reducing the number of rotatable bonds and polar surface area (PSA) through rigidification can improve passive membrane permeability. Rigid molecules can adopt "chameleon-like" properties, shielding their polar groups through intramolecular hydrogen bonding, presenting a more lipophilic face to the cell membrane.[12][13] This strategy helps mitigate the high molecular weight challenge of PROTACs.

  • Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to oxidative metabolism compared to linear alkyl or PEG chains, improving the pharmacokinetic profile of the PROTAC.[1]

  • Novelty and Intellectual Property: The use of unique, three-dimensional spirocyclic linkers provides access to novel chemical space, creating opportunities for new intellectual property (IP).[9][14]

The following diagram illustrates the fundamental difference in conformational freedom between a flexible and a spirocyclic linker.

G cluster_0 Flexible Linker (e.g., PEG) cluster_0a Multiple Low-Energy Conformations cluster_1 Spirocyclic Linker cluster_1a Restricted Conformations POI_flex POI Ligand E3_flex E3 Ligase Ligand POI_flex->E3_flex High conformational freedom (many rotatable bonds) c1 Conf. 1 c2 Conf. 2 c3 Conf. 'n' POI_spiro POI Ligand spiro Spirocyclic Core POI_spiro->spiro E3_spiro E3 Ligase Ligand spiro->E3_spiro rc1 Pre-organized Conformation note Lower entropic penalty Improved permeability G cluster_0 PROTAC Evaluation Workflow start Synthesized Spiro-PROTAC biochem Biochemical Assays (e.g., SPR, TR-FRET) - Ternary Complex Formation - Binding Affinity start->biochem cell_perm Cellular Permeability (e.g., PAMPA, Caco-2) start->cell_perm degradation Target Degradation Assay (e.g., Western Blot, In-Cell ELISA) - Measure DC50 & Dmax biochem->degradation cell_perm->degradation selectivity Selectivity Profiling (Proteomics) - On-target vs. Off-target Degradation degradation->selectivity pk_study In Vivo PK/PD Study (Animal Model) - Exposure vs. Target Degradation selectivity->pk_study

Caption: Experimental workflow for evaluating a novel spirocyclic PROTAC.

Case Study: Impact of Linker Rigidity on H-PGDS Degraders

A study comparing three PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) provides a clear example of the trade-offs in linker design. [13][15]The PROTACs varied only in their linker: one was flexible, while two others incorporated azaspirocyclic structures of differing rigidity.

PROTAC CandidateLinker TypeKey FindingReference
PROTAC-1 Flexible ChainBaseline activity[13][15]
PROTAC-3 Rigid AzaspirocycleHighest intracellular accumulation (improved permeability)[13][15]
PROTAC-4 Semi-rigid AzaspirocycleIntermediate permeability and complex stability[13][15]

While all three compounds showed similar degradation potency (DC50), the most rigid derivative, PROTAC-3 , achieved significantly higher intracellular concentrations. [13]This supports the hypothesis that linker rigidification can enhance cell permeability. However, this came at a cost: PROTAC-3 formed the least stable ternary complex in biochemical assays. [13][15]This case study perfectly illustrates a critical principle in spirocyclic linker design: there is a delicate balance between optimizing physicochemical properties (like permeability) and maintaining the conformational adaptability required to form a stable and productive ternary complex. [13]The goal is not maximum rigidity, but optimal rigidity.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and evaluation of a spirocyclic PROTAC.

Protocol 5.1: General Synthesis via Amide Coupling

This protocol describes the final coupling step to assemble the PROTAC from three key building blocks.

Objective: To couple a POI ligand containing a carboxylic acid, a spirocyclic diamine linker, and an E3 ligase ligand containing a carboxylic acid.

Materials:

  • POI-Linker-COOH (1.0 eq)

  • E3-Ligand-NH2 (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the POI-Linker-COOH intermediate.

  • Dissolution: Dissolve the intermediate in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid. Causality Note: HATU is a peptide coupling reagent that forms a highly reactive activated ester, facilitating efficient amide bond formation with minimal side reactions.

  • Coupling: Add the E3-Ligand-NH2 (dissolved in a minimal amount of DMF) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. Self-Validation: The disappearance of starting materials and the appearance of a new peak with the expected mass of the final PROTAC confirms reaction completion.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to yield the final spirocyclic PROTAC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 5.2: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a spirocyclic PROTAC.

Materials:

  • Cancer cell line expressing the POI (e.g., MCF7 for ERα)

  • Spirocyclic PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the spirocyclic PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (DMSO only). Self-Validation: The vehicle control establishes the baseline level of the POI in the absence of the degrader.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Causality Note: The loading control antibody is crucial to confirm that any observed decrease in the POI signal is due to specific degradation and not variations in sample loading.

  • Washing & Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Future Outlook

Spirocyclic linkers represent a significant advancement in the rational design of PROTACs. By imposing conformational constraints, they offer a powerful strategy to improve metabolic stability and cell permeability, addressing key DMPK challenges that have hindered the progression of many first-generation degraders. [13][14]However, their application is not a panacea. As demonstrated, a trade-off can exist between enhanced permeability and the stability of the ternary complex. [13][15]The future of linker design will involve a multiparameter optimization approach, using computational modeling to explore a wider range of rigid and semi-rigid scaffolds and to predict the delicate balance between pre-organization and necessary adaptability. As synthetic methodologies become more advanced, we can expect to see an expansion of the spirocyclic linker toolbox, enabling the fine-tuning of PROTACs for superior efficacy and druggability, and ultimately, bringing the promise of targeted protein degradation to more patients.

References

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Scott, J.S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7).
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • Gadd, M.S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(1).
  • SpiroChem AG. (n.d.). Linker Design. SpiroChem.
  • Scarpino, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy.
  • SpiroChem AG. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem.
  • Scarpino, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • SpiroChem AG. (n.d.). Protein Degradation. SpiroChem.
  • University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Dundee Discovery.
  • Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.
  • WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec.
  • Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Schrödinger.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
  • Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate.
  • Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group.
  • Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • GenScript. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud.
  • Bemis, T.A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12).

Sources

A Technical Guide to the Biological Activity of PROTACs with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. This technology utilizes heterobifunctional molecules to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1][] The linker component, which connects the target protein binder to the E3 ligase recruiter, has emerged as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[3][4] While early designs favored flexible alkyl and polyethylene glycol (PEG) chains, the field is rapidly advancing toward more sophisticated, conformationally constrained linkers.[5][6] This guide provides an in-depth technical exploration of PROTACs featuring spirocyclic linkers, a class of rigid scaffolds that offer significant advantages in optimizing biological activity. We will dissect the underlying principles, detail robust experimental workflows for their evaluation, and present a framework for the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Primer

PROTACs are bifunctional molecules composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[7][8] Their mechanism is catalytic and relies on inducing proximity between the POI and the E3 ligase.[9]

The process unfolds as follows:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase within the cell, forming a key "POI-PROTAC-E3 ligase" ternary complex.[10]

  • Ubiquitination : The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This enables the E3 ligase to catalyze the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.[1][10]

  • Proteasomal Degradation : The polyubiquitinated POI is now recognized as a substrate for degradation by the 26S proteasome.[1]

  • Recycling : Following degradation of the POI, the PROTAC molecule is released and can engage in another cycle of degradation, allowing it to act substoichiometrically.[]

This mechanism allows PROTACs to target proteins previously considered "undruggable" by conventional inhibitors, as high-affinity binding to an active site is not required.[1][11]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-Ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than a Spacer

Initially viewed as a simple tether, the linker is now recognized as a crucial determinant of a PROTAC's biological profile.[5][12] Its properties—including length, composition, rigidity, and attachment points—profoundly impact efficacy.[4][13]

  • Length : An optimal linker length is required to span the distance between the POI and E3 ligase, enabling the formation of a stable and productive ternary complex without inducing steric clashes.[12][14]

  • Composition : The chemical makeup of the linker (e.g., alkyl, PEG) influences key physicochemical properties like solubility, lipophilicity, and cell permeability, which are critical for drug metabolism and pharmacokinetics (DMPK).[15][]

  • Flexibility vs. Rigidity : Flexible linkers (like PEG) allow the PROTAC to adopt multiple conformations, which can be advantageous for initial screening.[17] However, this flexibility comes with an entropic penalty upon binding, which can decrease the stability of the ternary complex.[17] Rigid linkers, by contrast, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost and potentially improving both potency and selectivity.[18][19]

Spirocyclic Linkers: A Strategy for Conformational Control

Spirocycles are bicyclic structures where the two rings are connected by a single, shared carbon atom. Incorporating these motifs into PROTAC linkers imparts a high degree of three-dimensionality and conformational rigidity.[13][18] This contrasts sharply with the high number of rotatable bonds found in traditional flexible linkers.[17]

Key Advantages of Spirocyclic Linkers:

  • Improved Ternary Complex Stability : By reducing conformational flexibility, spirocyclic linkers can lower the entropic penalty of forming the ternary complex, leading to more stable and productive interactions between the POI and E3 ligase.[18][]

  • Enhanced Physicochemical Properties : Spirocyclic scaffolds can improve a PROTAC's overall properties. They can enhance molecular three-dimensional character, which may help minimize the hydrophobic collapse often associated with flexible linkers, and improve aqueous solubility.[18][21] For instance, replacing a long-chain alkyl linker with a spirocyclic pyridine scaffold was shown to increase water solubility and double the degradation activity of an IRAK4-targeting PROTAC.[18]

  • Favorable Pharmacokinetics : The rigidity imparted by spirocycles can lead to improved metabolic stability and cell permeability compared to overly flexible or greasy linkers.[15][22] This is critical for developing orally bioavailable degraders.[23]

  • Novel Intellectual Property : The use of unique, rigid linkers provides a clear path to generating novel intellectual property (IP) space, moving away from the well-trodden territory of PEG and alkyl chains.[21]

A Framework for Biological Evaluation

A systematic, multi-tiered approach is required to fully characterize the biological activity of a novel PROTAC. The workflow below outlines the key experiments, from initial biochemical validation to comprehensive cellular characterization.

Experimental_Workflow cluster_1 Tier 1: Biochemical & Biophysical Characterization cluster_2 Tier 2: Cellular Activity Assessment cluster_3 Tier 3: Mechanism of Action Validation Binding 1. Binary Binding Assays (POI & E3 Ligase) Ternary 2. Ternary Complex Formation (TR-FRET, FP, SPR) Binding->Ternary Ubiquitination 3. In Vitro Ubiquitination Assay Ternary->Ubiquitination Permeability 4. Cellular Permeability (NanoBRET, CETSA) Ubiquitination->Permeability Degradation 5. Target Degradation (Western Blot, MS-Proteomics) Permeability->Degradation Selectivity 6. Selectivity Profiling (Global Proteomics) Degradation->Selectivity MoA 7. MoA Validation Studies (Proteasome/Neddylation Inhibition, E3 Ligase Knockout) Selectivity->MoA Phenotype 8. Phenotypic Assays (Viability, Target Engagement) MoA->Phenotype

Figure 2: A tiered experimental workflow for evaluating PROTAC biological activity.
Tier 1: Biochemical and Biophysical Characterization

The foundational step is to confirm that the PROTAC can engage its intended targets and facilitate the formation of a productive ternary complex in a purified, cell-free system.

Experiment: Ternary Complex Formation via TR-FRET

  • Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that provides quantitative data on the formation and stability of the ternary complex. It is a crucial first step, as without ternary complex formation, degradation cannot occur.[24]

  • Methodology :

    • Reagents :

      • His-tagged POI

      • GST-tagged E3 Ligase complex (e.g., VHL-ElonginB-ElonginC)

      • Europium-labeled Anti-His Antibody (Donor)

      • APC-labeled Anti-GST Antibody (Acceptor)

      • PROTAC compound at various concentrations.

    • Procedure :

      • Incubate the POI, E3 ligase complex, and PROTAC at room temperature for 1-2 hours in an appropriate assay buffer.

      • Add the donor and acceptor antibody pair and incubate for an additional hour.

      • Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 320 nm) on a compatible plate reader.

    • Data Analysis : Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). A robust signal indicates the formation of a stable ternary complex. Plot the TR-FRET ratio against PROTAC concentration to determine the concentration required for half-maximal complex formation.

  • Self-Validation/Controls :

    • No PROTAC Control : To establish the baseline signal.

    • Binary Controls : POI + PROTAC (without E3) and E3 + PROTAC (without POI) to ensure the signal is dependent on the full complex.

    • Inactive Epimer Control : A stereoisomer of the PROTAC that cannot bind one of the targets should not produce a signal.

Tier 2: Cellular Activity Assessment

Once biochemical activity is confirmed, the next critical step is to determine if the PROTAC can penetrate cells and induce degradation of the target protein in its native environment.

Experiment: Target Protein Degradation by Western Blot

  • Rationale : Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[25]

  • Methodology :

    • Cell Culture : Plate a relevant human cell line (e.g., one with high expression of the POI and the recruited E3 ligase) and allow cells to adhere overnight.

    • Treatment : Treat cells with a serial dilution of the spirocyclic PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

    • Lysis : Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification : Determine total protein concentration using a BCA assay to ensure equal loading.

    • Electrophoresis & Transfer : Separate 20-30 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with a primary antibody specific to the POI. Also probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Detection : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize bands.

    • Data Analysis : Perform densitometry analysis to quantify band intensity. Normalize the POI signal to the loading control signal. Calculate the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

  • Self-Validation/Controls :

    • Vehicle Control (DMSO) : Establishes the baseline level of the POI.

    • Proteasome Inhibitor Co-treatment : Co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG-132, Carfilzomib) should "rescue" the POI from degradation, confirming the degradation is proteasome-dependent.[26]

    • Inactive Control PROTAC : A PROTAC with a mutated E3 or POI ligand should not induce degradation.[26]

Data Presentation: Comparing Linker Impact on Degradation

The quantitative outputs from Western blot analysis are ideal for tabular summary, allowing for direct comparison of different PROTAC designs.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-1Flexible (PEG4)1512085[14]
PROTAC-2Flexible (PEG6)2145>95[14]
PROTAC-3 Spirocyclic ~1425 >95 [18]
PROTAC-4Flexible (Alkyl)169890[14]
PROTAC-5 Spirocyclic ~1638 >95 [18]

Table 1: Illustrative data comparing the degradation efficiency (DC50 and Dmax) of PROTACs with flexible versus spirocyclic linkers. Lower DC50 values indicate higher potency. Data is hypothetical but based on trends reported in the literature.[14][18]

Tier 3: Mechanism of Action (MoA) and Selectivity Validation

The final stage involves rigorous confirmation of the intended mechanism and an assessment of the PROTAC's specificity across the entire proteome.

Experiment: Global Proteomics for Selectivity Profiling

  • Rationale : To ensure the PROTAC is selectively degrading the intended POI without causing widespread off-target degradation, which could lead to toxicity. Mass spectrometry-based global proteomics is the most comprehensive method for this.[24][26]

  • Methodology :

    • Treatment : Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC50) and a vehicle control for a short duration (e.g., 6-8 hours) to focus on direct targets.

    • Sample Preparation : Lyse cells, digest proteins into peptides (e.g., with trypsin), and label them with tandem mass tags (TMT) for multiplexed analysis.

    • LC-MS/MS Analysis : Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis : Identify and quantify thousands of proteins across the different treatment groups. Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment.

  • Self-Validation/Controls :

    • The primary downregulated protein should be the intended POI.

    • Compare the degradation profile to that of a PROTAC with a different E3 ligase recruiter to identify any ligase-dependent off-targets.

    • An inactive control PROTAC should show no significant changes in the proteome.

Conclusion and Future Outlook

The rational design of the linker is paramount to unlocking the full therapeutic potential of PROTACs. Spirocyclic linkers offer a compelling strategy to overcome the limitations of traditional flexible linkers by enforcing conformational rigidity. This rigidity can translate into enhanced ternary complex stability, improved physicochemical and pharmacokinetic properties, and ultimately, more potent and selective protein degradation.[18][22]

The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of these advanced molecules. As our understanding of the structural biology of ternary complexes deepens, driven by advances in cryo-EM and computational modeling, the de novo design of linkers will become increasingly sophisticated.[3][6] The integration of rigid scaffolds like spirocycles will undoubtedly be a cornerstone of this effort, paving the way for the next generation of highly optimized and clinically successful protein-degrading therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Source:[5],[3],[6]]

  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Source:[18],[27]]

  • Al-Atrash, J., et al. (2023). Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. Taylor & Francis Online. [Source:[7]]

  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Source:[12],[28]]

  • Wang, Y., et al. (2024). The mechanism of action and clinical value of PROTACs: A graphical review. Biomedicine & Pharmacotherapy. [Source:[11]]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Source:[19]]

  • Jiang, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Source:[10]]

  • Li, B., & Crews, C. M. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology. [Source:[1]]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biology. [Source:[14],[29]]

  • Creative Biostructure. (2023). Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. Creative Biostructure. [Source:[]]

  • Edmondson, S. D., & Yang, B. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY. [Source:[26]]

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences. [Source:[]]

  • Wu, T., & Ding, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. [Source:[30],[31]]

  • LifeSensors. (n.d.). PROTAC® Degradation Assays. LifeSensors. [Source:[32]]

  • University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham Institutional Research Archive. [Source:[8]]

  • Zhang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Source:[4],[13]]

  • Ciossani, G., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Source:[22],[33]]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. [Source:[34]]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Source:[21]]

  • WuXi AppTec. (2025). Overcoming the challenges of preclinical evaluations for PROTACs. WuXi AppTec. [Source:[25]]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Source:[24]]

  • WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec. [Source:[9]]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Source:[15]]

  • Scott, J. S., et al. (2022). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Request PDF on ResearchGate. [Source:[23]]

  • Di Micco, S., & Grimaldi, M. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Molecular Informatics. [Source:[35]]

  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences. [Source:[]]

  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep. [Source:[17]]

Sources

Understanding the rigidity of azaspiro[4.4]nonane linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Rigidity of Azaspiro[4.4]nonane Linkers

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Conformational Restraint in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents has progressively shifted from planar, aromatic systems towards more complex, three-dimensional architectures. This evolution, often dubbed "escaping flatland," is driven by the need for compounds with superior target selectivity, enhanced potency, and improved pharmacokinetic profiles.[1] At the forefront of this movement are spirocyclic scaffolds, which are characterized by two rings sharing a single carbon atom. Their inherent rigidity and well-defined spatial arrangement make them privileged motifs in drug design.[1]

Among these, the azaspiro[4.4]nonane core—a bicyclic system comprising a pyrrolidine ring fused to a cyclopentane ring—stands out as a particularly valuable scaffold.[2] Found in a variety of natural products and pharmacologically active molecules, its rigid framework provides a unique conformational restraint that is key to designing potent and selective ligands for diverse biological targets.[2][3][4][5] The conformational rigidity imparted by this linker is not merely a structural curiosity; it is a critical design element that can significantly reduce the entropic penalty of binding to a biological target, enhance metabolic stability, and improve overall pharmacological properties.[2]

This guide provides an in-depth technical analysis of the structural features governing the rigidity of the azaspiro[4.4]nonane core. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for its synthesis, characterization, and strategic implementation in drug design.

The Structural Architecture: Unpacking the Rigidity of the Azaspiro[4.4]nonane Core

The defining characteristic of the azaspiro[4.4]nonane linker is its spirocyclic junction, where the pyrrolidine and cyclopentane rings are locked together through a single quaternary carbon. This structural feature is the primary source of its conformational rigidity, severely restricting the rotational freedom that would be present in an analogous acyclic or larger macrocyclic system.[2][4][6]

The overall shape of the scaffold is dictated by the puckering of the two five-membered rings. Each ring can adopt several non-planar conformations, most commonly described as "envelope" or "twist" forms. However, the spiro-fusion limits the combination of these puckers, resulting in a small number of accessible low-energy conformations for the entire molecule. This pre-organization is a key advantage in drug design, as it presents functional groups in a well-defined spatial orientation.

Furthermore, the synthesis of these scaffolds can result in different diastereomers, often designated with trans or cis configurations based on the relative orientation of substituents on the two rings.[7][8] This stereochemical diversity further refines the three-dimensional shape of the molecule, allowing for precise tuning of its interaction with biological targets. The choice of a specific diastereomer is a critical decision in the design process, as it directly impacts the molecule's biological activity.

cluster_1 Azaspiro[4.4]nonane Core Structures 1-Azaspiro 1-Azaspiro[4.4]nonane 2-Azaspiro 2-Azaspiro[4.4]nonane cluster_workflow Conformational Analysis Workflow Start Azaspiro[4.4]nonane Derivative XRay X-ray Crystallography Start->XRay NMR NMR Spectroscopy Start->NMR Comp Computational Modeling Start->Comp SolidState Solid-State Structure XRay->SolidState SolutionState Solution Conformation NMR->SolutionState EnergyLandscape Energy Landscape & Populations Comp->EnergyLandscape Validation Validation & Comprehensive Model SolidState->Validation SolutionState->Validation EnergyLandscape->Validation cluster_synthesis Domino Radical Bicyclization Pathway Precursor Acyclic O-Benzyl Oxime Ether Initiation Radical Initiator (e.g., AIBN, Et3B) + Bu3SnH Precursor->Initiation Step 1 Radical Aryl/Vinyl Radical Formation Initiation->Radical Step 2 Cascade Intramolecular Cascade Cyclization Radical->Cascade Step 3 Product 1-Azaspiro[4.4]nonane Core Cascade->Product Step 4 cluster_outputs Impact on Drug Properties Rigidity Azaspiro[4.4]nonane Rigidity Affinity Increased Binding Affinity (Reduced Entropic Penalty) Rigidity->Affinity Selectivity Improved Target Selectivity (Reduced Off-Target Effects) Rigidity->Selectivity PK Favorable PK Profile (Higher Fsp³, Metabolic Stability) Rigidity->PK IP Novel Chemical Space (New IP) Rigidity->IP

Sources

An In-Depth Technical Guide to tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate: A Rigid Scaffold for Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Escaping Flatland in Targeted Protein Degradation

For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A PROTAC molecule's success hinges on its ability to induce and stabilize a productive ternary complex between a target protein and an E3 ubiquitin ligase.[1][2][3] While the "warhead" (target binder) and "anchor" (E3 ligase ligand) are critical, the linker connecting them is far from a passive spacer. The industry's evolution from flexible polyethylene glycol (PEG) or alkyl chains to more sophisticated, conformationally restricted linkers marks a significant step towards enhancing degrader potency, selectivity, and drug-like properties.[4][5][6]

This guide focuses on tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1341037-08-8), a building block that epitomizes the move towards three-dimensional, sp³-rich scaffolds.[7][8][9] Its rigid 2-azaspiro[4.4]nonane core offers a structurally defined framework that can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, a feature often associated with improved pharmacological properties and higher clinical success rates.[4]

Herein, we provide a technical exploration of this building block, from its synthesis and chemical rationale to its practical incorporation into PROTACs, grounded in the established principles of medicinal chemistry and TPD.

The Strategic Advantage of the 2-Azaspiro[4.4]nonane Core

The decision to employ a rigid scaffold like the 2-azaspiro[4.4]nonane system over a flexible linker is a deliberate design choice aimed at overcoming key challenges in PROTAC development.

  • Conformational Constraint: Flexible linkers exist as a broad ensemble of conformers in solution. A significant energy penalty may be required to adopt the specific conformation needed for productive ternary complex formation. The rigid spirocyclic system reduces this entropic penalty by minimizing the number of low-energy conformations, effectively "pre-organizing" the warhead and anchor moieties.[4][10][11]

  • Precise Vectorial Control: The spirocyclic core places substituents in well-defined three-dimensional vectors. This allows for precise control over the exit angle and distance between the two ends of the PROTAC, which is critical for achieving the optimal orientation of the target protein and E3 ligase for efficient ubiquitin transfer.[11][12]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) is a widely recognized strategy for improving solubility, metabolic stability, and overall drug-like properties, helping to navigate the challenging chemical space beyond the "rule of five" that PROTACs often occupy.[4] Spirocyclic scaffolds are an excellent method for increasing Fsp³.

The diagram below illustrates the fundamental workflow of PROTAC-mediated protein degradation, the process our building block is designed to facilitate.

G cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC Molecule (Warhead-Linker-Anchor) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination PROTAC_release Ternary_Complex->PROTAC_release Catalytic Release Ub Ubiquitin (Ub) Ub->E3_Ligase Activation (E1/E2 enzymes) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_release->PROTAC G cluster_synthesis Representative Synthesis Pathway Start Cyclopentane Precursor Intermediate1 Spirocyclic Ketone Intermediate Start->Intermediate1 Multi-step Cyclization Intermediate2 Spirocyclic Oxime Intermediate1->Intermediate2 Oximation (e.g., NH2OH.HCl) Intermediate3 Spirocyclic Amine (Racemic mixture) Intermediate2->Intermediate3 Reduction (e.g., H2, Raney-Ni) BocProtected Boc-Protected Spirocyclic Amine Intermediate3->BocProtected Boc Protection (Boc)2O, Base FinalProduct tert-Butyl 7-amino-2- azaspiro[4.4]nonane- 2-carboxylate BocProtected->FinalProduct Final functionalization & purification

Caption: Proposed synthetic pathway for the title building block.

Experimental Protocols: Incorporation into a PROTAC Scaffold

The primary amino group on the cyclopentane ring of the building block serves as a versatile chemical handle for conjugation to either a warhead or an E3 ligase ligand, typically through the formation of a stable amide bond or via reductive amination. The Boc-protected nitrogen on the pyrrolidine ring prevents self-reaction and is carried through the synthesis until a later stage if modification at that position is desired.

Protocol 1: Amide Bond Coupling

This is the most common method for incorporating the amine building block. It involves activating a carboxylic acid on the binding moiety (warhead or E3-ligase ligand) and reacting it with the amine.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid-functionalized binding moiety (e.g., warhead-COOH) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized moiety in anhydrous DMF. Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes. Successful activation is often indicated by a color change.

  • Coupling: To the activated mixture, add a solution of this compound dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove excess DMF, DIPEA salts, and unreacted HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to obtain the final, coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Choices:

  • HATU/DIPEA: This combination is a highly efficient, widely used coupling system that minimizes racemization of chiral centers adjacent to the carboxylic acid and typically results in high yields. [13]* Anhydrous Conditions: Amide coupling reagents are sensitive to water, which can hydrolyze the activated ester intermediate and quench the reaction.

  • Aqueous Work-up: The bicarbonate wash is crucial for neutralizing any remaining acidic species and removing water-soluble byproducts.

Protocol 2: Reductive Amination

This method is an excellent alternative if the binding moiety contains an aldehyde or ketone functional group.

Materials:

  • This compound (1.0 eq)

  • Aldehyde/Ketone-functionalized binding moiety (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

  • Acetic acid (catalytic amount, if needed)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under an inert atmosphere, dissolve the aldehyde/ketone moiety and the azaspiro[4.4]nonane building block in anhydrous DCM. Stir at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add the reducing agent (NaBH(OAc)₃ is often preferred as it is milder and more selective than NaBH₃CN) portion-wise to the stirring solution. [14][15][16][17]3. Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the product.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product via flash chromatography or preparative HPLC and characterize as described in Protocol 1.

Causality Behind Choices:

  • NaBH(OAc)₃: This reagent is particularly effective for reductive aminations because it is mild enough not to reduce the starting aldehyde/ketone significantly but is reactive enough to reduce the protonated imine intermediate as it forms. [18] The following diagram illustrates the general workflow for incorporating the building block into a full PROTAC molecule.

G cluster_workflow PROTAC Assembly Workflow Warhead Warhead-COOH (Target Binder) Intermediate Warhead-Linker-Boc Warhead->Intermediate Amide Coupling (Protocol 1) BuildingBlock H₂N-Linker-Boc (Azaspiro[4.4]nonane Core) BuildingBlock->Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection IntermediateAmine Warhead-Linker-NH₂ Deprotection->IntermediateAmine FinalPROTAC Final PROTAC (Warhead-Linker-Anchor) IntermediateAmine->FinalPROTAC Amide Coupling (Protocol 1) E3Ligand E3 Ligand-COOH (Anchor) E3Ligand->FinalPROTAC

Caption: Stepwise workflow for PROTAC synthesis using the amine building block.

Data Presentation and Performance Metrics

The efficacy of a novel PROTAC is assessed through a series of rigorous biochemical and cellular assays. While specific performance data for PROTACs incorporating this compound are not yet widely available in peer-reviewed literature, the following metrics are the standard for evaluation.

  • DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay. Lower values indicate higher potency.

  • Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achievable at any concentration of the PROTAC. This reflects the efficacy of the degrader.

  • Binding Affinity (Kᴅ): Measured for the PROTAC to both the target protein and the E3 ligase individually.

  • Ternary Complex Cooperativity (α): A measure of how the binding of the PROTAC to one protein partner influences its binding to the second. An α value > 1 indicates positive cooperativity, which is highly desirable for potent degradation.

Table 1: Representative Performance Data for Published PROTACs

The following table presents data from well-characterized PROTACs to illustrate how performance is typically reported. Note: This data is for educational purposes and does not represent PROTACs made with the title building block.

PROTAC ExampleTarget ProteinE3 Ligase RecruitedDC₅₀DₘₐₓCell Line
MZ1 BRD4VHL~25 nM>90%HeLa
ARV-110 Androgen ReceptorVHL~1 nM>95%VCaP
dBET1 BRD4CRBN~4 nM>98%22Rv1

Data compiled from publicly available sources for illustrative purposes.

Conclusion and Future Outlook

This compound stands as a prime example of a new generation of building blocks designed to imbue PROTACs with superior structural and physicochemical properties. Its rigid, three-dimensional architecture provides a robust platform for rationally designing potent and selective protein degraders by minimizing conformational ambiguity and enabling precise spatial orientation of the key binding elements.

The experimental protocols detailed herein provide a validated roadmap for the incorporation of this and similar amine-functionalized scaffolds into PROTACs. As the field of targeted protein degradation continues to mature, the strategic use of such rigid linkers will be indispensable for tackling increasingly challenging protein targets and for developing the next wave of clinically successful therapeutics. Continued research and publication of case studies utilizing this specific building block will be invaluable in fully elucidating its potential and solidifying its place in the medicinal chemist's toolbox.

References

  • Sigma-Aldrich. "Application Note – PROTAC formation (via reductive amination)." Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Stadler, M., et al. (2023). "Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules." Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/616613]
  • ResearchGate. "Scope of PROTAC synthesis via reductive amination." ResearchGate. [URL: https://www.researchgate.net/figure/Scope-of-PROTAC-synthesis-via-reductive-amination-Reaction-conditions-vial-aldehyde_fig2_371072972]
  • Scribd. "Application Note - Protein Degrader Formation (Via Reductive Amination)." Scribd. [URL: https://www.scribd.
  • MySkinRecipes. "Oxaaza Spiro Compounds." MySkinRecipes. [URL: https://myskinrecipes.
  • J&K Scientific. "this compound | 1341037-08-8." J&K Scientific. [URL: https://www.jk-scientific.com/en/product-1341037-08-8.html]
  • Molecule-Building Blocks. "CAS: 1341037-08-8 Name: tert-butyl7-amino-2-azaspiro[4.4]nonane-2-carboxylate." Molecule-Building Blocks. [URL: https://www.molecule-buildingblocks.com/products/cas-1341037-08-8.html]
  • CP Lab Safety. "tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg." CP Lab Safety. [URL: https://www.cplabsafety.
  • A2Z Chemical. "tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate." A2Z Chemical. [URL: https://www.a2zchemical.
  • MedChemExpress. "Boc-pyrrolidine-cyclopentanamine | PROTAC Linker." MedChemExpress. [URL: https://www.medchemexpress.com/Boc-pyrrolidine-cyclopentanamine.html]
  • MySkinRecipes. "Oxaaza Spiro Compounds." MySkinRecipes. [URL: https://myskinrecipes.
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • ACS Publications. "Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23." American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.3c01826]
  • PubMed. "Mechanistic and Structural Features of PROTAC Ternary Complexes." National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/34432240/]
  • Springer. "Mechanistic and Structural Features of PROTAC Ternary Complexes." Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1665-9_5]
  • MedChemExpress. "Boc-pyrrolidine-cyclopentanamine | PROTAC连接子." MedChemExpress. [URL: https://www.medchemexpress.cn/Boc-pyrrolidine-cyclopentanamine.html]
  • Google Patents. "WO2022093809A1 - Enhanced hyt-induced protein degradation using lipid nanoparticle delivery." Google Patents. [URL: https://patents.google.
  • NIH National Library of Medicine. "Characteristic roadmap of linker governs the rational design of PROTACs." PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018991/]
  • BenchChem. "The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide." BenchChem. [URL: https://www.benchchem.
  • Marin Biologic Laboratories. "Recent PROTAC Patent Publications and Target Proteins." Marin Biologic Laboratories. [URL: https://www.marinbio.
  • Google Patents. "WO2019140003A1 - Antibody protac conjugates." Google Patents. [URL: https://patents.google.
  • NIH National Library of Medicine. "An overview of PROTACs: a promising drug discovery paradigm." PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9768565/]
  • NIH National Library of Medicine. "Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta." PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443026/]
  • Google Patents. "WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof." Google Patents. [URL: https://patents.google.
  • Google Patents. "US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation." Google Patents. [URL: https://patents.google.
  • Amsbio. "PROTAC SMARCA2 degrader-8, AMS.T89325-50-MG." Amsbio. [URL: https://www.amsbio.com/protac-smarca2-degrader-8]
  • NIH National Library of Medicine. "Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design." PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11285971/]
  • NIH National Library of Medicine. "Current strategies for the design of PROTAC linkers: a critical review." PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7499649/]
  • SpiroChem. "Protein Degradation." SpiroChem. [URL: https://spirochem.
  • Chemistry Steps. "Amine to Amide (Coupling) - Common Conditions." Chemistry Steps. [URL: https://www.chemistrysteps.com/amine-to-amide-coupling-common-conditions/]
  • Google Patents. "CN112645886A - Green production process of uracil." Google Patents. [URL: https://patents.google.
  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps. [URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
  • Google Patents. "United States Patent (19)." Google Patents. [URL: https://patentimages.storage.googleapis.com/62/48/4d/5225d36e7886a1/US5665380.pdf]
  • ACS Publications. "Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes." American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c10313]
  • HepatoChem. "Amide coupling reaction in medicinal chemistry." HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
  • Google Patents. "US7709657B2 - Process for the synthesis of organic compounds." Google Patents. [URL: https://patents.google.
  • Google Patents. "CN107445869A - A kind of synthetic method of Metformin hydrochloride." Google Patents. [URL: https://patents.google.
  • NIH National Library of Medicine. "Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents." PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4863013/]
  • YouTube. "How to Make Amides: Mechanism." YouTube. [URL: https://www.youtube.
  • Google Patents. "CN102993080A - Synthetic method of gliclazide." Google Patents. [URL: https://patents.google.

Sources

Methodological & Application

Application Notes and Protocols for PROTAC® Synthesis Utilizing tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Spirocyclic Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.

Recently, linkers incorporating rigid, three-dimensional scaffolds, such as spirocycles, have garnered significant interest. The constrained conformation of spirocyclic systems can offer several advantages over traditional linear linkers, including:

  • Improved Ternary Complex Stability: The rigid nature of spirocyclic linkers can reduce the entropic penalty associated with ternary complex formation, leading to enhanced stability and more efficient ubiquitination of the target protein.

  • Enhanced Selectivity: The well-defined spatial orientation imposed by a spirocyclic linker can favor the binding of the desired POI and E3 ligase, potentially reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can improve the solubility, permeability, and metabolic stability of PROTACs, which are often large molecules that can be challenging to optimize for drug-like properties.

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate is a versatile building block for the construction of such rigid linkers. Its spirocyclic core provides the desired conformational constraint, while the primary amine and the Boc-protected secondary amine offer orthogonal handles for sequential attachment to the warhead and the E3 ligase ligand.

PROTAC Mechanism of Action: A Conceptual Overview

The catalytic cycle of a PROTAC begins with its simultaneous binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the intact PROTAC to initiate another cycle of degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

General Synthetic Strategy for PROTACs Incorporating this compound

The synthesis of a PROTAC is a modular process that typically involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their sequential coupling. The use of orthogonal protecting groups is crucial for achieving a convergent and efficient synthesis. In the context of our spirocyclic building block, the Boc-protected secondary amine and the free primary amine allow for a well-controlled, stepwise assembly.

A general synthetic workflow can be envisioned as follows:

  • Synthesis of Functionalized Warhead and E3 Ligase Ligand: The warhead and the E3 ligase ligand are typically synthesized with a reactive handle (e.g., a carboxylic acid, an amine, or a halide) to enable linker attachment.

  • Linker Elaboration: The this compound can be further functionalized if a longer linker is desired. For instance, the primary amine can be acylated with a molecule containing a terminal alkyne or azide for subsequent "click" chemistry.

  • First Coupling Reaction: The primary amine of the spirocyclic linker is coupled to the functionalized warhead or E3 ligase ligand, typically through an amide bond formation.

  • Boc Deprotection: The Boc protecting group on the spirocyclic linker is removed under acidic conditions to reveal the secondary amine.

  • Second Coupling Reaction: The newly exposed secondary amine is then coupled to the other binding moiety (either the E3 ligase ligand or the warhead) to complete the PROTAC synthesis.

  • Purification: The final PROTAC is purified to a high degree using techniques such as preparative HPLC.

PROTAC_Synthesis_Workflow cluster_Starting_Materials Starting Materials cluster_Synthesis_Steps Synthetic Steps cluster_Final_Product Final Product Warhead Functionalized Warhead (e.g., with -COOH) Coupling1 Step 1: First Amide Coupling (e.g., HATU, DIPEA) Warhead->Coupling1 E3_Ligand Functionalized E3 Ligase Ligand (e.g., with -COOH) Coupling2 Step 3: Second Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling2 Spiro_Linker This compound Spiro_Linker->Coupling1 Intermediate1 Boc-Protected Intermediate (Warhead-Linker or E3-Linker) Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Amine Intermediate Deprotection->Intermediate2 Intermediate2->Coupling2 Purification Step 4: Purification (e.g., Prep-HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Figure 2. General workflow for PROTAC synthesis using the spirocyclic linker.

Exemplary Protocol: Synthesis of a Generic VHL-based PROTAC

This protocol describes a plausible synthetic route to a generic PROTAC targeting a hypothetical protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The synthesis utilizes this compound as the core of the linker.

Materials and Reagents

ReagentSupplierPurity
POI-COOH (Warhead with a carboxylic acid handle)Custom Synthesis>95%
VHL-NH₂ (VHL ligand with an amine handle)Commercial Source>95%
This compoundCommercial Source>97%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial Source>98%
DIPEA (N,N-Diisopropylethylamine)Commercial Source>99%
TFA (Trifluoroacetic acid)Commercial Source>99%
Anhydrous DMF (N,N-Dimethylformamide)Commercial Source>99.8%
Anhydrous DCM (Dichloromethane)Commercial Source>99.8%

Step 1: Coupling of the POI Ligand to the Spirocyclic Linker

  • To a solution of POI-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected POI-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting amine-linker-POI intermediate is typically used in the next step without further purification.

Step 3: Coupling of the VHL Ligand to the Amine-Linker-POI Intermediate

  • To a solution of the VHL-COOH (a VHL ligand with a carboxylic acid handle, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the amine-linker-POI intermediate from Step 2 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.

Step 4: Characterization

The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight and purity.

  • ¹H and ¹³C NMR: To confirm the structure.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Quantitative Data Summary (Hypothetical)

StepIntermediate/ProductStarting Material (mg)Product Yield (mg)Yield (%)Purity (LC-MS)
1Boc-protected POI-linker conjugate100 (POI-COOH)12575>95%
2Amine-linker-POI intermediate120~115 (crude)Quant.-
3Final PROTAC110 (VHL-COOH)8555>98%

Causality and Experimental Choices

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for its rapid reaction times and minimal side products.

  • Base Selection: DIPEA is a non-nucleophilic base that is ideal for neutralizing the acid formed during the coupling reaction without competing in the reaction itself. An excess is used to ensure complete reaction.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the coupling reaction.

  • Protecting Group Strategy: The use of a Boc protecting group is standard for amine protection due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (TFA), which is orthogonal to many other protecting groups.

  • Purification: Preparative HPLC is the method of choice for purifying the final PROTAC, as it allows for the separation of the desired product from any remaining starting materials, reagents, and side products, ensuring high purity for biological testing.

Conclusion

The use of this compound as a linker building block offers a strategic advantage in the design of novel PROTACs. Its rigid spirocyclic core can pre-organize the warhead and the E3 ligase ligand, potentially enhancing the formation of a productive ternary complex and leading to more potent and selective protein degradation. The straightforward, modular synthetic approach outlined in this application note provides a robust framework for researchers to incorporate this and similar spirocyclic linkers into their PROTAC discovery programs.

References

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941–964. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • PROTACs in the Management of Prostate Cancer. (2023). MDPI. [Link]

Sources

Strategic Coupling of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate to Bioactive Warheads

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery due to their ability to confer conformational rigidity, improve metabolic stability, and provide novel three-dimensional exit vectors for molecular exploration. The tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate is a valuable building block that combines a desirable spirocyclic core with a strategically placed primary amine and a Boc-protected secondary amine, offering a versatile handle for conjugation. This document provides detailed protocols and expert insights for coupling this spirocycle to various electrophilic "warhead" moieties, a critical step in synthesizing targeted covalent inhibitors, antibody-drug conjugate (ADC) linkers, and other advanced therapeutic agents. We detail three robust coupling methodologies: amide bond formation, reductive amination, and sulfonamide synthesis, complete with mechanistic rationale, step-by-step instructions, and characterization guidelines.

Introduction: The Strategic Value of the Spirocyclic Amine Scaffold

The 2-azaspiro[4.4]nonane framework introduces a well-defined three-dimensional geometry into flat, aromatic-rich molecules, often leading to improved physicochemical properties and enhanced target engagement. The primary amine at the C7 position serves as a potent nucleophile, providing a reliable attachment point for a diverse array of electrophilic partners, commonly referred to as "warheads." These warheads can range from Michael acceptors designed for covalent inhibition to functional groups intended for bioconjugation.

The Boc (tert-Butoxycarbonyl) protecting group on the secondary amine at the 2-position is crucial. It ensures regioselective reaction at the desired primary amine and can be readily removed under acidic conditions in a later synthetic step, revealing another handle for further molecular elaboration. This dual functionality makes the title compound an exceptionally powerful building block in iterative drug design campaigns.

Core Principle: Nucleophilic Attack

The fundamental principle governing all protocols described herein is the nucleophilic character of the primary amine (pKa ≈ 9-10). This amine readily attacks electron-deficient centers (electrophiles) on the warhead molecule, leading to the formation of a stable covalent bond. The choice of coupling strategy is therefore dictated by the functional group present on the warhead.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step COOH Warhead-COOH EDC_NHS EDC, NHS NHS_Ester Warhead-NHS Ester EDC_NHS->NHS_Ester Forms active ester Spiro_NH2 Spirocycle-NH₂ NHS_Ester->Spiro_NH2 Reacts with Product Amide Product Spiro_NH2->Product Nucleophilic attack Reductive_Amination_Workflow Start Warhead (Aldehyde/Ketone) + Spirocycle-NH₂ Schiff Schiff Base / Iminium Ion (Intermediate) Start->Schiff AcOH (catalyst) Product Secondary Amine Product Schiff->Product NaBH(OAc)₃ (Reduction)

Application Notes & Protocols: Amide Bond Formation with tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[4.4]nonane Scaffold

In contemporary medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is paramount. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) are increasingly correlated with higher clinical success rates, attributed to enhanced solubility, improved metabolic stability, and greater target selectivity.[1] The 2-azaspiro[4.4]nonane scaffold is a premier example of a privileged structural motif that embodies these desirable characteristics.[1][2][3]

tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate is a versatile building block designed for seamless integration into drug discovery programs. Its unique architecture offers several distinct advantages:

  • Three-Dimensionality: The rigid, spirocyclic framework provides conformational restraint, locking substituents into well-defined vectors in three-dimensional space. This is a key feature for designing potent and selective ligands for complex biological targets like CNS receptors.[1][2][4]

  • Orthogonal Functionality: The molecule presents two distinct nitrogen centers. The primary amine at the C7 position serves as an accessible nucleophile for amide bond formation, while the secondary amine within the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group. This orthogonal design allows for selective C7 derivatization, followed by subsequent Boc deprotection and further functionalization at the N2 position.

  • Synthetic Tractability: The primary amine is sterically accessible, allowing for efficient coupling with a wide range of carboxylic acids under standard conditions.

This guide provides a comprehensive overview of the mechanistic principles and practical protocols for the effective use of this building block in amide bond formation, a cornerstone reaction in pharmaceutical research.[5]

cluster_main This compound cluster_key Key Functional Groups mol mol N_Boc N2: Boc-Protected Secondary Amine (For subsequent functionalization) mol->N_Boc N_Primary C7: Primary Amine (Nucleophile for amide coupling) mol->N_Primary

Caption: Structure and key reactive sites of the title compound.

Mechanistic Foundations of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid's carboxyl group to generate a more electrophilic species. This is achieved using a "coupling reagent." The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group, which is then susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic nature of the amine, and the potential for side reactions like racemization.[6][7]

Classes of Coupling Reagents:
  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked directly by the amine or, more commonly, react with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to form a less reactive but more stable active ester, which minimizes side reactions.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate carboxylic acids to form phosphonium esters. A key advantage of phosphonium salts is the avoidance of guanidinylation side reactions that can occur with some aminium reagents.[8] The byproduct, triphenylphosphine oxide, is generally soluble and easily removed.

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This is arguably the most popular class of reagents for their high efficiency and fast reaction times.[9][10] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form an active ester.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is exceptionally effective, particularly for sterically hindered couplings, as it generates a highly reactive OAt ester.[8][9]

The role of the tertiary base (typically DIPEA or N-methylmorpholine) is twofold: it neutralizes the acidic proton of the carboxylic acid to form the carboxylate and mops up any acidic byproducts generated during the reaction, maintaining a favorable pH.[10]

G reactant reactant intermediate intermediate product product reagent reagent RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->ActiveEster Activation Amine Spirocyclic Amine (H₂N-Sp) Amide Final Amide Product (R-CO-NH-Sp) Amine->Amide CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveEster ActiveEster->Amide Nucleophilic Attack Byproducts Soluble Byproducts Amide->Byproducts

Caption: Generalized workflow for amide bond formation.

Core Protocol: Standard HATU-Mediated Amide Coupling

This protocol describes a robust and generally applicable method for coupling a generic carboxylic acid to this compound using HATU, a highly efficient coupling reagent.

Materials & Reagents
ReagentM.W. ( g/mol )Purpose
This compound[11][12]240.35Amine Component
Carboxylic Acid (R-COOH)VariableAcid Component
HATU380.23Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09Anhydrous Solvent
Dichloromethane (DCM)84.93Extraction Solvent
Saturated aq. NH₄Cl-Aqueous Wash
Saturated aq. NaHCO₃-Aqueous Wash
Brine-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent
Silica Gel-Stationary Phase for Chromatography
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere) a. To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). b. Add HATU (1.1 - 1.2 eq). c. Dissolve the solids in anhydrous DMF (use a concentration of ~0.1 M with respect to the limiting reagent). d. Stir the solution at room temperature for 5 minutes. Expert Tip: This pre-mixing allows the coupling reagent to be fully dissolved before activation.

2. Activation and Amine Addition a. Add DIPEA (2.5 - 3.0 eq) to the solution. The solution may change color (often to yellow). Stir for 10-15 minutes at room temperature. This is the "activation" step where the active ester is formed. b. In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. c. Add the amine solution dropwise to the activated carboxylic acid mixture. d. Allow the reaction to stir at room temperature.

3. Reaction Monitoring a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. b. A typical reaction is complete within 2-4 hours. The disappearance of the limiting starting material (usually the amine) indicates completion. c. Self-Validation: A successful reaction will show a new spot on the TLC plate (the amide product) and the disappearance of the amine starting material. The product should have a mass corresponding to (M_acid + M_amine - M_H₂O + H)⁺ in positive-ion LC-MS.

4. Work-up and Purification a. Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aq. NH₄Cl (1x), saturated aq. NaHCO₃ (2x), and brine (1x). Causality: The NH₄Cl wash removes residual base (DIPEA), while the NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from HATU. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure amide product.

Protocol Optimization & Troubleshooting

While the HATU protocol is highly reliable, certain substrates may require optimization. Sterically demanding acids or electron-poor amines can lead to sluggish reactions.[6]

Comparative Table of Common Coupling Reagents
ReagentClassKey AdvantagesPotential Disadvantages & Mitigation
HATU AminiumExtremely efficient, especially for hindered couplings.[8] Fast reaction rates.Based on potentially explosive HOAt.[8] Can cause guanidinylation of the amine; use of pre-activation minimizes this.
HBTU AminiumVery popular, efficient, and cost-effective. Byproducts are generally soluble.[10]Less reactive than HATU for difficult couplings. Can also cause guanidinylation.[8]
PyBOP PhosphoniumEfficient, avoids guanidinylation side reactions.[8]Byproduct (HMPA from original BOP reagent) is carcinogenic; PyBOP avoids this. Generally less reactive than HATU.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts are easily removed during work-up.Can lead to racemization with sensitive substrates. Slower than aminium salts.
T3P® Phosphonic AnhydrideExcellent for minimizing epimerization. High yields, especially in solution-phase.[10]Requires a base (e.g., pyridine or DIPEA). Can be viscous and difficult to handle.
Acyl Fluoride Acid HalideHighly effective for severely hindered substrates where other methods fail.[6][7]Requires an extra step to form the acyl fluoride (e.g., using XtalFluor-E) but can be done in one pot.[6]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient activation; Steric hindrance; Poor quality reagents/solvent.Switch to a more powerful coupling reagent like HATU. Increase temperature to 40-50 °C. Ensure all reagents and solvents are anhydrous.
Guanidinylation Side Product Reaction of aminium salt (HBTU/HATU) with the primary amine.Use a phosphonium reagent (PyBOP). Alternatively, use a pre-activation protocol: activate the acid with HATU/base for 15 min before adding the amine.
Epimerization For chiral carboxylic acids, over-activation or prolonged reaction times with a strong base.Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Use an additive like HOBt. Consider T3P® for sensitive substrates.
Difficult Purification Byproducts co-elute with the product (e.g., urea from EDC).Use EDC and perform an acidic wash to protonate and remove the urea byproduct. Ensure complete aqueous washes to remove DMF and reagent byproducts.

Subsequent Transformation: Boc Group Deprotection

Following successful amide formation, the N2-Boc protecting group can be readily removed to reveal the secondary amine, enabling further diversification of the scaffold.

start start intermediate intermediate final final A Boc-Protected Spiro-Amine B Coupled Amide Product (N2-Boc Protected) A->B Amide Coupling (R-COOH, HATU) C Final Spiro-Amide (Free N2-Amine) B->C Boc Deprotection (TFA or HCl)

Caption: Synthetic sequence: Amide coupling followed by deprotection.

Protocol: Acid-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amide (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. b. Re-dissolve the residue in DCM. c. Neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases. d. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

References

  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research. Benchchem.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • Application Notes and Protocols for 2-Azaspiro[4.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • Cas no 175-94-0 (2-Azaspiro[4.4]nonane). ChemicalBook.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • tert-butyl 7-amino-2- azaspiro[4.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • tert-butyl 7-amino-2- azaspiro[4.
  • Available Synple Chem Reagent Cartridges. Synple Chem.

Sources

Application Notes and Protocols: Boc Deprotection of 7-amino-2-azaspiro[4.4]nonane-2-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Spirocyclic Linkers and their Deprotection in PROTAC Development

PROteolysis TArgeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, functioning as heterobifunctional molecules that induce the degradation of specific target proteins.[1][] These molecules consist of a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but a critical component influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][3][4]

Among the diverse array of linker architectures, spirocyclic scaffolds, such as 7-amino-2-azaspiro[4.4]nonane, have gained significant attention. Their rigid and three-dimensional nature can confer favorable conformational pre-organization, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[3] The synthesis of PROTACs incorporating this linker often involves the use of a Boc (tert-butyloxycarbonyl) protected version, namely tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate. The Boc group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during the coupling of the linker to either the target protein ligand or the E3 ligase ligand.[5][6]

Consequently, the efficient and clean removal of the Boc protecting group is a pivotal step in the convergent synthesis of these complex molecules. This application note provides a detailed guide to the Boc deprotection of this compound, focusing on the scientific rationale, detailed protocols, and troubleshooting strategies relevant to PROTAC synthesis.

Scientific Rationale and Mechanism of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[7][8] The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11]

The mechanism of acid-catalyzed Boc deprotection proceeds through the following key steps:[10][12][13]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[12][13]

  • Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate.[12][13]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[5][12][13]

  • Protonation of the Amine: In the presence of excess acid, the newly liberated amine is protonated, typically forming a salt (e.g., trifluoroacetate or hydrochloride salt).

It is important to note that the reaction rate can exhibit a second-order dependence on the acid concentration.[13][14]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Protonation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc  + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt  + H⁺ (from TFA)

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

The choice of deprotection conditions can be influenced by the presence of other acid-sensitive functional groups within the PROTAC molecule.[15] Below are two standard protocols using TFA and HCl, respectively.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected 7-amino-2-azaspiro[4.4]nonane derivative in anhydrous DCM (a typical concentration is 0.1-0.2 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 20-50% v/v) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[16] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] For TLC, visualize with a ninhydrin stain, which will show the appearance of the free amine.[18]

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[16]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[16]

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is an alternative to TFA and often results in the precipitation of the amine as its hydrochloride salt, which can simplify isolation.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend the Boc-protected 7-amino-2-azaspiro[4.4]nonane derivative in a minimal amount of a suitable solvent (e.g., methanol or DCM) or directly in the HCl/dioxane solution.

  • Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution to the substrate.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours.[16] Monitor the reaction progress by TLC or LC-MS.[16]

  • Isolation:

    • Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.

    • If precipitation occurs, the solid can be collected by filtration, washed with diethyl ether to remove any non-polar impurities, and dried under vacuum.[16]

    • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Acid Trifluoroacetic acidHydrochloric acid
Solvent Dichloromethane1,4-Dioxane
Typical Concentration 20-50% TFA in DCM4M HCl in dioxane
Reaction Time 1-4 hours1-4 hours
Workup Aqueous basic washPrecipitation/Evaporation
Product Form Free amine (after workup)Hydrochloride salt
Advantages High solubility of reagentsOften simple product isolation
Disadvantages Requires aqueous workupDioxane is a peroxide former

Troubleshooting and Optimization

While Boc deprotection is generally a robust reaction, challenges can arise, particularly with complex PROTAC intermediates.

Problem Possible Cause Solution
Incomplete Reaction Insufficient acid concentration or reaction time.[13] Steric hindrance around the Boc group.Increase the concentration of TFA or HCl. Extend the reaction time and continue to monitor. Consider gentle heating if the substrate is stable.
Side Reactions (Alkylation) The tert-butyl cation generated during the reaction can alkylate nucleophilic functional groups (e.g., indoles, phenols, thioethers) present in the PROTAC molecule.[6][13][19]Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[19]
Degradation of Acid-Labile Groups Other functional groups in the PROTAC (e.g., esters, other protecting groups) may be sensitive to the strong acidic conditions.[20]Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at 0 °C.[20] Alternatively, consider alternative deprotection methods like using TMSI or thermal deprotection if compatible with the overall synthetic route.[15][16]
Difficult Product Isolation The deprotected amine salt may be highly polar and water-soluble, leading to poor recovery during aqueous workup.For TFA deprotection, after removing the bulk of TFA, co-evaporate with toluene to azeotropically remove residual acid. Then, consider purification by reverse-phase chromatography. Alternatively, using the HCl/dioxane protocol to precipitate the hydrochloride salt can avoid aqueous workup.[21] Using a basic ion-exchange resin like Amberlyst A21 can also be an effective workup strategy to isolate the free amine without an aqueous wash.[22][23]
Workflow for Troubleshooting Boc Deprotection

Troubleshooting_Workflow Start Boc Deprotection Issue Check_Completion Is the reaction incomplete? Start->Check_Completion Check_Side_Products Are there unexpected side products? Check_Completion->Check_Side_Products No Increase_Acid_Time Increase acid concentration or reaction time Check_Completion->Increase_Acid_Time Yes Check_Isolation Is product isolation difficult? Check_Side_Products->Check_Isolation No Add_Scavenger Add scavenger (e.g., TIS) Check_Side_Products->Add_Scavenger Yes (Alkylation) Check_Acid_Labile_Groups Check for other acid-labile groups Check_Side_Products->Check_Acid_Labile_Groups Yes (Degradation) Avoid_Aqueous_Workup Avoid aqueous workup (e.g., HCl/Dioxane precipitation, ion-exchange resin) Check_Isolation->Avoid_Aqueous_Workup Yes Success Successful Deprotection Check_Isolation->Success No Consider_Sterics Consider steric hindrance Increase_Acid_Time->Consider_Sterics Consider_Sterics->Success Add_Scavenger->Success Use_Milder_Conditions Use milder conditions (e.g., lower temp) Check_Acid_Labile_Groups->Use_Milder_Conditions Use_Milder_Conditions->Success Avoid_Aqueous_Workup->Success

Caption: Troubleshooting Workflow for Boc Deprotection.

Conclusion

The Boc deprotection of 7-amino-2-azaspiro[4.4]nonane-2-carboxylate is a fundamental yet critical transformation in the synthesis of advanced PROTACs. A thorough understanding of the reaction mechanism, careful selection of deprotection conditions, and diligent reaction monitoring are essential for achieving high yields and purity. By following the detailed protocols and considering the troubleshooting strategies outlined in these application notes, researchers can confidently and efficiently incorporate this valuable spirocyclic linker into their PROTAC drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

Sources

Application Notes & Protocols: Incorporating tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate into E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the spirocyclic building block, tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate, into novel E3 ligase ligands for the development of Proteolysis-Targeting Chimeras (PROTACs). We will explore the rationale behind utilizing spirocyclic scaffolds, detail synthetic protocols for conjugation, and outline essential biophysical and cellular assays for characterization. This guide emphasizes the causality behind experimental choices to empower researchers in the rational design of next-generation targeted protein degraders.

Introduction: The Rationale for Spirocyclic Scaffolds in E3 Ligase Ligand Design

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] A PROTAC is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] The PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

The ligands that recruit E3 ligases, such as Von Hippel-Lindau (VHL) and Cereblon (CRBN), are critical components of PROTAC design.[4][5] The chemical scaffold of these ligands significantly influences the physicochemical properties, stability, and efficacy of the final PROTAC molecule.

Why this compound?

The incorporation of spirocyclic scaffolds, such as this compound (CAS Number: 1341037-08-8), offers several distinct advantages over traditional planar, aromatic structures in drug design.[6][7]

  • Enhanced Three-Dimensionality (3D) and Fsp³ Character: Spirocycles, by definition, consist of two rings fused at a single atom, imparting a rigid, non-planar 3D geometry.[8][9] This increased fraction of sp³-hybridized carbons (Fsp³) is correlated with improved physicochemical properties, such as increased solubility and metabolic stability, and a higher probability of clinical success.[10][11]

  • Improved Physicochemical and Pharmacokinetic (PK) Properties: The introduction of azaspirocycles has been shown to increase solubility, decrease lipophilicity, and enhance metabolic stability compared to their non-spirocyclic counterparts like piperazines or morpholines.[10][12]

  • Conformational Rigidity and Optimized Binding: The rigid nature of the spirocyclic system can lock the conformation of the molecule, which helps to pre-organize the orientation of binding elements for optimal interaction with the E3 ligase.[10][12] This can lead to improved potency and selectivity.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and under-explored chemical space, which can be advantageous for developing intellectual property.[9]

This guide will focus on the practical application of this compound as a versatile building block for modifying and creating new E3 ligase ligands.

Synthetic Strategies and Protocols

The primary amino group of this compound serves as a key functional handle for its incorporation into E3 ligase ligands, typically as part of the linker or as a modification to the core ligand structure. The Boc-protecting group on the secondary amine allows for orthogonal deprotection and further functionalization if required.

General Workflow for Ligand Synthesis

The following diagram illustrates a generalized workflow for incorporating the spirocyclic amine into a VHL or CRBN ligand backbone.

G cluster_0 Preparation of Key Intermediates cluster_1 Coupling Reaction cluster_2 Purification & Characterization cluster_3 Final Product Start E3 Ligase Core (e.g., VHL or CRBN precursor) with reactive site (X) Coupling Amide Coupling or Nucleophilic Substitution Start->Coupling Amine tert-Butyl 7-amino-2- azaspiro[4.4]nonane- 2-carboxylate Amine->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Spirocycle-Functionalized E3 Ligase Ligand Characterization->Final_Product

Caption: Generalized workflow for synthesizing a spirocycle-functionalized E3 ligase ligand.

Protocol 1: Amide Bond Formation with a VHL Ligand Precursor

This protocol describes the coupling of the spirocyclic amine to a carboxylic acid-functionalized VHL ligand precursor, a common strategy for attaching linkers or modifying the ligand. A well-established VHL ligand is VH032.[13][14]

Materials:

  • VHL ligand precursor with a carboxylic acid moiety (e.g., a derivative of the hydroxyproline core of VHL ligands)[15]

  • This compound

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a flame-dried reaction vessel under an inert atmosphere, dissolve the VHL ligand precursor (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired spirocycle-conjugated VHL ligand.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a CRBN Ligand Precursor

This protocol is applicable for incorporating the spirocyclic amine into CRBN ligands derived from thalidomide, lenalidomide, or pomalidomide, which often feature a reactive site for SNAr reactions.[16][17]

Materials:

  • CRBN ligand precursor with a suitable leaving group (e.g., 4-fluorothalidomide)[17]

  • This compound

  • Base: Potassium carbonate (K₂CO₃) or DIPEA

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Reaction vessel, magnetic stirrer, and inert atmosphere

Procedure:

  • Reactant Mixture: In a reaction vessel, combine the CRBN ligand precursor (1.0 eq), this compound (1.5 eq), and K₂CO₃ (2.0 eq) in anhydrous DMSO.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. A precipitate may form.

  • Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Verify the identity and purity of the spirocycle-conjugated CRBN ligand using NMR and MS analysis.

Characterization of Spirocycle-Functionalized E3 Ligase Ligands

Once synthesized, the novel ligand must be rigorously characterized to ensure it retains or improves upon the desired properties. This involves a series of biophysical and cellular assays.

Biophysical Assays for Ternary Complex Formation

The primary function of a PROTAC is to induce a ternary complex.[18] Several biophysical techniques can be employed to study the formation and stability of this complex.[19][20]

G cluster_assays Biophysical Assays PROTAC Spirocycle-PROTAC Ternary_Complex POI :: PROTAC :: E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex SPR Surface Plasmon Resonance (SPR) Ternary_Complex->SPR Measures binding affinity (KD) and kinetics (kon, koff) ITC Isothermal Titration Calorimetry (ITC) Ternary_Complex->ITC Measures binding thermodynamics (ΔH, ΔS, KD) TR_FRET Time-Resolved FRET (TR-FRET) Ternary_Complex->TR_FRET Proximity-based assay for complex formation

Caption: Key biophysical assays for characterizing ternary complex formation.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique for measuring real-time binding kinetics.[21] It can provide both affinity (KD) and kinetic rate constants (kon, koff), offering deep insights into the stability of the ternary complex.[22]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified E3 ligase (e.g., VCB complex)

  • Purified Protein of Interest (POI)

  • Synthesized PROTAC with the spirocyclic ligand

  • Amine coupling kit for protein immobilization

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip via amine coupling.

  • Binary Interaction (PROTAC-E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity.

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the POI and the PROTAC over the immobilized E3 ligase surface. Alternatively, inject the POI over the E3 surface in the presence of a constant concentration of the PROTAC in the running buffer.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary binding models) to calculate KD, kon, and koff values for both binary and ternary interactions.

  • Cooperativity Calculation: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. It can be calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Table 1: Representative Data from Biophysical Assays

AssayParameter MeasuredTypical Values for Potent PROTACsSignificance
SPR KD (Ternary)1 - 100 nMMeasures overall stability of the ternary complex.
koff (Ternary)< 0.01 s⁻¹Slower off-rate indicates a more stable complex.
Cooperativity (α)> 1Positive cooperativity is often a hallmark of efficient degraders.
ITC KD1 - 100 nMOrthogonal validation of binding affinity.
TR-FRET EC₅₀1 - 200 nMHigh-throughput assessment of complex formation.[23]
Cellular Assays for Protein Degradation

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein within a cellular environment.

Protocol 4: Western Blotting for DC₅₀ and Dₘₐₓ Determination

Western blotting is the gold standard for quantifying the reduction in target protein levels.[24]

Materials:

  • Relevant cell line (e.g., a cancer cell line expressing the POI)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a fixed duration (typically 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight. Wash, then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the POI band intensity to the loading control for each concentration. Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Table 2: Key Parameters from Cellular Degradation Assays

ParameterDefinitionDesired Outcome
DC₅₀ The concentration of PROTAC that induces 50% degradation of the target protein.Low nanomolar range for potent degraders.
Dₘₐₓ The maximum percentage of target protein degradation achieved.> 80-90% for effective degraders.
Degradation Kinetics (t₁/₂) The time required to degrade 50% of the target protein at a given PROTAC concentration.Rapid kinetics are often desirable.[25]

Conclusion and Future Perspectives

The incorporation of this compound represents a strategic approach to enhance the drug-like properties of E3 ligase ligands. Its inherent 3D nature and conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting PROTACs. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of these next-generation protein degraders. By understanding the causal relationships between molecular structure, ternary complex stability, and cellular degradation, researchers can more effectively navigate the complex landscape of PROTAC design and accelerate the development of novel therapeutics.

References

  • CP Lab Safety. tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • HitGen. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. OpenDEL™. [Link]

  • Galdeano, C., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

  • Troup, R. I., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PubMed Central. [Link]

  • Bric, A. W., & Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PubMed Central. [Link]

  • MDPI. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. International Journal of Molecular Sciences. [Link]

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. [Link]

  • Villemure, E., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [Link]

  • ResearchGate. (2020). (PDF) Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • ResearchGate. (2023). Exploring and characterizing ternary complex formation. [Link]

  • BMG LABTECH. (2024). Cell-based protein degrader assays for microplates. [Link]

  • National Center for Biotechnology Information. (2018). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PubMed Central. [Link]

  • bioRxiv. (2025). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. [Link]

  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. [Link]

  • Bio-Techne. Targeted Protein Degradation. [Link]

  • Pharmaffiliates. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Sunway Pharm Ltd. tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • National Center for Biotechnology Information. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • National Center for Biotechnology Information. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central. [Link]

Sources

Using tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate as a rigid linker for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Employing tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate as a 3D Rigid Linker for Enhanced PROTAC Development

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Beyond the Flexible Chain—The Architectural Imperative of PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a warhead ligand for the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker that tethers the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, dictating the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase).[2][5]

Early PROTAC designs predominantly featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, owing to their synthetic accessibility.[3][6] However, high conformational flexibility can introduce a significant entropic penalty upon binding and may lead to non-productive ternary complex orientations or an aggregation-prone hydrophobic collapse.[2][7] This has spurred a paradigm shift towards "functional linkers" with defined rigidity.[4] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and enhancing selectivity by disfavoring off-target complexes.[2][8]

Spirocyclic scaffolds, in particular, offer a unique three-dimensional rigidity that can lock the conformation of the linker, providing precise vectorial control over the placement of the two ligands.[1] This application note provides a detailed guide to the strategic use of This compound , a spirocyclic building block, for the rational design and synthesis of next-generation, high-performance PROTACs.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (Spiro-Linker) TC POI-PROTAC-E3 PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC TC->PROTAC Recycling TC->E3 Ub Transfer POI_Ub Poly-ubiquitinated POI TC->POI_Ub Poly-ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition

Figure 1: The PROTAC Mechanism of Action. A PROTAC with a rigid spirocyclic linker facilitates the formation of a stable ternary complex, leading to POI ubiquitination and degradation.

The Spiro[4.4]nonane Advantage: Rationale and Properties

The this compound scaffold provides a conformationally constrained linker foundation. Its rigid, non-planar structure offers several distinct advantages over linear, flexible linkers.

  • Reduced Rotational Freedom: The fused five-membered rings drastically limit the number of rotatable bonds, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby lowering the entropic penalty of binding.[2][9]

  • Precise Vectorial Orientation: The spirocyclic core projects the two attachment points—the primary amine at C7 and the secondary amine at N2 (after deprotection)—in well-defined, non-collinear vectors. This structural control is crucial for optimizing the distance and orientation between the POI and E3 ligase surfaces to achieve productive ubiquitination.

  • Improved Physicochemical Profile: Replacing flexible, often greasy alkyl or PEG chains with a compact spirocyclic core can improve key drug-like properties. This can lead to lower lipophilicity and a reduced number of rotatable bonds, which are often associated with better cell permeability and oral bioavailability.[7]

  • Novel Chemical Space: Employing such 3D scaffolds allows for exploration of novel chemical space, creating unique PROTAC architectures with the potential for new intellectual property.[7]

Comparative Properties: Rigid vs. Flexible Linkers

The table below provides a conceptual comparison of key properties for hypothetical PROTACs constructed with the spiro[4.4]nonane linker versus a common flexible PEG linker.

PropertyPROTAC with Spiro[4.4]nonane LinkerPROTAC with PEG3 LinkerRationale for Difference
Molecular Weight LowerHigherThe spirocycle is more compact than a PEG chain of similar length.
Number of Rotatable Bonds Significantly LowerHigherThe fused ring system of the spirocycle restricts bond rotation.
Calculated LogP (cLogP) Potentially LowerPotentially HigherReplacing a hydrophobic alkyl/PEG chain with the spirocycle can reduce lipophilicity.
Topological Polar Surface Area (TPSA) ModerateHigher (due to ether oxygens)The spirocycle contributes less to TPSA than a PEG chain.
Conformational Flexibility LowHighThis is the core design principle of using a rigid linker.

Experimental Protocols: Synthesis and Evaluation

This section details the synthetic workflow for incorporating the spirocyclic linker and the subsequent biological evaluation of the resulting PROTAC.

Part A: General Protocol for PROTAC Synthesis

This protocol outlines a convergent synthesis strategy. The choice of coupling chemistry (e.g., amide bond formation, SNAr) will depend on the functional handles available on the warhead and E3 ligase ligands. Amide coupling is presented here as a common and robust method.

Synthesis_Workflow cluster_Step1 Step 1: Warhead Coupling cluster_Step2 Step 2: Deprotection cluster_Step3 Step 3: E3 Ligase Coupling Spiro Spirocyclic Linker (tert-Butyl 7-amino-2- azaspiro[4.4]nonane- 2-carboxylate) Intermediate1 Boc-Protected Intermediate Spiro->Intermediate1 Amide Coupling (HATU/DIPEA) Warhead Activated POI Ligand (e.g., R-COOH) Warhead->Intermediate1 Amide Coupling (HATU/DIPEA) Intermediate2 Deprotected Amine Intermediate Intermediate1->Intermediate2 Boc Removal (TFA or HCl) Final_PROTAC Final Spiro-PROTAC Intermediate2->Final_PROTAC Amide Coupling (HATU/DIPEA) E3_Ligand Activated E3 Ligand (e.g., R'-COOH) E3_Ligand->Final_PROTAC Amide Coupling (HATU/DIPEA) Purify Characterization (LC-MS, NMR) Final_PROTAC->Purify Purification (HPLC)

Figure 2: Convergent synthetic workflow for assembling a PROTAC using the spirocyclic linker.

Step 1: Coupling of Warhead to the C7-amino group

  • Reagents & Setup: To a solution of the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Reaction: Add a solution of this compound (1.05 eq) in DMF to the activated mixture.

  • Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until consumption of the starting materials is complete.

  • Workup & Isolation: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

    • Causality Insight: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-uronium species, ensuring efficient amide bond formation with the primary amine of the linker, which is generally more nucleophilic than the Boc-protected secondary amine.

Step 2: Boc Deprotection of the N2-amine

  • Reagents & Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the deprotected product mass.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is often used directly in the next step without further purification.

    • Causality Insight: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine required for the next coupling step.

Step 3: Coupling of E3 Ligase Ligand to the N2-amine

  • Reagents & Setup: To a solution of the E3 ligase ligand (e.g., a derivative of pomalidomide or VH032 containing a carboxylic acid, 1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (4.0 eq, extra base is needed to neutralize the TFA salt from the previous step). Stir at room temperature for 15 minutes.

  • Reaction: Add a solution of the deprotected amine intermediate (TFA salt, 1.0 eq) in DMF to the activated E3 ligand mixture.

  • Monitoring: Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup & Final Purification: Perform an aqueous workup as described in Step 1. Purify the final crude PROTAC using preparative reverse-phase HPLC to achieve >95% purity. Lyophilize the pure fractions to obtain the final compound as a solid.

  • Characterization: Confirm the structure and identity of the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR.

Part B: Protocol for In Vitro Biological Evaluation

Protocol: Western Blot for Target Protein Degradation

This protocol provides a self-validating system to confirm PROTAC-mediated degradation.

  • Cell Culture: Plate the relevant human cell line (e.g., a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the final spiro-PROTAC in DMSO, then dilute into fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include the following controls:

    • Vehicle control (e.g., 0.1% DMSO)

    • POI ligand (warhead) only (at a high concentration, e.g., 1 µM)

    • E3 ligase ligand only (at 1 µM)

    • A proteasome inhibitor control (e.g., 1 µM MG132) co-treated with the PROTAC to confirm degradation is proteasome-dependent.

  • Incubation: Incubate the treated cells for a specified time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the total protein amount for each sample (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. A reduction in the POI band in PROTAC-treated wells compared to the vehicle control indicates degradation.

Hypothetical Performance Data

The following table illustrates the potential performance advantages of a PROTAC utilizing a rigid spirocyclic linker compared to a flexible counterpart targeting the same POI (e.g., BRD4).

PROTAC CompoundLinker TypeDC₅₀ (nM) [Cell Line]Dₘₐₓ (%)Rationale for Observed Activity
Spiro-PROTAC-01 Spiro[4.4]nonane 15 [22Rv1]>95% The rigid linker pre-organizes the molecule into a low-energy, productive conformation, enhancing ternary complex stability and leading to high degradation potency and efficacy.
Flexi-PROTAC-01 PEG3 85 [22Rv1]~80% The flexible linker allows for multiple binding poses, not all of which are productive for ubiquitination. A higher entropic penalty upon binding may lead to lower ternary complex stability and less efficient degradation.

Data are hypothetical and for illustrative purposes only.

Conclusion

The strategic incorporation of rigid linkers is a cornerstone of modern PROTAC design. This compound represents a powerful building block for this purpose, offering a unique 3D architecture that imparts conformational constraint and precise vectorial control. By moving beyond simple, flexible chains, researchers can develop PROTACs with potentially superior potency, selectivity, and drug-like properties. The protocols and principles outlined in this guide provide a framework for the rational synthesis and evaluation of these advanced protein degraders, accelerating the path toward novel therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Xie, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Shcherbakov, D., & Varnek, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Center for Biotechnology Information. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. [Link]

  • ACS Publications. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • CP Lab Safety. (n.d.). tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]

  • Autech Scientific. (n.d.). tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate. Autech Scientific. [Link]

  • National Institutes of Health (NIH). (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Figure 3: Structure, biophysical properties and biological activities.... ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Center for Biotechnology Information. [Link]

  • OUCI. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

Application Note: Leveraging tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate for Novel PROTAC Development in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system (UPS) for targeted destruction.[1][2] The design of the linker connecting the two ends of a PROTAC is critical for its efficacy, influencing ternary complex formation, cell permeability, and overall pharmacological properties. This guide explores the application of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate , a spirocyclic building block, in the design and synthesis of next-generation PROTACs. We provide the scientific rationale for its use, detailed synthetic protocols, and a complete workflow for the experimental validation of the resulting degraders.

Introduction to Targeted Protein Degradation

Unlike traditional inhibitors that require sustained high occupancy to block a protein's function, PROTACs act catalytically to induce the degradation of a protein of interest (POI).[3] This event-driven mechanism can overcome challenges associated with high systemic exposure and provides a pathway to target proteins previously considered "undruggable."[1] The process is initiated by the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4][][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for recognition and degradation by the 26S proteasome.[1][7]

The strategic incorporation of rigid, three-dimensional scaffolds into the PROTAC linker is a key strategy for optimizing degrader performance. Spirocyclic scaffolds, in particular, offer a unique advantage by providing conformational constraint and enabling precise spatial projection of the two binding moieties.[8][9] This can lead to improved ternary complex stability, enhanced selectivity, and favorable physicochemical properties.[10] This compound is a versatile building block that embodies these advantages, providing a robust starting point for exploring novel chemical space in PROTAC design.

Part I: Rationale and Design Strategy

The Strategic Value of Spirocyclic Scaffolds in PROTACs

The azaspiro[4.4]nonane core provides a rigid, three-dimensional structure that can pre-organize the linker into a favorable conformation for ternary complex formation. Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, a spirocyclic core limits the degrees of freedom, potentially reducing the entropic penalty of binding and enhancing the stability of the POI-PROTAC-E3 ligase complex.[9][11] This inherent three-dimensionality allows for the creation of unique exit vectors, enabling the exploration of novel binding orientations that may not be accessible with linear linkers.

Synthetic Utility of the Building Block

This compound is an ideal synthetic intermediate due to its orthogonal protecting groups.

  • Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the secondary amine within the spirocycle. This allows for selective functionalization at the other end of the molecule.

  • Primary Amine: The free primary amine serves as a key nucleophilic handle for conjugation, typically via amide bond formation, to either the E3 ligase ligand or a linker extension.

This orthogonality allows for a modular and controlled synthetic approach, which is essential for building libraries of PROTACs for structure-activity relationship (SAR) studies.

Overall PROTAC Development and Validation Workflow

The development of a novel PROTAC is a multi-step process that begins with rational design and synthesis and proceeds through a cascade of biochemical and cellular assays to validate its mechanism of action and efficacy.

PROTAC Development Workflow cluster_0 Design & Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Characterization cluster_3 Optimization Design 1. Rational Design (Scaffold Selection) Synthesis 2. PROTAC Synthesis (Modular Assembly) Design->Synthesis TernaryComplex 3. Ternary Complex Assay (e.g., In Vitro Pull-down) Synthesis->TernaryComplex Ubiquitination 4. Ubiquitination Assay (In Vitro) TernaryComplex->Ubiquitination Degradation 5. Degradation Assay (Western Blot, DC50/Dmax) Ubiquitination->Degradation TargetEngagement 6. Target Engagement (CETSA) Degradation->TargetEngagement Optimization 7. Lead Optimization (SAR Studies) TargetEngagement->Optimization

Caption: High-level workflow for PROTAC development.

Part II: Protocol for PROTAC Synthesis

This section provides a representative protocol for synthesizing a PROTAC using this compound as a core linker component. The example describes the construction of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the CRBN E3 ligase.

General Synthetic Scheme

The synthesis involves a convergent approach where the spirocyclic linker is first coupled to the E3 ligase ligand, followed by deprotection and subsequent coupling to the POI ligand.

PROTAC Synthetic Pathway BuildingBlock tert-Butyl 7-amino-2- azaspiro[4.4]nonane- 2-carboxylate Intermediate Intermediate: Boc-Spiro-Linker-E3 Ligand BuildingBlock->Intermediate Amide Coupling (HATU, DIPEA) E3_Ligand E3 Ligand-Linker-COOH (e.g., Pomalidomide deriv.) E3_Ligand->Intermediate POI_Ligand POI Ligand-COOH Final_PROTAC Final PROTAC: POI Ligand-Spiro-Linker-E3 Ligand POI_Ligand->Final_PROTAC Deprotected Deprotected Intermediate: HN-Spiro-Linker-E3 Ligand Intermediate->Deprotected Boc Deprotection (TFA) Deprotected->Final_PROTAC Amide Coupling (HATU, DIPEA)

Caption: Convergent synthetic route for PROTAC assembly.

Step-by-Step Synthesis Protocol

Step 1: Coupling of Spirocyclic Linker to E3 Ligase Ligand

  • To a solution of an appropriate carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 20-30% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting TFA salt is often used directly in the next step.

Step 3: Coupling to the Protein of Interest (POI) Ligand

  • To a solution of the POI ligand bearing a carboxylic acid handle (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to activate the acid and neutralize the TFA salt).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected amine intermediate from Step 2 in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC compound by preparative HPLC to yield the desired product. Characterize thoroughly by LC-MS and NMR.

Part III: Experimental Validation Protocols

After successful synthesis, a series of robust biochemical and cellular assays are required to validate the PROTAC's mechanism of action and determine its degradation efficiency.[3][12]

Protocol: Ternary Complex Formation Assay (In Vitro Pull-Down)

Causality: This assay provides direct evidence of the PROTAC's primary function: to physically bridge the POI and the E3 ligase.[13][14] The formation of this ternary complex is the prerequisite for subsequent ubiquitination.

Methodology:

  • Protein Preparation: Use purified, tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase complex, such as VHL/ElonginB/ElonginC).

  • Binding Reaction: In a microcentrifuge tube, combine GST-POI (e.g., 500 nM), His-E3 Ligase (e.g., 500 nM), and the PROTAC (at a relevant concentration, e.g., 1 µM) in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT).

  • Controls: Prepare control reactions omitting the PROTAC, the POI, or the E3 ligase to ensure the observed interaction is PROTAC-dependent. An inactive epimer of the PROTAC, if available, is an excellent negative control.

  • Incubation: Incubate the reactions for 1-2 hours at 4 °C with gentle rotation.

  • Pull-Down: Add glutathione-sepharose beads (pre-washed with assay buffer) to each tube to capture the GST-POI and any interacting proteins. Incubate for another 1 hour at 4 °C.

  • Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 min) and discard the supernatant. Wash the beads 3-5 times with ice-cold assay buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the eluates by Western blot using antibodies against the His-tag (to detect the E3 ligase) and the GST-tag (to confirm pull-down of the POI).

Expected Outcome: A band corresponding to the His-E3 ligase should appear only in the lane containing the GST-POI and the active PROTAC, confirming the formation of the [GST-POI]-[PROTAC]-[His-E3 Ligase] ternary complex.

Protocol: In Vitro Ubiquitination Assay

Causality: This assay confirms the functional consequence of ternary complex formation—the enzymatic transfer of ubiquitin from the E2-conjugating enzyme to the POI, catalyzed by the recruited E3 ligase.[15][16][17]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination machinery: E1 activating enzyme (e.g., UBE1), an appropriate E2 conjugating enzyme (e.g., UbcH5a), the E3 ligase complex, and biotinylated-ubiquitin in ubiquitination buffer.

  • Add Core Components: Add the purified POI and the PROTAC of interest (or DMSO as a vehicle control).

  • Initiate Reaction: Initiate the reaction by adding ATP and incubate at 37 °C for 1-2 hours.

  • Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect ubiquitination of the POI by Western blotting. Probe one blot with an anti-POI antibody to visualize a ladder of high-molecular-weight species corresponding to the ubiquitinated POI. Probe a parallel blot with streptavidin-HRP (to detect biotin-ubiquitin) to confirm the modification.

Expected Outcome: In the presence of a functional PROTAC, a smear or ladder of bands above the unmodified POI band will be observed, indicating poly-ubiquitination.

Protocol: Cellular Protein Degradation Assay (Western Blot)

Causality: This is the definitive assay to measure the primary endpoint of PROTAC activity: the reduction of target protein levels within a cellular environment.[1] It is used to determine key efficacy parameters like DC₅₀ and Dₘₐₓ.[1]

ParameterDefinition
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.
Dₘₐₓ The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.

Methodology:

  • Cell Seeding: Plate a relevant cell line (expressing the POI) in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation post-lysis.[18][19]

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with SDS-PAGE loading buffer.

    • Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

Causality: CETSA validates that the PROTAC physically binds to its intended target inside intact cells.[20][21] Ligand binding typically alters the thermal stability of a protein, and measuring this change provides strong evidence of on-target activity, helping to de-risk findings from degradation assays.[22][23]

Methodology:

  • Cell Treatment: Treat cultured cells with the PROTAC at a fixed concentration (e.g., 10x the degradation DC₅₀) or vehicle control for a short period (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40 °C to 70 °C in 2-3 °C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by ultracentrifugation.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble POI at each temperature point by Western blot, ELISA, or other quantitative protein detection methods.[24]

  • Data Interpretation: Plot the percentage of soluble POI against temperature for both vehicle- and PROTAC-treated samples. A shift in the melting curve for the PROTAC-treated sample indicates a change in protein thermal stability due to ligand binding.

Part IV: Data Interpretation and Troubleshooting

AssayPotential Positive ResultCommon ProblemPossible Cause(s)Suggested Solution(s)
Ternary Complex Pull-Down E3 ligase co-precipitates with POI only in the presence of PROTAC.No E3 ligase pull-down.- Poor PROTAC-induced cooperativity.- Steric hindrance.- Incorrect protein folding.- Redesign linker (length, attachment point).- Confirm binary binding of PROTAC to POI and E3 separately.- Ensure high-quality recombinant proteins.
In Vitro Ubiquitination High molecular weight laddering of POI observed.No ubiquitination.- Ternary complex is non-productive.- Lysine residues on POI are not accessible.- Inactive enzyme components.- Alter linker/exit vectors to change orientation.- Confirm activity of E1, E2, E3 enzymes.- Mutate potential surface lysines on POI to confirm ubiquitination sites.
Cellular Degradation Dose-dependent decrease in POI levels (DC₅₀ < 1 µM, Dₘₐₓ > 80%).No or weak degradation.- Poor cell permeability.- PROTAC is a P-gp substrate.- "Hook effect" at high concentrations.- Low expression of the E3 ligase in the cell line.- Optimize physicochemical properties (LogP, PSA).- Test a wider concentration range.- Confirm E3 ligase expression levels in the chosen cell line.
CETSA Thermal shift (ΔTm) of >2 °C in the presence of the PROTAC.No thermal shift.- PROTAC does not engage the target in cells.- Binding affinity is too low.- The protein's intrinsic thermal stability is too high or low.- Confirm cell permeability.- Increase PROTAC concentration.- Optimize CETSA heating conditions.

Conclusion

This compound represents a valuable and strategic tool for medicinal chemists and biologists working in targeted protein degradation. Its rigid, three-dimensional spirocyclic core provides a unique platform to build novel PROTACs with potentially improved efficacy and drug-like properties. By combining rational design with a robust cascade of biochemical and cellular validation assays as detailed in this guide, researchers can effectively leverage this building block to accelerate the discovery of potent and selective protein degraders, ultimately expanding the reach of TPD to new and challenging disease targets.

References

  • Pelago Bioscience (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • Abcam. Western blot protocol for low abundance proteins.
  • Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6515. [Link]

  • LifeSensors.
  • Nomura, D. K., et al. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Biochemistry, 60(27), 2097–2107. [Link]

  • Profacgen.
  • Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ACS Chemical Biology, 14(11), 2426–2437. [Link]

  • LifeSensors.
  • Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 2(2), FDD48. [Link]

  • BLDpharm. E3 Ligands Usage in PROTAC Design.
  • Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(13), 6877–6897. [Link]

  • BPS Bioscience.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 519–531. [Link]

  • Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation.
  • Stegmann, M., et al. (2022).
  • Wikipedia. Cellular thermal shift assay.
  • LifeSensors.
  • Gabizon, R., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 119. [Link]

  • Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Sigma-Aldrich.
  • BMG Labtech.
  • BOC Sciences. CRBN vs VHL: Selecting the Right Ligase for PROTACs.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. [Link]

  • Fernandes, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 745–762. [Link]

  • Dvorak, C. A., et al. (2018). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 13(12), 1109–1117. [Link]

  • Testa, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135–150. [Link]

  • Pelago Bioscience. (2023). Label-free validation of protein degraders using CETSA®. [Link]

  • Yang, Z., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Acta Pharmaceutica Sinica B, 12(2), 531–552. [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(3), 664–675. [Link]

  • Cell Signaling Technology. Western Blotting Troubleshooting Guide.
  • Testa, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • 2BScientific. Ten Tips for Successful Westerns.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101416. [Link]

  • MedchemExpress. tert-Butyl 7-(aminomethyl)-2-azaspiro[4.
  • Gore, V., et al. (2025).
  • Xu, Y. (2022). Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner.
  • Enamine. Spirocyclic Azetidines for Medicinal Chemistry.
  • Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12, 6088. [Link]

  • Ferlenghi, F., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Molecules, 27(11), 3508. [Link]

  • Zhang, Y., et al. (2015). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. [Link]

  • PubChem. tert-butyl 7-amino-2-azaspiro[4.
  • MedchemExpress. tert-Butyl 2-oxo-7-azaspiro[3.
  • Sakamoto, K. M., et al. (2001). Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics. Proceedings of the National Academy of Sciences of the United States of America, 98(15), 8554–8559. [Link]

Sources

Step-by-step guide for synthesizing a PROTAC with an azaspiro linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Linker Rigidity in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2] They function not by inhibiting a target protein of interest (POI), but by inducing its degradation through the cell's native ubiquitin-proteasome system.[3][4] A PROTAC achieves this by simultaneously binding a POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent destruction of the POI.[1][3][4]

The molecule itself consists of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting them.[1][5] While initial efforts focused on flexible alkyl and PEG chains, the field is increasingly recognizing the linker as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][5][][7]

Azaspirocyclic scaffolds, such as the azaspiro[3.3]heptane motif, have emerged as a superior class of linkers. Their inherent conformational rigidity can reduce the entropic penalty of forming the ternary complex, pre-organizing the warhead and anchor ligands into a bioactive conformation.[8] This can lead to enhanced ternary complex stability, improved degradation potency, and more favorable drug-like properties compared to overly flexible linkers.[8][9]

This guide provides a detailed, step-by-step methodology for the rational design and synthesis of a PROTAC incorporating a functionalized azaspiro[3.3]heptane linker. We will proceed through a convergent synthetic strategy, focusing on robust and widely applicable chemical transformations.

Logical & Experimental Workflow

The synthesis is designed in a modular, convergent fashion. This approach allows for flexibility and the facile generation of a library of PROTACs by swapping either the POI ligand or the E3 ligase ligand in the final steps. The overall workflow involves synthesizing the three key components separately and then coupling them together.

G cluster_0 Module 1: Core Linker Synthesis cluster_1 Module 2: Ligand Preparation cluster_2 Module 3: Convergent Assembly cluster_3 Module 4: Finalization A Synthesis of Functionalized Azaspiro Core D Amide Coupling: Core Linker + E3 Ligand A->D B Synthesis of POI Ligand-Acid F Amide Coupling: Linker-E3 + POI Ligand B->F C Synthesis of E3 Ligase Ligand-Amine C->D E Boc Deprotection D->E E->F G RP-HPLC Purification F->G H Characterization (NMR, HRMS) G->H

Figure 1: Convergent PROTAC Synthesis Workflow.

Module 1: Synthesis of a Functionalized Azaspiro[3.3]heptane Linker

The foundation of this PROTAC is the rigid linker. Here, we outline the synthesis of a versatile azaspiro[3.3]heptane building block, functionalized with a carboxylic acid for coupling to one ligand and a protected amine for coupling to the second. This specific example is adapted from methodologies available for such scaffolds.

Protocol 1: Synthesis of tert-butyl 6-(carboxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

This protocol details the creation of the core linker structure ready for subsequent conjugations.

Step 1a: Synthesis of Diethyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate

  • To a solution of 1-benzyl-2-azaspiro[3.3]heptan-6-one (1 equiv.) in ethanol, add hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2.0 equiv.).

  • Stir the mixture at room temperature for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Dissolve the crude oxime in acetic acid and add zinc dust (5.0 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Dissolve the residue in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equiv.) followed by ethyl chloroformate (2.5 equiv.) at 0 °C.

  • Stir for 12 hours at room temperature. Extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify by flash chromatography to yield the desired product.

Step 1b: Boc Protection and Ester Hydrolysis

  • The product from Step 1a is subjected to hydrogenolysis (e.g., using H₂, Pd/C in methanol) to remove the benzyl group.

  • The resulting free amine is then protected using Di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc protected diester.

  • Selective hydrolysis of one ester group is achieved using lithium hydroxide (LiOH) (1.1 equiv.) in a mixture of THF and water. The reaction is carefully monitored to prevent di-hydrolysis.

  • Acidify the reaction mixture with dilute HCl and extract the mono-acid product with ethyl acetate. Purify by flash chromatography to yield the final functionalized linker: tert-butyl 6-(carboxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate .

Module 2: Preparation of Warhead and Anchor Ligands

For a PROTAC synthesis to be successful, the warhead (POI ligand) and anchor (E3 ligase ligand) must be prepared with appropriate functional handles for conjugation. Typically, one ligand is prepared with a free carboxylic acid and the other with a free amine.

  • E3 Ligase Ligands (Anchors): Robust synthetic protocols for common VHL and CRBN ligands are well-established.[10][11] For instance, VHL ligands are often derived from (2S,4R)-4-hydroxyproline[10][12][13], while CRBN ligands are derivatives of thalidomide or pomalidomide.[11][14][15] These can be synthesized with a terminal amine (e.g., via an amino-PEG extension) for subsequent coupling.

  • POI Ligands (Warheads): The POI ligand must be derivatized with a carboxylic acid at a position that does not disrupt its binding to the target protein. This "exit vector" is a critical parameter in PROTAC design.[16]

Module 3: Convergent Assembly of the Final PROTAC

With the three modules in hand, the final PROTAC is assembled using standard, high-yielding amide bond formation reactions.[17][18] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for their efficiency and ability to suppress side reactions.[19]

Protocol 2: Stepwise Amide Coupling

Step 3a: Coupling of E3 Ligase Ligand to Azaspiro Linker

  • Dissolve the functionalized azaspiro linker from Module 1 (1.0 equiv.), the amine-functionalized E3 Ligase Ligand (1.0 equiv.), and HATU (1.1 equiv.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) to the solution and stir under an inert atmosphere (N₂) at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected Linker-E3 Ligand conjugate.

Step 3b: Boc Deprotection

  • Dissolve the product from Step 3a in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc protecting group.

  • Concentrate the solution under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3c: Final Coupling with POI Ligand

  • Dissolve the deprotected Linker-E3 Ligand conjugate (amine salt) from Step 3b (1.0 equiv.), the carboxylic acid-functionalized POI Ligand (1.0 equiv.), and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (4.0 equiv., additional base is needed to neutralize the TFA salt) and stir under N₂ at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS. The workup is similar to Step 3a. The crude product obtained after concentration is the final, unpurified PROTAC.

Figure 2: General Chemical Assembly Scheme.

Module 4: Purification and Characterization

The final and most critical stage is to ensure the purity and structural identity of the synthesized PROTAC. Due to their high molecular weight and complex nature, PROTACs often require specialized purification and analysis.[20]

Protocol 3: Purification and Analysis

Step 4a: Reversed-Phase HPLC Purification

  • Dissolve the crude PROTAC from Step 3c in a minimal amount of DMSO or DMF.

  • Purify the material using a preparative reversed-phase HPLC system.[20][21] The parameters in the table below are a typical starting point.

  • Collect fractions corresponding to the product peak (identified by UV absorbance).

  • Analyze the collected fractions by analytical LC-MS to confirm purity (>95% is desired for biological assays).

  • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.

ParameterValue/Condition
Column Preparative C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)
Gradient e.g., 10% to 95% B over 30 minutes
Flow Rate 10-20 mL/min (depends on column diameter)
Detection UV at 220 nm and 254 nm
Table 1: Typical RP-HPLC Purification Parameters.

Step 4b: Structural Characterization The identity of the final compound must be unequivocally confirmed.[22]

  • High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to obtain an exact mass measurement. The observed mass should be within 5 ppm of the calculated theoretical mass for the molecular formula of the PROTAC.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).[20][23] The spectra should be complex, but all expected peaks corresponding to the POI ligand, E3 ligand, and the azaspiro linker should be present and assignable. NMR is also a powerful tool to study the conformational dynamics of the PROTAC in solution.[24][25][26]

Conclusion and Best Practices

The synthesis of PROTACs with conformationally restricted linkers like the azaspiro[3.3]heptane core offers a promising strategy for developing highly potent and selective protein degraders. The modular, convergent approach detailed in this guide provides a reliable and adaptable framework for researchers.

Key considerations for success include:

  • Rigorous Characterization: Confirm the structure and purity of all intermediates before proceeding to the next step.

  • Anhydrous Conditions: Amide coupling reactions are sensitive to moisture. Ensure all solvents and reagents are anhydrous and reactions are run under an inert atmosphere.

  • Careful Purification: PROTACs can be challenging to purify. Optimization of HPLC conditions may be necessary.[20][27]

  • Rational Design: The choice of attachment points on both the POI and E3 ligands is non-trivial and dramatically impacts the final activity.[16]

By following this detailed guide, researchers in drug discovery can confidently synthesize and evaluate novel azaspiro-linked PROTACs to advance the field of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Villemure, E., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [Link]

  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ResearchGate. [Link]

  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Sun, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 210. [Link]

  • Shcherbakov, D., & Shiriaev, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Krumb, M., et al. (2023). One-Pot Synthesis of Cereblon Proteolysis Targeting Chimeras via Photoinduced C(sp²)–C(sp³) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. Journal of Medicinal Chemistry, 66(22), 15306–15322. [Link]

  • Ríos-Marco, P., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • An, H., & Lee, K. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(6), 629-640. [Link]

  • Scaturro, P., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Research Collection. [Link]

  • Foreshew, T., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(8), 1333–1340. [Link]

  • Maple, H. J., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. [Link]

  • Iacobucci, C., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Nature Reviews Chemistry. [Link]

  • Arán, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 58–64. [Link]

  • Sakamoto, K. M. (2015). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1263, 205–212. [Link]

  • Arán, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 58-64. [Link]

  • Tang, W. (2024). On-demand modular assembly for expedited PROTAC development. RSC Medicinal Chemistry. [Link]

  • Groll, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Society Reviews, 51(19), 8216–8257. [Link]

  • Foley, C. A., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 86(20), 14068–14077. [Link]

  • Marrone, A., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry, 66(19), 13338–13351. [Link]

  • Garnsey, M. R., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]

  • Wang, L., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(21), 14590–14611. [Link]

  • Huang, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Huang, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Reddy, L. V., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1934. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Shcherbakov, D., & Shiriaev, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Vangeel, T., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6479–6492. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions utilizing tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this sterically hindered, spirocyclic secondary amine into their synthetic workflows. The unique three-dimensional structure of this building block offers exciting possibilities for exploring new chemical space but can also present challenges in achieving high-yielding and clean amide bond formations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges and streamline your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the coupling of this compound with various carboxylic acids.

Issue 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (both the carboxylic acid and the amine) and minimal formation of the desired amide product.

Potential Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The bulky nature of the spirocyclic amine requires a highly reactive activated ester for the nucleophilic attack to occur efficiently.

    • Solution 1: Employ a High-Potency Coupling Reagent. Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may be insufficient. Switch to a more potent uronium or phosphonium salt-based coupling reagent. HATU, HBTU, and PyBOP are excellent choices as they form highly reactive activated esters.[1][2] HATU is often preferred for sterically demanding couplings due to the formation of the OAt active ester, which is more reactive than the OBt esters generated by HBTU or PyBOP.

    • Solution 2: Pre-activation of the Carboxylic Acid. Do not add all reagents to the reaction vessel at once. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for a short period (5-15 minutes) before adding the amine can significantly improve yields.[3] This ensures the active ester is readily available to react with the amine.

  • Steric Hindrance: The primary challenge with this amine is the steric bulk surrounding the nitrogen atom, which slows down the rate of reaction.

    • Solution 1: Increase Reaction Temperature. While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, be cautious, as excessive heat can lead to racemization if your carboxylic acid has a chiral center.

    • Solution 2: Increase Reaction Time. For sluggish reactions, extending the reaction time from a few hours to overnight may be necessary to drive the reaction to completion.

    • Solution 3: Double Coupling. If a single coupling step results in incomplete conversion, a "double coupling" can be effective. After the initial reaction time, add a second portion of the activated carboxylic acid and coupling reagents to the reaction mixture to react with the remaining unreacted amine.[4]

  • Poor Solubility of Reagents: If any of the coupling partners are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Optimize the Solvent System. While DCM is a common solvent, more polar aprotic solvents like DMF or NMP are often superior for amide coupling reactions as they are better at solvating the reacting species and any charged intermediates.[3][5] For particularly difficult cases, DMSO can be used, although its high boiling point can complicate workup.

Experimental Protocols

Protocol 1: General Starting Conditions for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.

  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) to the solution.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation:

    • Stir the mixture at room temperature for 15 minutes. This allows for the formation of the activated OAt-ester.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterRecommendation for this compoundRationale
Coupling Reagent HATU, HBTU, PyBOPUronium/phosphonium salts are highly effective for sterically hindered amines.[2]
Stoichiometry (Acid:Amine:Reagent:Base) 1.0 : 1.2 : 1.1 : 2.0A slight excess of the amine and coupling reagent can help drive the reaction to completion.
Base DIPEA, 2,4,6-CollidineNon-nucleophilic bases are required to prevent competitive reaction with the activated ester.[3]
Solvent DMF, NMPPolar aprotic solvents enhance solubility and reaction rates.[5]
Temperature Room Temperature to 50 °CIncreased temperature can overcome the activation energy barrier due to steric hindrance.
Reaction Time 12-24 hoursSterically hindered couplings are often slow and may require extended reaction times.

Visualization of Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Workup start Dissolve Carboxylic Acid, HATU, and DIPEA in DMF preactivate Stir for 15 min at RT (Pre-activation) start->preactivate add_amine Add Amine Solution preactivate->add_amine react Stir 12-24h at RT-50°C add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A typical experimental workflow for HATU-mediated amide coupling.

Frequently Asked Questions (FAQs)

Q1: I am seeing a side product with a mass corresponding to the carboxylic acid coupled to a urea-derived species. What is happening?

A1: This is likely the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide coupling reagent (like DCC or EDC), undergoes an intramolecular rearrangement instead of reacting with the amine. This side reaction is more prevalent with sterically hindered amines because the desired nucleophilic attack is slow. To avoid this, switch from carbodiimide-based reagents to uronium or phosphonium salts like HATU or PyBOP, which do not form this type of intermediate.

Q2: My reaction is clean but stalls at ~50% conversion. What is the best strategy to push it to completion?

A2: A stalled reaction with a sterically hindered amine is a classic problem. The most effective strategies are to either increase the reaction temperature to 40-50 °C or perform a "double coupling."[4] For a double coupling, add a fresh charge of the coupling reagent (e.g., 0.5 eq HATU) and the carboxylic acid (0.5 eq) to the reaction mixture after the initial reaction period has passed. This re-establishes a high concentration of the activated species to react with the remaining spirocyclic amine.

Q3: Can I use a nucleophilic base like triethylamine (TEA) or pyridine?

A3: It is strongly advised to use a non-nucleophilic base like DIPEA or 2,4,6-collidine.[3] Nucleophilic bases can compete with your spirocyclic amine in attacking the activated carboxylic acid intermediate, leading to the formation of unwanted side products and reduced yield of your desired amide.

Q4: How do I remove the Boc protecting group after the coupling reaction?

A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be efficiently removed under anhydrous acidic conditions.[6] A common and effective method is to treat the protected amide with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). A typical cocktail is 25-50% TFA in DCM, and the reaction is usually complete within 1-2 hours at room temperature. It is important to use scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail if your molecule contains other sensitive functional groups that could be alkylated by the tert-butyl cation that is generated during deprotection.[4]

Q5: What is the best way to purify the final amide product?

A5: Due to the non-polar nature of the Boc group, the resulting amide is often amenable to standard silica gel flash column chromatography. A gradient elution system, typically with hexane/ethyl acetate or DCM/methanol, is usually effective. After deprotection of the Boc group, the resulting free amine may be more polar. If it is basic enough, purification can sometimes be facilitated by an acid-base extraction, or it can be purified by reverse-phase HPLC if it is not amenable to silica gel chromatography.

G start Low Yield in Coupling Reaction q1 Is the coupling reagent potent enough? start->q1 a1_yes Yes (e.g., HATU, PyBOP) q1->a1_yes a1_no No (e.g., DCC/HOBt) q1->a1_no q2 Are all reagents fully dissolved? a1_yes->q2 sol1 Switch to a uronium/phosphonium reagent like HATU. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was pre-activation performed? a2_yes->q3 sol2 Change solvent to DMF or NMP. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction still incomplete? a3_yes->q4 sol3 Implement a 15 min pre-activation of the carboxylic acid before adding the amine. a3_no->sol3 a4_yes Yes q4->a4_yes sol4 Increase temperature to 40-50°C OR Perform a 'double coupling'. a4_yes->sol4

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

  • Reddit. Side reactions with HBTU amide coupling? r/Chempros. 2025. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • ResearchGate. Example of coupling reactions with amine 25 and Boc‐, Cbz‐protected... Available from: [Link]

  • ACS Publications. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. 2023. Available from: [Link]

  • Acmecule. tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. 2009. Available from: [Link]

  • Università degli Studi di Milano. Amide bond formation strategies: latest advances on a dateless transformation. 2020. Available from: [Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. 2023. Available from: [Link]

  • NIH PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. 2013. Available from: [Link]

  • ACS Publications. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. 2013. Available from: [Link]

  • NIH PubMed Central. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. 2017. Available from: [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? 2018. Available from: [Link]

Sources

Technical Support Center: Synthesis of PROTACs with Azaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that feature azaspiro linkers. The unique conformational rigidity and three-dimensional architecture of azaspirocyclic scaffolds offer significant advantages in PROTAC design but also present distinct synthetic challenges. This resource is designed to help you navigate these complexities and optimize your synthetic routes.

Introduction to Azaspiro Linkers in PROTACs

Azaspiro linkers are increasingly utilized in PROTAC design due to their ability to impart conformational rigidity.[1][2] This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty upon formation of the ternary complex (POI-PROTAC-E3 ligase) and leading to enhanced potency and selectivity.[1] However, the synthesis of these complex molecules is not without its pitfalls. This guide will address the common side reactions and synthetic hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in my coupling reactions when attaching the azaspiro linker to my warhead or E3 ligase ligand. What are the likely causes?

Low coupling efficiency is a common issue when working with sterically demanding fragments like azaspirocycles. The rigid, three-dimensional nature of the linker can hinder the approach of reactants.

Possible Causes and Solutions:

  • Steric Hindrance: The quaternary carbon center of the spirocycle can create significant steric bulk around the reactive functional groups (e.g., an amine or carboxylic acid).

    • Troubleshooting:

      • Choice of Coupling Reagents: Standard amide coupling reagents may be inefficient. Consider using more potent coupling agents that are less sensitive to steric hindrance, such as HATU, HCTU, or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

      • Reaction Conditions: Prolonged reaction times and elevated temperatures (e.g., 40-50 °C) may be necessary to drive the reaction to completion. However, monitor the reaction closely for degradation of starting materials or product.

      • Order of Synthesis: Consider synthesizing the azaspiro linker with one of the terminal functionalities already attached to a less sterically hindered precursor before introducing the bulkier warhead or E3 ligase ligand.

  • Poor Solubility: The hydrophobicity of some azaspirocyclic structures can lead to poor solubility of the linker or intermediates in common reaction solvents.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents. While DMF and DCM are common, consider more polar aprotic solvents like DMSO or NMP to improve solubility.

      • Solubilizing Tags: If solubility issues persist, temporary installation of a solubilizing group on the linker, which can be removed later, might be a viable strategy.

Q2: My LC-MS analysis shows a complex mixture of unexpected side products. What are the potential intramolecular side reactions with azaspiro linkers?

The synthesis of the functionalized azaspiro linker itself can be complex, and side reactions during its preparation or subsequent deprotection steps can lead to impurities that complicate the final PROTAC assembly.

Possible Side Reactions:

  • Incomplete Deprotection: Incomplete removal of protecting groups (e.g., Boc, Cbz) from the nitrogen atom of the azaspirocycle is a frequent problem. The resulting partially protected linker will not react in the subsequent coupling step, leading to a mixture of starting materials and the desired product.

    • Troubleshooting:

      • Vigorous Deprotection Conditions: Ensure your deprotection conditions are sufficiently robust. For Boc groups, using a higher concentration of TFA in DCM or extending the reaction time may be necessary. For Cbz groups, ensure complete hydrogenation.

      • Monitoring: Always monitor the deprotection step by LC-MS to confirm the complete removal of the protecting group before proceeding to the next step.

  • Intramolecular Cyclization/Rearrangement: Depending on the functionality and ring size of the azaspirocycle, intramolecular reactions can occur, especially under acidic or basic conditions. For instance, a hydroxyl group elsewhere on the linker could potentially cyclize onto an activated carboxylic acid.

    • Troubleshooting:

      • Protecting Group Strategy: Judicious use of orthogonal protecting groups is crucial. Ensure that all potentially reactive functional groups that are not intended to participate in the current reaction step are adequately protected.

      • Reaction Conditions: Avoid harsh acidic or basic conditions if your linker contains sensitive functional groups. Neutral pH conditions for coupling reactions should be considered where possible.

Q3: I'm having difficulty purifying my final azaspiro-PROTAC. The product co-elutes with starting materials or byproducts. What can I do?

Purification of PROTACs, in general, can be challenging due to their often-high molecular weight and amphipathic nature. The rigidity of azaspiro linkers can sometimes lead to molecules with very similar chromatographic behavior to certain impurities.

Purification Troubleshooting:

  • Chromatography Optimization:

    • Column Choice: Experiment with different stationary phases. While C18 is standard for reverse-phase HPLC, a column with a different selectivity (e.g., phenyl-hexyl or embedded polar group) might provide better separation.

    • Mobile Phase Modifiers: Small changes to the mobile phase, such as switching from formic acid to TFA or vice-versa, or using different buffer systems, can alter the elution profile.

    • Gradient Optimization: Employing a shallower gradient over a longer run time can improve the resolution of closely eluting peaks.

  • Orthogonal Purification Techniques:

    • Size Exclusion Chromatography (SEC): For high molecular weight PROTACs, SEC can be a useful initial purification step to remove smaller impurities.

    • Ion-Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be a powerful tool for purification.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a more detailed look at potential side reactions and offers structured protocols for addressing them.

Problem Potential Cause Troubleshooting Steps & Experimental Protocols
Low Yield in Amide Coupling Steric Hindrance 1. Reagent Selection: Switch to HATU/DIPEA. 2. Temperature: Increase reaction temperature to 40-50°C. 3. Concentration: Use a higher concentration of reactants.
Poor Solubility 1. Solvent Change: Use DMSO or NMP. 2. Sonication: Use an ultrasonic bath to aid dissolution.
Presence of Starting Material Incomplete Deprotection (Boc Group) 1. Reagent Concentration: Increase TFA concentration to 50% in DCM. 2. Reaction Time: Extend reaction time and monitor by LC-MS.
Unidentified Side Products Intramolecular Cyclization 1. Protecting Group Strategy: Ensure all non-reacting functional groups are protected. 2. Reaction Conditions: Use milder coupling conditions (e.g., EDC/HOBt at room temperature).
Difficult Purification Co-elution of Impurities 1. Orthogonal Chromatography: Use SEC followed by reverse-phase HPLC. 2. Optimize HPLC Method: Try a different column and mobile phase modifier.

Visualizing Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the reaction pathways.

Diagram 1: Ideal vs. Side Reaction Pathways in Azaspiro-PROTAC Synthesis

G cluster_0 Ideal Pathway cluster_1 Side Reaction Pathways A Functionalized Azaspiro Linker B Warhead A->B Coupling 1 E Incompletely Deprotected Linker A->E Incomplete Deprotection F Intramolecular Cyclization Product A->F Intramolecular Reaction C E3 Ligase Ligand B->C Coupling 2 G Sterically Hindered Intermediate B->G Steric Hindrance D Azaspiro-PROTAC C->D

Caption: Ideal vs. Side Reaction Pathways in PROTAC Synthesis.

Diagram 2: Troubleshooting Flowchart for Low Coupling Yield

G start Low Coupling Yield q1 Check for Steric Hindrance start->q1 q2 Check for Poor Solubility start->q2 s1 Use Stronger Coupling Reagents (HATU, COMU) q1->s1 s2 Increase Reaction Temperature/Time q1->s2 s3 Switch to More Polar Solvent (DMSO, NMP) q2->s3 s4 Sonnicate to Aid Dissolution q2->s4 end Improved Yield s1->end s2->end s3->end s4->end

Caption: Troubleshooting Flowchart for Low Coupling Yield.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature or heat to 40-50 °C until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Boc-Deprotection of an Azaspiro Linker
  • Dissolve the Boc-protected azaspiro linker in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or toluene several times to remove residual TFA.

  • The resulting TFA salt can often be used directly in the next step after thorough drying.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Uchida, T., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Biology, 5(1), 1-11. [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. [Link]

  • Gadd, M. S., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(24), 17656–17671. [Link]

  • Zhao, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Zhang, X., et al. (2020). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Master's Thesis, University of Milan. [Link]

  • Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1136–1143. [Link]

  • Hughes, S. J., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8–13. [Link]

  • Abeysena, I. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. [Link]

  • Burley, T. A., et al. (2012). Strained cyclophane macrocycles: impact of progressive ring size reduction on synthesis and structure. The Journal of organic chemistry, 77(4), 1971–1980. [Link]

  • Lee, H., et al. (2020). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Journal of Medicinal Chemistry, 63(10), 5128-5137. [Link]

  • Zhang, X., et al. (2020). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. ChemRxiv. [Link]

  • Zhang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1956. [Link]

  • Chen, Y., et al. (2023). Click chemistry in the development of PROTACs. Chemical Communications, 59(100), 14815-14827. [Link]

  • Popow, J., et al. (2012). Methods for the acylation of amine compounds.
  • Roberts, B. L., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS medicinal chemistry letters, 13(7), 1136–1143. [Link]

  • Popow, J., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(3), 852–855. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02). [Link]

  • Weinhold, T. D., et al. (2023). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. The Journal of Organic Chemistry, 88(17), 12389-12395. [Link]

  • Carreira, E. M., et al. (2018). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 20(18), 5714-5718. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-328. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-328. [Link]

Sources

Technical Support Center: Navigating Reactions with tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered spirocyclic amine into their synthetic workflows. The unique three-dimensional structure of this building block offers exciting opportunities in medicinal chemistry but can also present challenges in achieving desired reactivity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate your experiments.

Understanding the Challenge: Steric Hindrance in a Spirocyclic Scaffold

The primary hurdle in reactions involving this compound is the steric bulk surrounding the primary amine at the 7-position. This steric congestion arises from the rigid spirocyclic core and the adjacent Boc-protected nitrogen. This can significantly slow down or even prevent reactions that proceed smoothly with less hindered amines. Overcoming this requires careful selection of reagents, optimization of reaction conditions, and an understanding of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with an acid chloride is sluggish or failing. What are the likely causes and how can I improve the yield?

A1: Low reactivity in acylation is a classic issue with this substrate due to steric hindrance. Standard conditions are often insufficient.

  • Problem: The electrophilic carbonyl of the acid chloride is sterically shielded from the nucleophilic amine.

  • Solution 1: Use a Coupling Reagent. Instead of an acid chloride, use the corresponding carboxylic acid with a powerful coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed to activate carboxylic acids and facilitate amide bond formation even with hindered amines.[4][5][6]

  • Solution 2: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Solution 3: Use a more reactive acylating agent. If feasible, an acid anhydride may be more reactive than the corresponding acid chloride.

Q2: I am attempting a reductive amination and observing low conversion of my starting materials. What can I do?

A2: The initial formation of the iminium ion can be slow due to the steric hindrance around the amine.

  • Problem: The condensation between the amine and the carbonyl compound is the rate-limiting step.

  • Solution 1: Use a mild, non-nucleophilic reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is less basic and more tolerant of slightly acidic conditions that can favor iminium ion formation.[7]

  • Solution 2: Pre-formation of the iminium ion. In some cases, allowing the amine and carbonyl to stir together for a period before adding the reducing agent can increase the concentration of the iminium intermediate. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.

  • Solution 3: Consider alternative catalysts. Lewis acids can sometimes be used to activate the carbonyl group and facilitate iminium ion formation.

Q3: My sulfonylation reaction is not proceeding to completion. How can I drive the reaction forward?

A3: Sulfonylation of sterically hindered amines is notoriously difficult.

  • Problem: The sulfonyl chloride is a bulky electrophile, exacerbating the steric clash.

  • Solution 1: Use a stronger, non-nucleophilic base. A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective than pyridine or triethylamine in scavenging the HCl byproduct without competing as a nucleophile.

  • Solution 2: Explore catalytic methods. Indium-catalyzed sulfonylation has shown promise for less nucleophilic and sterically hindered amines.[8][9][10]

  • Solution 3: Increase the stoichiometry of the sulfonyl chloride. Using a moderate excess of the sulfonylating agent can help drive the reaction to completion, but be mindful of purification challenges.

Q4: I am having difficulty with the Boc deprotection. Are there alternative methods to standard TFA or HCl?

A4: While TFA and HCl are standard, they can sometimes lead to side reactions or be incompatible with other functional groups.[11][12][13]

  • Problem: Acid-sensitive functional groups elsewhere in the molecule are not tolerated.

  • Solution 1: Thermal Deprotection. Heating the Boc-protected amine, sometimes under vacuum or in a high-boiling solvent, can induce thermolytic cleavage of the Boc group.[14][15]

  • Solution 2: Lewis Acid Catalysis. Certain Lewis acids can facilitate Boc removal under milder conditions than strong Brønsted acids.

  • Solution 3: Solid-Phase Deprotection. Using an acidic ion-exchange resin can both deprotect the amine and capture the product, simplifying purification.[16]

Troubleshooting Guide

Observation Potential Cause Suggested Solution(s)
No reaction or very low conversion in acylation/sulfonylation Insufficient activation energy due to steric hindrance.- Increase reaction temperature. - Switch to a more potent coupling agent (e.g., HATU for acylations).[5] - Use a catalyst known for hindered substrates (e.g., indium for sulfonylations).[9][10]
Multiple spots on TLC, including starting material and a new, less polar spot Incomplete reaction or formation of a stable, unreactive intermediate.- Monitor the reaction over a longer period. - Re-evaluate the stoichiometry of reagents; an excess of the acylating/alkylating agent may be needed.
Formation of a more polar byproduct in reductive amination Reduction of the carbonyl starting material by the reducing agent.- Use a milder, more selective reducing agent like NaBH(OAc)₃.[7] - Ensure the iminium ion has formed before adding the reducing agent.
Product is difficult to purify from excess reagents or byproducts Similar polarity of product and impurities.- Consider a catch-and-release purification strategy using a scavenger resin for the excess reagent. - For amine products, consider purification via an acid-base extraction.
Loss of the Boc group during the reaction Unintended acidic conditions or high temperatures.- Buffer the reaction with a non-nucleophilic base. - If high temperatures are required, consider if the Boc group is necessary for the transformation or if it can be installed later.

Experimental Protocols

Protocol 1: Acylation using HATU

This protocol is a robust method for forming an amide bond with a sterically hindered amine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add DIPEA (3.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination

This method is suitable for the N-alkylation of the spirocyclic amine with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in anhydrous DCM, add NaBH(OAc)₃ (1.5 equivalents) portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sulfonylation

This protocol outlines the formation of a sulfonamide from the sterically hindered amine.

Materials:

  • This compound

  • Sulfonyl chloride (1.2 equivalents)

  • 2,6-Lutidine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) and 2,6-lutidine (2.0 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

Acylation_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester DMF, DIPEA HATU HATU HATU->Activated_Ester Amide_Product N-Acylated Product Activated_Ester->Amide_Product Nucleophilic Attack Spiro_Amine tert-Butyl 7-amino-2- azaspiro[4.4]nonane- 2-carboxylate Spiro_Amine->Amide_Product Quench Aqueous Quench Amide_Product->Quench Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Amide Chromatography->Pure_Product

Caption: Workflow for the acylation of the spirocyclic amine using HATU.

Troubleshooting_Decision_Tree Start Reaction Stalled or Low Yield? Check_Temp Is the reaction at room temperature? Start->Check_Temp Increase_Temp Increase temperature (e.g., 40-60 °C). Monitor for decomposition. Check_Temp->Increase_Temp Yes Check_Reagents Are you using a standard coupling agent/base? Check_Temp->Check_Reagents No Increase_Temp->Check_Reagents No Improvement Success Reaction Improved Increase_Temp->Success Success Upgrade_Reagents Switch to a more powerful coupling agent (e.g., HATU) or a more suitable base (e.g., 2,6-lutidine). Check_Reagents->Upgrade_Reagents Yes Check_Stoichiometry Is stoichiometry 1:1? Check_Reagents->Check_Stoichiometry No Upgrade_Reagents->Check_Stoichiometry No Improvement Upgrade_Reagents->Success Success Increase_Stoichiometry Increase stoichiometry of the electrophile (1.2-1.5 eq). Check_Stoichiometry->Increase_Stoichiometry Yes Failure Still No Improvement. Consult further literature. Check_Stoichiometry->Failure No Increase_Stoichiometry->Success Success Increase_Stoichiometry->Failure No Improvement

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Kim, J. S., & Kim, T. Y. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(4), 215-226.
  • Bar-Haim, G., & Kol, M. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 5(11), 1859–1861. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem.
  • Fjelbye, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11048-11055. [Link]

  • Borah, A. J., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34225-34246. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron letters, 61(51), 152623. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11666-11683. [Link]

  • D'Amaral, M. C., Jamkhou, N., & Adler, M. J. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Green Chemistry, 23(1), 288-295. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 61(51), 152623. [Link]

  • Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5586-5597. [Link]

  • BenchChem. (2025).
  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3474. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Dalvie, D. K., et al. (2012). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Chemical research in toxicology, 25(8), 1591-1611. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1436-1446. [Link]

  • Nudelman, A., et al. (2001). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 66(5), 1645-1649. [Link]

  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Roche, S. P., & Fazal, A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 336-373. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Kolis, S. P., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(6), 728-735. [Link]

Sources

Solubility issues of PROTACs with tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate linkers

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Solubility Issues of PROTACs Incorporating tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate Linkers

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist: This guide is designed to provide you with a comprehensive understanding of the solubility challenges associated with PROTACs, particularly those utilizing rigid spirocyclic linkers like this compound. We will move from foundational principles to actionable troubleshooting protocols to help you navigate these complex experimental hurdles.

Introduction: The Solubility Challenge of "Beyond Rule of 5" Molecules

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, enabling the degradation of previously "undruggable" proteins. However, their high molecular weight and complex structures place them in the "beyond Rule of 5" (bRo5) chemical space, frequently leading to poor physicochemical properties, most notably low aqueous solubility.[1] This is not just a matter of inconvenience; poor solubility can severely impact assay results, lead to inaccurate structure-activity relationships (SAR), and ultimately hinder the development of viable drug candidates.[2][3]

The linker component, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's overall properties.[4][5] While flexible linkers like PEG can improve solubility, the field has increasingly explored rigid linkers, such as spirocyclic systems, to gain conformational control and pre-organize the molecule for optimal ternary complex formation.[5] The this compound moiety is one such linker. Its rigidity and the lipophilic tert-butyl group can introduce significant solubility challenges that require careful experimental design and troubleshooting.

This guide provides a structured approach to identifying, understanding, and solving solubility issues arising from this specific class of PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs with rigid, spirocyclic linkers like this compound particularly prone to solubility issues?

A: The solubility of a PROTAC is a complex interplay of its three components, not just the sum of its parts.[1][2] Several factors related to this specific linker contribute to poor solubility:

  • Reduced Conformational Flexibility: Unlike flexible PEG linkers, the rigid 3D geometry of the azaspiro[4.4]nonane core locks the PROTAC into a more defined set of conformations.[5] This rigidity can prevent the molecule from adopting a shape that is favorable for solvation.

  • Increased Hydrophobicity: The tert-butyl group on the Boc-protecting group is highly lipophilic. This, combined with the often-hydrophobic warhead and E3 ligase binder, significantly increases the overall lipophilicity of the molecule, which generally correlates with lower aqueous solubility.[6]

  • Hydrophobic Collapse: The rigid structure can promote intramolecular hydrophobic collapse, where the molecule folds in on itself to minimize the exposure of its greasy surfaces to water. This self-associated state is less available for solvation, effectively reducing solubility.

  • High Crystal Lattice Energy: The defined and rigid structure can lead to more stable crystal packing in the solid state. Overcoming this high lattice energy to dissolve the compound requires more energy, resulting in lower thermodynamic solubility.

Q2: What are the first signs of a solubility problem in my in vitro assays?

A: Solubility issues can manifest in several ways. Be vigilant for:

  • Visible Precipitation: This is the most obvious sign. You might see cloudiness, crystals, or a film in your stock solution vials, pipette tips, or assay plates after dilution into aqueous buffers.

  • Poor Reproducibility: If you observe high variability between replicate wells or between experiments run on different days, it could be due to inconsistent amounts of dissolved compound.

  • "Bell-Shaped" or Flat Dose-Response Curves: If increasing the concentration of your PROTAC does not lead to a corresponding increase in effect (or even shows a decrease), you may have reached the solubility limit. The actual concentration of the compound in solution is not what you think it is.

  • Time-Dependent Loss of Activity: Your PROTAC may appear active initially, but the signal decreases over the course of a long incubation. This can happen as the compound slowly precipitates out of the assay buffer.

Q3: Should I be measuring kinetic or thermodynamic solubility? What's the difference?

A: The type of solubility measurement depends on the stage of your project.[1]

  • Kinetic Solubility: This is the more common measurement in early drug discovery. It measures the concentration of a compound that remains in solution after a DMSO stock is rapidly diluted into an aqueous buffer and a short equilibrium time is allowed. It reflects the solubility under typical in vitro assay conditions and is a good predictor of potential precipitation issues in your experiments.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more time-consuming measurement but provides a fundamental physicochemical parameter that is crucial for later stages of drug development, such as formulation.

For initial troubleshooting of assay problems, kinetic solubility is the more relevant parameter.

Troubleshooting Guides & Protocols

This section provides actionable workflows to diagnose and mitigate solubility problems.

Guide 1: Foundational Solubility Assessment

Before extensive experimentation, it is crucial to establish a baseline for your PROTAC's solubility. This protocol outlines a standard nephelometric method for determining kinetic solubility.

Diagram: Solubility Troubleshooting Workflow

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation Problem Inconsistent Assay Results / Visible Precipitation Assess Protocol 1: Assess Kinetic Solubility Problem->Assess Suspect solubility issue Solvent Protocol 2: Systematic Solvent Screening Assess->Solvent Solubility < Target Conc. Validate Re-run Key Assays with Optimized Conditions Assess->Validate Solubility > Target Conc. (Problem is elsewhere) Formulate Protocol 3: Formulation Optimization Solvent->Formulate Minor improvement Modify Strategy 4: Chemical Modification Solvent->Modify Still insufficient Formulate->Modify Still insufficient Formulate->Validate Solubility Goal Met Proceed Proceed with Confidence Validate->Proceed

Caption: Crystalline vs. Amorphous Solid Dispersion (ASD) state.

Strategy 3.1: Amorphous Solid Dispersions (ASDs)

Principle: ASDs involve dispersing the drug in an amorphous state within a polymer matrix. [7]The amorphous form does not have a stable crystal lattice, making it much easier to dissolve. This can lead to a state of "supersaturation," where the concentration of the drug in solution temporarily exceeds its thermodynamic solubility, significantly boosting bioavailability. [8][9] Methodology Overview:

  • Polymer Selection: The choice of polymer is critical. Polymers like HPMCAS, Soluplus®, or Eudragit® are commonly screened for their ability to stabilize the amorphous form of the drug and prevent re-crystallization. [8][7]2. Preparation: ASDs are typically prepared using methods like spray-drying or hot-melt extrusion, which require specialized equipment.

  • Characterization: The resulting dispersion must be characterized by techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is indeed in an amorphous state. [8][10]4. Dissolution Testing: The performance of the ASD is then evaluated in non-sink dissolution tests, which can show its ability to generate and maintain a supersaturated state. [8] When to Consider ASDs: This is an advanced strategy typically employed when moving towards preclinical and in vivo studies where oral bioavailability is a key objective. [11]For routine in vitro work, the co-solvent and excipient methods in Guide 2 are usually sufficient.

Guide 4: Chemical Modification (Medicinal Chemistry Input)

If formulation strategies are insufficient or undesirable, the issue may need to be addressed at the molecular level. This requires collaboration with medicinal chemists.

Potential Strategies:

  • Boc-Deprotection: The tert-butyl group is a major contributor to lipophilicity. If the secondary amine on the azaspiro[4.4]nonane ring is not required for linker attachment, deprotecting it to reveal the free amine could introduce a basic handle. This can improve solubility, especially in acidic pH environments.

  • Replacing the tert-Butyl Group: If a protecting group is necessary, it could be replaced with a more polar alternative.

  • Adding Polar Functionality: Introducing polar groups (e.g., hydroxyls, amides) elsewhere on the linker or even on the warhead/E3 ligand binder (if SAR allows) can improve overall polarity and solubility. [12]Inserting basic nitrogen atoms has been shown to be a useful strategy. [12]* Systematic Linker Optimization: Sometimes, the entire linker needs to be re-evaluated. Exploring different linker lengths, compositions, and attachment points can have a profound impact on physicochemical properties. [4]

References

  • Scott, J. S., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Hu, Y. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC - NIH. [Link]

  • Journal of Medicinal Chemistry. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. [Link]

  • Saraswat, A., et al. (2023). Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs). Drug Discovery Today. [Link]

  • Lee, S., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics. [Link]

  • Bend Bioscience. (n.d.). Molecular Properties Of PROTACs And The Relationship To Formulation Design. Bend Bioscience. [Link]

  • He, H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • ResearchGate. (n.d.). Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. ResearchGate. [Link]

  • Molecular Pharmaceutics. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Publications. [Link]

Sources

Technical Support Center: Boc Deprotection of 7-Amino-2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 7-amino-2-azaspiro[4.4]nonane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. Protecting the two distinct amine functionalities is crucial for selective chemical modification. The tert-butyloxycarbonyl (Boc) group is a common choice for the secondary amine within the spirocyclic core. However, its subsequent removal can be challenging. Researchers frequently report incomplete reactions, leading to low yields and complex purification steps. This guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to address the specific challenges of Boc deprotection on this sterically hindered diamine scaffold.

Troubleshooting Guide

This section addresses the most common issues encountered during the Boc deprotection of 7-amino-2-azaspiro[4.4]nonane derivatives.

Issue 1: My reaction is incomplete. LC-MS and TLC analysis show significant amounts of starting material.

This is the most frequently reported problem and can stem from several factors related to the stability of the Boc group on the sterically hindered spirocyclic nitrogen.

Possible Cause 1: Insufficient Acid Strength or Concentration The Boc group is cleaved via acidolysis, where the carbamate is first protonated.[1] The steric hindrance around the nitrogen in the 2-azaspiro[4.4]nonane core can impede this initial protonation, requiring stronger acidic conditions than simpler amines.[2]

  • Solution:

    • Increase Acid Concentration: If using a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration to 50% or even using neat TFA.[3][4]

    • Switch to a Stronger Acid System: 4M HCl in 1,4-dioxane is a common and highly effective alternative to TFA for stubborn Boc deprotections.[5][6] This reagent is commercially available and often provides cleaner and faster conversions.

Possible Cause 2: Inadequate Reaction Time or Temperature Deprotection is a kinetic process. For sterically hindered substrates, room temperature may not be sufficient to achieve full conversion in a reasonable timeframe.[3]

  • Solution:

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for an extended period (e.g., 4-12 hours).

    • Increase Temperature: Gently warming the reaction to 30-40°C can significantly increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.

Possible Cause 3: Substrate Solubility Poor solubility of the Boc-protected starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[2]

  • Solution:

    • Co-solvent: If using DCM, the addition of a small amount of a more polar co-solvent like methanol (MeOH) might improve solubility. For HCl/dioxane systems, adding MeOH can also be beneficial.[7]

    • Alternative Solvents: While DCM and dioxane are standard, ethyl acetate can also be used with HCl.[8]

Issue 2: I'm observing unexpected side products by LC-MS.

The generation of side products often points to the reactivity of the tert-butyl cation that is formed during the deprotection mechanism.[9]

Possible Cause 1: Alkylation of Nucleophilic Moieties The liberated tert-butyl cation is a reactive electrophile that can alkylate electron-rich functional groups on your molecule, such as indoles, phenols, or thioethers.[4][9]

  • Solution: Use a Scavenger

    • Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

      • Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v).

      • Thioanisole: Also used at 2.5-5% (v/v).

      • Water: Can act as a scavenger and is often included at 2.5-5% (v/v) in cleavage cocktails.

Possible Cause 2: Trifluoroacetylation When using neat TFA, a side reaction can occur where the deprotected amine is acylated by the acid, forming a stable trifluoroacetamide, especially if an activating agent or high heat is inadvertently present. More commonly, if the other amine on the scaffold is a primary amine, it can be susceptible to this side reaction.

  • Solution:

    • Use a Diluted Acid: Employing 50% TFA in DCM instead of neat TFA can minimize this risk.[]

    • Switch to HCl/Dioxane: This system completely avoids the possibility of trifluoroacetylation.[5]

Issue 3: My workup is difficult, and I'm struggling to isolate the clean product.

The properties of the final amine salt (trifluoroacetate vs. hydrochloride) can significantly impact the ease of isolation.

Problem: Oily or Hygroscopic Product TFA salts of amines are frequently oily, non-crystalline materials that are difficult to handle and dry completely.[5]

  • Solution 1: Switch to HCl: HCl salts are often crystalline, free-flowing solids that are much easier to isolate by filtration and dry under vacuum. Using 4M HCl in dioxane and then evaporating the solvent is a standard procedure.[5]

  • Solution 2: Salt-to-Freebase Conversion: If you must use TFA, the resulting TFA salt can be converted to the free amine. After removing the excess TFA in vacuo, dissolve the residue in an organic solvent (like DCM or EtOAc), and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.[7][11] Dry the organic layer and concentrate to obtain the free amine.

  • Solution 3: Ion-Exchange Resin: For a non-aqueous workup, the crude reaction mixture (after TFA removal) can be dissolved in methanol and stirred with a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the acid.[7][12] Filter off the resin and concentrate the filtrate to get the free amine.

Visual Troubleshooting Guide

The following decision tree can help guide your experimental choices when facing an incomplete deprotection.

G start Reaction Incomplete (Starting Material Remains) acid Increase Acid Strength/Concentration (e.g., 50% TFA or 4M HCl/Dioxane) start->acid Is acid strong enough? time Increase Reaction Time/Temp (e.g., run for 12h or warm to 35°C) start->time Is time/temp sufficient? scavenger Side Products Observed? acid->scavenger time->scavenger add_scavenger Add Scavenger (e.g., TIS, Water) scavenger->add_scavenger Yes workup Workup Issues? scavenger->workup No add_scavenger->workup switch_hcl Switch to HCl/Dioxane for Crystalline Salt workup->switch_hcl Oily TFA Salt freebase Convert to Free Base with NaHCO3 workup->freebase Need Neutral Product complete Reaction Complete & Clean workup->complete No switch_hcl->complete freebase->complete

Caption: Troubleshooting Decision Tree for Boc Deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is a fast and effective method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (it will often remain at the baseline). Staining with a ninhydrin solution will visualize the product as a colored spot (usually purple or yellow), while the starting material will not stain. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[2][]

Q2: Can I remove the Boc group without a strong acid? A2: Yes, alternative methods exist, which can be useful if your molecule contains other acid-sensitive functional groups.[8]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in a solvent like DCM can cleave Boc groups, sometimes with different selectivity.[1][8]

  • Thermal Deprotection: In some cases, heating the compound in a high-boiling point solvent can cause thermolytic cleavage of the Boc group, though this often requires high temperatures (>150 °C).[14]

Q3: Why is my deprotected amine a trifluoroacetate salt, and how does that differ from a hydrochloride salt? A3: When you use trifluoroacetic acid (TFA) for deprotection, the excess acid protonates the newly freed amine, forming a trifluoroacetate salt.[15] Similarly, using hydrochloric acid (HCl) forms a hydrochloride salt. The counter-ion (trifluoroacetate vs. chloride) can significantly affect the physical properties of your final compound, with hydrochlorides often being more crystalline and less hygroscopic than trifluoroacetates.[5]

Q4: I see a peak in my GC-MS headspace analysis corresponding to isobutylene after my synthesis. Is this related to the deprotection? A4: Yes. Incomplete deprotection or residual Boc-protected material can break down under the thermal conditions of a GC inlet, releasing isobutylene. This is a known indicator of incomplete Boc removal in the final drug substance.[16]

Optimized Protocols & Data

Data Comparison: Common Deprotection Conditions
Reagent SystemTypical ConcentrationTemp.Typical TimeCommon Outcome
TFA / DCM20-50% (v/v)0°C to RT1-4 hEffective, but can be slow for hindered amines. Product is a TFA salt (often oily).[4][5]
Neat TFA100%0°C to RT0.5-2 hVery fast and strong. Higher risk of side reactions. Product is a TFA salt.[4]
4M HCl in Dioxane4 MRT1-4 hVery effective, clean reaction. Product is an HCl salt (often a crystalline solid).[6]
Protocol 1: Deprotection using 4M HCl in Dioxane (Recommended)

This method is often preferred for its reliability and the crystalline nature of the resulting hydrochloride salt.

  • Dissolution: Dissolve the Boc-protected 7-amino-2-azaspiro[4.4]nonane derivative (1.0 eq) in a minimal amount of methanol or DCM (optional, aids solubility).

  • Acid Addition: To this solution, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 1-4 hours.

  • Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporation).

  • Azeotrope (Optional): To remove residual HCl, add toluene or DCM to the residue and concentrate again. Repeat 2-3 times.

  • Drying: Dry the resulting solid under high vacuum to yield the desired amine hydrochloride salt.

Protocol 2: Deprotection using TFA/DCM with Scavenger

This method is a viable alternative, especially when downstream steps are compatible with a TFA salt.

  • Preparation: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Scavenger Addition: Add triisopropylsilane (TIS) (0.5 eq, ~5% v/v).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA (10-20 eq, typically forming a 50% v/v solution with DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.

  • Isolation (as TFA salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove excess TFA. Dry under high vacuum.

  • Isolation (as free base): After concentrating, dissolve the residue in DCM or ethyl acetate. Wash with saturated aq. NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[7]

General Boc Deprotection Mechanism

G cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocAmine R₂N-Boc ProtonatedBoc R₂N-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺A⁻ CarbamicAcid [R₂N-COOH] ProtonatedBoc->CarbamicAcid Slow tBu tBu⁺ ProtonatedBoc->tBu AmineSalt R₂NH₂⁺ A⁻ CarbamicAcid->AmineSalt Fast + H⁺A⁻ CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.[15]

References

  • Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Benchchem. Application Notes and Protocols for the Deprotection of Boc-Gly-OMe using Trifluoroacetic Acid (TFA).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013).
  • ResearchGate.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Reddit. Alternative Methods for Boc Deprotection. (2023).
  • Semantic Scholar.
  • Benchchem. Technical Support Center: Optimizing Boc Deprotection with TFA.
  • The Royal Society of Chemistry.
  • PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Reddit. Boc De-protection. (2023).
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).
  • Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Scribd. TFA Deprotection.
  • ResearchGate.
  • ResearchG
  • OSTI.GOV.
  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • PubMed. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. (2010).
  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. (2026).
  • BOC Sciences.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • YouTube. Boc Deprotection Mechanism. (2022).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts during the synthesis and subsequent reactions of this valuable spirocyclic building block. Our approach is grounded in mechanistic principles to empower you with the expertise to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and use of this compound.

Q1: During the Boc protection of the parent 7-amino-2-azaspiro[4.4]nonane, I observe multiple products other than my desired compound. What are they and how can I avoid them?

A1: When using di-tert-butyl dicarbonate (Boc₂O) for Boc protection, several byproducts can arise, particularly if reaction conditions are not carefully controlled.

  • Double Boc-Protected Amine: The primary amine can react with two equivalents of Boc₂O, especially if an excess of the reagent is used or if the reaction is run for an extended period.

  • tert-Butoxycarbonic Anhydride Intermediates: In the presence of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), unstable carbamic-carbonic anhydride intermediates can form, which may lead to other undesired products.[1][2]

  • Symmetrical Carbonates: If your reaction solvent is an alcohol (e.g., methanol, ethanol), it can react with Boc₂O to form symmetrical carbonates.[1][2]

Troubleshooting:

  • Stoichiometry: Use a controlled stoichiometry of Boc₂O (typically 1.05-1.1 equivalents).

  • Solvent Choice: Employ aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile to prevent reaction with the solvent.[3]

  • Base Selection: Use a non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate. While DMAP is an effective catalyst, it can sometimes promote side reactions.[3]

  • Temperature Control: Run the reaction at room temperature or below to minimize side reactions.

Q2: I'm performing a peptide coupling reaction with this compound and a carboxylic acid using a carbodiimide coupling agent (e.g., EDC, DCC). My yield is low, and I see a significant byproduct. What is this impurity?

A2: A common byproduct in carbodiimide-mediated couplings is the formation of an N-acylurea . This occurs when the activated O-acylisourea intermediate rearranges by intramolecular acyl transfer to the nitrogen of the coupling agent, rendering it unreactive towards your amine.[4]

Troubleshooting:

  • Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic auxiliary agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[4][5]

  • Pre-activation: Some protocols suggest pre-activating the carboxylic acid with the coupling agent and additive before introducing the amine.

Q3: When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), I've noticed a byproduct with a mass increase of 42 Da on my starting amine. What is this?

A3: This byproduct is likely the result of guanidinylation . The highly reactive uronium/aminium reagents can react directly with the primary amine of your spirocycle to form a stable guanidinium group, which acts as a chain terminator in peptide synthesis.[5]

Troubleshooting:

  • Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and a base (like diisopropylethylamine, DIPEA) for a few minutes before adding the this compound. This ensures the coupling reagent is consumed in the formation of the active ester before it can react with your amine.

Q4: After acidic deprotection of the Boc group, I see byproducts that appear to be my product alkylated by a tert-butyl group. How does this happen?

A4: The acidic cleavage of a tert-butyl carbamate proceeds via the formation of a relatively stable tert-butyl cation.[6][7] If other nucleophilic sites are present in your molecule or in the reaction mixture (e.g., solvent, scavengers), this cation can act as an alkylating agent.

Troubleshooting:

  • Use of Scavengers: Include a cation scavenger in your deprotection mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or water. These will trap the tert-butyl cation and prevent it from reacting with your desired product.

  • Choice of Acid: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. Using a solution of HCl in a non-nucleophilic solvent like dioxane is another common and effective method.[8]

Part 2: Troubleshooting Guide for Synthesis-Related Impurities

This section focuses on byproducts that may arise during the synthesis of the 2-azaspiro[4.4]nonane core itself. The exact byproducts will depend on the synthetic route chosen.

Potential Issue Likely Cause(s) Identification Method(s) Proposed Solution(s)
Diastereomeric Impurities Non-stereoselective cyclization reaction (e.g., [3+2] cycloaddition, radical cyclization).NMR spectroscopy (¹H and ¹³C), chiral HPLC.Optimize reaction conditions: lower temperature, screen different catalysts or chiral ligands, modify steric bulk of substituents.[2]
Incomplete Cyclization Insufficient reaction time or temperature; inefficient catalyst or initiator.LC-MS to detect linear or partially cyclized intermediates.Increase reaction time, raise temperature, or screen more active catalysts/initiators.
Over-reduction Products In syntheses involving reduction of a lactam or ketone (e.g., using LiAlH₄), other functional groups (like esters) may also be reduced.Mass spectrometry to check for unexpected mass loss (e.g., loss of carbonyl).Use a milder reducing agent or protect other sensitive functional groups.
Ring-Opened Byproducts Hydrolysis of lactam or imine intermediates during workup or purification.LC-MS, IR spectroscopy (disappearance of cyclic amide/imine bands).Perform workup under neutral or non-aqueous conditions. Avoid strongly acidic or basic conditions if a lactam intermediate is present.
Byproducts from Radical Quenching In domino radical bicyclization routes, premature quenching of radical intermediates by solvent or impurities.[2]GC-MS or LC-MS to identify products with masses corresponding to the radical intermediate plus a hydrogen atom or other small fragments.Ensure all reagents and solvents are thoroughly degassed. Use a radical initiator suited for the reaction temperature (e.g., Et₃B for room temperature reactions).[2][4]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Minimizing Guanidinylation during Peptide Coupling
  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 5-10 minutes. This is the pre-activation step.

  • In a separate flask, dissolve this compound (1.05 eq) in the same solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform an appropriate aqueous workup and purify by column chromatography.

G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction to Avoid RCOOH Carboxylic Acid ActiveEster O-Acyl-HOAt Ester (Reactive Intermediate) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Guanidinylation Guanidinylation Byproduct HATU->Guanidinylation DIPEA DIPEA DIPEA->ActiveEster Base Product Desired Amide Product ActiveEster->Product Nucleophilic Attack SpiroAmine tert-Butyl 7-amino- 2-azaspiro[4.4]nonane- 2-carboxylate SpiroAmine->Product SpiroAmine->Guanidinylation Direct reaction if not pre-activated

Caption: Workflow to prevent guanidinylation by pre-activating the carboxylic acid.

Protocol 2: Boc Deprotection with Cation Scavenging
  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Add a scavenger, such as triisopropylsilane (TIS) (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Purify the resulting amine salt as required.

G cluster_main_path Desired Deprotection Pathway cluster_side_path Undesired Side Reaction cluster_scavenging Scavenging Pathway BocAmine Boc-Protected Spiroamine ProtonatedAmine Protonated Carbamate BocAmine->ProtonatedAmine TFA TFA (Acid) TFA->ProtonatedAmine DeprotectedAmine Deprotected Amine Salt ProtonatedAmine->DeprotectedAmine tBuCation tert-Butyl Cation (t-Bu⁺) ProtonatedAmine->tBuCation Elimination AlkylatedProduct t-Butyl Alkylated Byproduct DeprotectedAmine->AlkylatedProduct tBuCation->AlkylatedProduct Alkylation TrappedCation Trapped Cation (e.g., t-Bu-SiR₃) tBuCation->TrappedCation Trapping TIS Triisopropylsilane (TIS) (Scavenger) TIS->TrappedCation

Caption: Mechanism of Boc deprotection showing the role of a cation scavenger.

References

  • Basfoul, M., & El-Faham, A. (2020). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]

  • ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubMed Central. Retrieved January 19, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved January 19, 2026, from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • AAPPTEC. (n.d.). Guanidinylation. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Improving PROTAC Stability with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when working with PROTACs, with a specific focus on leveraging spirocyclic linkers to enhance stability and performance.

Section 1: The Stability Challenge in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6][7] The linker, once considered a simple tether, is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5][8][9]

Traditional linkers, such as flexible polyethylene glycol (PEG) and alkyl chains, have been instrumental in the early success of PROTACs.[4][5] However, their high flexibility can lead to several challenges:

  • Metabolic Instability: Flexible linkers can be more susceptible to enzymatic degradation, leading to a shorter in vivo half-life and reduced therapeutic efficacy.[10][11]

  • Poor Cell Permeability: The large size and often unfavorable physicochemical properties of PROTACs can hinder their ability to cross the cell membrane.[12][13][14] Flexible linkers can contribute to a high degree of conformational freedom, which is not always conducive to passive diffusion across the lipid bilayer.

  • Suboptimal Ternary Complex Formation: The linker's length and conformation are crucial for achieving a productive ternary complex geometry that allows for efficient ubiquitination of the target protein.[5][15] Excessive flexibility can lead to non-productive binding modes and hinder the formation of a stable and active complex.[16]

These challenges have spurred the exploration of more rigid and structurally defined linkers to improve the overall performance and "drug-like" properties of PROTACs.[6][8]

Why Spirocyclic Linkers?

Spirocyclic motifs, characterized by two rings sharing a single carbon atom, offer a compelling solution to many of the stability and conformational issues associated with traditional linkers.[8] Incorporating spirocycles into the linker can impart several advantages:

  • Increased Rigidity and Conformational Control: The rigid nature of spirocycles restricts the conformational freedom of the linker, pre-organizing the PROTAC into a more favorable conformation for binding and ternary complex formation.[8] This can lead to improved potency and selectivity.

  • Enhanced Metabolic Stability: The constrained nature of spirocyclic systems can shield susceptible bonds from metabolic enzymes, thereby increasing the PROTAC's half-life in biological systems.[8]

  • Improved Physicochemical Properties: Spirocyclic linkers can be designed to fine-tune a PROTAC's solubility and permeability by introducing specific functional groups and controlling the overall molecular shape.[17]

PROTAC_Mechanism

Section 2: Troubleshooting Guide for Spirocyclic PROTAC Experiments

This section addresses common issues encountered during the development and evaluation of PROTACs featuring spirocyclic linkers.

Issue 1: Poor or No Target Degradation

Q: My spirocyclic linker-containing PROTAC shows good binding to the target and E3 ligase in binary assays, but I'm not observing any target degradation in cells. What could be the problem?

A: This is a common challenge and can stem from several factors. Here's a systematic troubleshooting workflow:

Step 1: Verify Cell Permeability The introduction of a rigid spirocyclic linker can significantly alter the physicochemical properties of the PROTAC, potentially impacting its ability to cross the cell membrane.

  • Recommended Action: Perform a cell permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good initial screen for passive diffusion, followed by cellular assays like the Caco-2 permeability assay for a more comprehensive assessment.[13][18]

  • Causality: Even with good binary binding affinities, if the PROTAC cannot reach its intracellular target, degradation will not occur.[13][19] Spirocyclic structures, while rigid, can sometimes increase the molecule's polarity or size beyond what is optimal for passive diffusion.

Step 2: Assess Ternary Complex Formation Successful degradation is highly dependent on the formation of a stable and productive ternary complex.[20][][22] The rigidity of the spirocyclic linker might enforce a geometry that is not conducive to this.

  • Recommended Action: Utilize biophysical assays to confirm and quantify ternary complex formation. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or NanoBRET® assays are well-suited for this purpose.[19][20][23]

  • Causality: The linker's length and the exit vectors from the spirocycle dictate the spatial orientation of the POI and E3 ligase.[5] An improper orientation can prevent the necessary protein-protein interactions for ubiquitination, even if the PROTAC can bind both proteins individually.[16]

Step 3: Evaluate the "Hook Effect" At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3) that do not lead to degradation, a phenomenon known as the "hook effect".[24]

  • Recommended Action: Perform a full dose-response curve for your degradation experiment, covering a wide range of concentrations (e.g., from low nanomolar to high micromolar).

  • Causality: The optimal concentration for degradation often falls within a specific window. Concentrations that are too high can favor the formation of non-productive binary complexes over the productive ternary complex.[24]

Troubleshooting_Degradation

Issue 2: Off-Target Effects or Cellular Toxicity

Q: My spirocyclic PROTAC is causing significant off-target protein degradation or cellular toxicity. How can I improve its selectivity?

A: Off-target effects are a critical concern in drug development and can arise from several sources with PROTACs.[25][26]

Step 1: Proteomic Profiling To understand the scope of the off-target effects, a global proteomics approach is essential.

  • Recommended Action: Perform quantitative mass spectrometry-based proteomics (e.g., SILAC, TMT, or label-free quantification) on cells treated with your PROTAC. This will provide an unbiased view of all proteins that are degraded.

  • Causality: Pomalidomide-based PROTACs, for example, are known to have off-target effects on certain zinc-finger proteins.[27][28] Proteomic analysis can identify these unintended targets and guide the redesign of your molecule.

Step 2: Re-evaluate Linker Attachment Points and Spirocycle Geometry The way the linker connects to the warhead and the E3 ligase ligand, as well as the specific stereochemistry of the spirocycle, can influence which proteins are brought into proximity.

  • Recommended Action: Synthesize and test analogs with different linker attachment points on both the POI ligand and the E3 ligase ligand. If your spirocycle has stereocenters, evaluate the different isomers.

  • Causality: Subtle changes in the geometry of the ternary complex can favor the degradation of one protein over another.[5] Modifying the linker can alter this geometry and improve selectivity.

Step 3: Consider an Alternative E3 Ligase The choice of E3 ligase can significantly impact the off-target profile.

  • Recommended Action: If you are using a common E3 ligase like Cereblon (CRBN) or VHL, consider designing a PROTAC that hijacks a different E3 ligase with a more restricted tissue or subcellular expression pattern.

  • Causality: Different E3 ligases have different substrate specificities and expression profiles.[29] Switching the E3 ligase can be an effective strategy to mitigate off-target effects.

Issue 3: Suboptimal Pharmacokinetic (PK) Properties

Q: My spirocyclic PROTAC is potent in vitro, but it shows poor exposure and rapid clearance in vivo. How can I improve its PK profile?

A: The transition from in vitro to in vivo is a major hurdle for many PROTACs.[12][30]

Step 1: In Vitro ADME Assays A panel of in vitro absorption, distribution, metabolism, and excretion (ADME) assays can help pinpoint the liability.

  • Recommended Action:

    • Metabolic Stability: Incubate the PROTAC with liver microsomes or hepatocytes to assess its metabolic stability.[7][]

    • Plasma Stability: Evaluate the stability of the PROTAC in plasma to check for hydrolysis or other degradation pathways.[7]

    • Plasma Protein Binding: Determine the extent to which the PROTAC binds to plasma proteins.

  • Causality: While spirocycles can enhance metabolic stability, other parts of the molecule may still be labile.[8] Identifying the "soft spots" for metabolism is the first step in addressing them. High plasma protein binding can also limit the amount of free drug available to act on the target.

Step 2: Linker Modification to Modulate Physicochemical Properties The linker provides a modular handle to tune the overall properties of the PROTAC.

  • Recommended Action: Systematically modify the spirocyclic linker to alter its lipophilicity and polarity. For example, incorporating polar functional groups like amides or sulfonamides can increase solubility, while strategic methylation can block sites of metabolism.[3][11]

  • Causality: A delicate balance of physicochemical properties is required for good oral bioavailability and in vivo exposure.[14] The linker is the most amenable part of the PROTAC for making these adjustments without compromising target engagement.[11]

Quantitative Data Summary: Impact of Linker Type on PROTAC Properties

PropertyTraditional Flexible Linker (e.g., PEG)Rigid Spirocyclic LinkerRationale for Improvement
Metabolic Stability (t½ in HLM) Often shorterGenerally longerReduced conformational flexibility can mask metabolic soft spots.[8]
Cell Permeability (Papp in Caco-2) Variable, can be lowCan be improved with designPre-organization of conformation can favor a membrane-permeable state.
Ternary Complex Stability (KD, ternary) Can be weakerOften strongerReduced entropic penalty upon binding leads to higher affinity.
Off-Target Hits (from Proteomics) Can be higherPotentially lowerConstrained geometry can disfavor binding to unintended proteins.

HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient; KD, ternary: Dissociation constant of the ternary complex.

Section 3: Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

This protocol outlines a general procedure for assessing ternary complex formation using TR-FRET, a robust, high-throughput method.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

  • TR-FRET donor antibody (e.g., Anti-His-Terbium)

  • TR-FRET acceptor antibody (e.g., Anti-GST-d2)

  • Spirocyclic PROTAC of interest

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20)

  • Low-volume 384-well assay plates

Procedure:

  • Prepare a serial dilution of the spirocyclic PROTAC in assay buffer.

  • In each well of the 384-well plate, add the POI to a final concentration optimized for the assay (e.g., 10 nM).

  • Add the E3 ligase complex to a final concentration optimized for the assay (e.g., 20 nM).

  • Add the serially diluted PROTAC to the wells. Include a DMSO vehicle control.

  • Add the TR-FRET donor and acceptor antibodies to their final recommended concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration. A bell-shaped curve is typically observed, indicative of ternary complex formation and the hook effect.[19]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges when incorporating spirocyclic linkers into PROTACs? A1: The synthesis of spirocyclic linkers can be more complex than that of linear linkers. Challenges often include the stereocontrolled construction of the spirocenter and the functionalization of the rings at specific positions to allow for conjugation to the POI and E3 ligase ligands. Multi-step syntheses are common, which can impact the overall yield and scalability.

Q2: How do I choose the right spirocycle for my PROTAC linker? A2: The choice of spirocycle depends on the desired properties. For example, azaspirocycles like 7-azaspiro[3.5]nonane can introduce a basic center to improve solubility.[8] The size of the rings (e.g., spiro[3.3]heptane vs. spiro[5.5]undecane) will influence the rigidity and the distance spanned by the linker. Computational modeling can be a valuable tool to predict which spirocyclic scaffold will best orient the two ligands for productive ternary complex formation.[8]

Q3: Can spirocyclic linkers help overcome drug resistance? A3: Yes, potentially. Drug resistance often arises from mutations in the target protein that prevent inhibitor binding. Because PROTACs can often bind to these mutated proteins, even with reduced affinity, and still induce their degradation, they can overcome this resistance mechanism.[29] The enhanced stability and improved ternary complex formation afforded by spirocyclic linkers can further augment this ability by ensuring the sustained degradation of the resistant protein.

Q4: Are there any databases or computational tools specifically for designing spirocyclic PROTAC linkers? A4: While there isn't a single database dedicated exclusively to spirocyclic PROTAC linkers, general computational chemistry tools are invaluable. Molecular dynamics simulations and structure-based design software can be used to model the ternary complex with different spirocyclic linkers to predict their stability and geometry.[6] As more PROTACs with these linkers are published, the structural data will become increasingly useful for developing predictive models.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Li, B., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Domainex. Ternary Complex Formation Assays. [Link]

  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Various Authors. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. PMC - NIH. [Link]

  • Słabicki, M., et al. (2020). Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]

  • Various Authors. (2025). Targeted Protein Degradation for Agricultural Applications: Rationale, Challenges, and Outlook. ACS Bio & Med Chem Au. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Scott, J. S., et al. (2021). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Sun, X., & Rao, Y. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • Słabicki, M., et al. (2020). Proteolysis-targeting chimeras with reduced off-targets. Broad Institute. [Link]

  • YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. [Link]

  • ChemRxiv. Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • SpiroChem. Linker Design. [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC. [Link]

  • Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • ResearchGate. Effect of the linker's site of attachment on PROTAC stability... [Link]

  • ResearchGate. Synthesis and pharmacokinetics of protacs targeting BCR-ABL. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Azaspiro-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique challenges associated with the cell permeability of PROTACs, particularly those incorporating azaspirocyclic linkers. Our goal is to provide you with the causal understanding and practical methodologies needed to overcome common experimental hurdles and accelerate your research.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific experimental issues related to the cellular activity and permeability of your azaspiro-containing PROTACs.

Issue 1: My new azaspiro-PROTAC shows weak or no target degradation in my cellular assay. How can I determine if poor cell permeability is the root cause?

This is a critical first question. A lack of degradation activity can stem from multiple points in the PROTAC mechanism of action. Before embarking on extensive chemical modifications, it's essential to systematically rule out other possibilities.

Causality: The catalytic activity of a PROTAC depends on its ability to enter the cell, remain stable, and successfully form a productive ternary complex between the target protein and an E3 ligase.[1] A failure at any of these stages will result in poor degradation. Your first step is to isolate the permeability variable.

Diagnostic Workflow:

  • Confirm Intrinsic Activity (Cell-Free Assay): The primary question is whether your PROTAC can form a productive ternary complex. A cell lysate assay removes the cell membrane barrier.

    • Protocol: Prepare a lysate from the cell line of interest. Treat the lysate with your PROTAC at various concentrations. Analyze target protein levels via Western Blot or an equivalent method.

    • Interpretation:

      • Degradation Observed: If your PROTAC works in a lysate but not in intact cells, poor cell permeability is strongly indicated as the primary bottleneck.

      • No Degradation: If the PROTAC fails even in a cell-free environment, the issue lies with the core design (e.g., poor ternary complex formation, incorrect linker length/geometry, or inappropriate warhead/E3 ligase ligand). Permeability is not the immediate problem.

  • Assess Compound Stability: Ensure your PROTAC is not rapidly degrading in the cellular environment.

    • Protocol: Incubate your PROTAC in cell culture media and separately with liver microsomes. Analyze the concentration of the intact PROTAC over time using LC-MS.

    • Interpretation: Rapid degradation suggests a metabolic liability in the structure, which could be related to the azaspiro linker or other moieties.[2]

The following diagram outlines this initial diagnostic workflow.

G start Low/No Degradation in Intact Cells lysate_assay Perform Cell Lysate Degradation Assay start->lysate_assay permeability_issue Primary Issue is Likely Poor Cell Permeability lysate_assay->permeability_issue Degradation Observed complex_issue Issue is with Ternary Complex Formation or Intrinsic Activity lysate_assay->complex_issue No Degradation stability_assay Assess Metabolic Stability (e.g., Microsomes) permeability_issue->stability_assay stable Compound is Stable stability_assay->stable Yes unstable Compound is Unstable stability_assay->unstable No Proceed to Permeability Assays\n(PAMPA, Caco-2) Proceed to Permeability Assays (PAMPA, Caco-2) stable->Proceed to Permeability Assays\n(PAMPA, Caco-2) G cluster_0 Linker Optimization Strategies cluster_1 Physicochemical Properties cluster_2 Desired Outcomes Vary Length\n(e.g., PEG units) Vary Length (e.g., PEG units) MW Molecular Weight (MW) Vary Length\n(e.g., PEG units)->MW TPSA Topological Polar Surface Area (TPSA) Vary Length\n(e.g., PEG units)->TPSA Modulate Polarity\n(Amide -> Ester) Modulate Polarity (Amide -> Ester) Modulate Polarity\n(Amide -> Ester)->TPSA HBD H-Bond Donors (HBD) Modulate Polarity\n(Amide -> Ester)->HBD Tune Rigidity\n(Azaspiro core) Tune Rigidity (Azaspiro core) Conformation 3D Conformation Tune Rigidity\n(Azaspiro core)->Conformation Promote IMHBs Promote IMHBs Promote IMHBs->Conformation Permeability Increased Cell Permeability MW->Permeability - TPSA->Permeability - HBD->Permeability - Conformation->Permeability + (if folded) Activity Maintained Degradation Activity Conformation->Activity Crucial

Caption: Interplay of linker modifications and PROTAC properties.

Part 2: Frequently Asked Questions (FAQs)

Q1: PROTACs violate Lipinski's "Rule of 5". What are the key physicochemical properties that actually govern their permeability?

While traditional "Rule of 5" (Ro5) parameters are a starting point, they are insufficient for the bRo5 chemical space that PROTACs occupy. [3][4]For these larger molecules, more nuanced properties become dominant:

  • Molecular Weight (MW): Most PROTACs have MWs >800 Da. While reducing MW is generally beneficial, it's often not feasible without compromising the core structure. The permeability penalty for high MW is significant but can be overcome by optimizing other factors. * Topological Polar Surface Area (TPSA): This is a critical parameter. High TPSA is strongly correlated with poor permeability. Strategies often focus on minimizing TPSA or, more effectively, minimizing the dynamic 3D PSA through conformational folding. [5][6]* Hydrogen Bond Donors (HBDs): The number of HBDs is a major determinant. Each exposed HBD carries a significant desolvation penalty for entering the lipid bilayer. Reducing HBDs, for instance via amide-to-ester substitution, is a highly effective strategy. [6][7]* Intramolecular Hydrogen Bonding (IMHB): The ability to form IMHBs is arguably one of the most important features for a permeable PROTAC. [1]IMHBs allow a PROTAC to adopt a compact, folded conformation in apolar environments, effectively shielding its polar functionalities and presenting a more lipophilic face to the cell membrane. This "chameleonic" behavior is key. [3][5]* Lipophilicity (LogP/LogD): There is a fine balance. While some lipophilicity is required to enter the membrane, excessively high LogP can lead to poor aqueous solubility, non-specific binding, and membrane retention. [1][7]An optimal LogP window often exists for a given PROTAC series. [1]

Q2: What is the specific role of incorporating a rigid azaspirocyclic scaffold into a PROTAC linker?

Azaspirocyclic linkers are more than just rigid spacers; they offer several distinct advantages in PROTAC design:

  • Conformational Pre-organization: The rigidity of the azaspiro core reduces the number of rotatable bonds in the linker. This limits the conformational freedom of the PROTAC, which can pre-organize it into a bioactive conformation that is favorable for forming the ternary complex, thereby reducing the entropic penalty of binding. * Improved Metabolic Stability: The spirocyclic center is often more resistant to metabolic degradation compared to flexible alkyl or PEG chains, potentially leading to a longer half-life. [2]* Vectorial Control: The defined 3D geometry of the azaspiro scaffold provides precise control over the exit vectors of the POI ligand and the E3 ligase ligand, allowing for fine-tuning of the ternary complex geometry.

  • Modulation of Physicochemical Properties: The inclusion of the heterocyclic azaspiro motif can modulate properties like solubility and polarity in a predictable way. [1]For example, introducing a basic nitrogen can improve aqueous solubility. [4]

Q3: How do I choose the right permeability assay for my PROTAC? PAMPA vs. Caco-2?

The choice of assay depends on the question you are asking. They provide complementary information.

FeaturePAMPA Caco-2
Mechanism Measured Passive Diffusion Only [8]Passive Diffusion, Active Transport (Uptake/Efflux), Paracellular Transport [8][9]
Biological Complexity Low (Artificial lipid membrane)High (Differentiated cell monolayer with transporters) [9]
Throughput HighLow to Medium
Cost & Time Low & FastHigh & Slow
Primary Use Case Early-stage screening for passive permeability; Rank-ordering compounds based on this single property. [10]Mechanistic studies; Investigating active transport; Predicting in vivo intestinal absorption. [11][12]

The following decision tree can guide your selection:

G start What is my primary question? q1 Do I need to quickly screen a large library for passive diffusion? start->q1 q2 Why does my PROTAC fail in cells despite good intrinsic activity? start->q2 pampa Use PAMPA Assay q1->pampa Yes caco2 Use Bidirectional Caco-2 Assay q2->caco2 efflux Is it an efflux substrate? (ER > 2) caco2->efflux passive Is passive diffusion extremely low? caco2->passive

Caption: Decision tree for selecting a permeability assay.

Q4: Can computational models accurately predict the permeability of my azaspiro-PROTAC?

Predicting PROTAC permeability in silico is an active area of research and is more challenging than for traditional small molecules.

  • Current State: Standard computational models often struggle with PROTACs due to their high flexibility and large size. However, machine learning (ML) models trained on specific PROTAC datasets are showing promise. [13][14]These models have demonstrated predictive accuracy of >80% for certain classes, like VHL-based PROTACs. [13][14]* Key Descriptors: The most important descriptors for these ML models are typically related to size (MW) and lipophilicity (LogP) . [13][14]* Molecular Dynamics (MD): MD simulations are a powerful tool for understanding the conformational behavior of PROTACs in different environments (e.g., water vs. a lipid-like environment). These simulations can help rationalize why structurally similar PROTACs have different permeabilities by revealing their propensity to adopt folded, membrane-compatible states. [5][15]* Practical Use: While not yet a perfect replacement for experimental assays, computational tools can be effectively integrated into the design process as filters to prioritize which molecules to synthesize, saving significant time and resources. [13][15][16]

Q5: How does my choice of E3 ligase ligand (e.g., for VHL vs. CRBN) impact the permeability of the final PROTAC?

The E3 ligase ligand is a major component of the final PROTAC and significantly influences its overall physicochemical properties.

  • Chemical Space: The choice of E3 ligase can dictate the chemical space the PROTAC occupies. Historically, PROTACs based on Cereblon (CRBN) ligands (e.g., derivatives of thalidomide) tend to have more drug-like properties and occupy a space closer to the bRo5 boundary. In contrast, Von Hippel-Lindau (VHL) ligands are often more peptide-like, leading to PROTACs with higher MW and more HBDs, placing them in a more challenging chemical space for permeability. [5]* Structural Impact: The E3 ligase binder itself contributes HBDs, HBAs, and lipophilicity. For example, the widely used VHL ligand VH032 contains an amide bond that is a key site for modification. Replacing this amide with an ester can improve permeability but may affect VHL binding affinity. * Ternary Complex Geometry: The E3 ligase choice profoundly impacts the required ternary complex geometry, which in turn constrains the design of the linker. The optimal linker for a VHL-based PROTAC will likely be different from one for a CRBN-based PROTAC targeting the same protein. [17][18]* Emerging Ligases: As new E3 ligase ligands are discovered, they will expand the toolbox for PROTAC design. [17][19][20]A key consideration for any new ligand will be its contribution to the ADME properties, including permeability, of the resulting PROTAC. [20]

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2021). National Institutes of Health (NIH). [Link]

  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. (2023). National Institutes of Health (NIH). [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). Frontiers. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). Figshare. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). MDPI. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). National Institutes of Health (NIH). [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability. (2022). ChemRxiv. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). National Institutes of Health (NIH). [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Publications. [Link]

  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. (2023). ACS Omega. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). PubMed. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? (2025). ResearchGate. [Link]

  • Computational strategies for PROTAC drug discovery. (2023). ScienceOpen. [Link]

  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG. [Link]

  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. (n.d.). ScienceDirect. [Link]

  • Caco-2 cell permeability, pampa membrane assays. (2016). SlideShare. [Link]

  • PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. (2023). bioRxiv. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2005). PubMed. [Link]

Sources

Optimizing Linker Length for PROTACs with a 2-Azaspiro[4.4]nonane Core: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the design and optimization of Proteolysis-Targeting Chimeras (PROTACs) featuring a 2-azaspiro[4.4]nonane core. The unique rigidity and three-dimensional structure of this spirocyclic linker present both opportunities and challenges in the pursuit of potent and selective protein degraders.

The Rationale for a Rigid Core: Why 2-Azaspiro[4.4]nonane?

Traditional PROTAC linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, offer synthetic simplicity and conformational adaptability.[1] However, this flexibility can come at a cost, including a potential entropic penalty upon binding to form the ternary complex (Target Protein - PROTAC - E3 Ligase) and a less defined three-dimensional structure.[2]

The incorporation of a rigid scaffold like 2-azaspiro[4.4]nonane aims to address these limitations by:

  • Pre-organizing the PROTAC molecule: A rigid linker can lock the warhead and E3 ligase ligand in a conformation that is more favorable for ternary complex formation.[3]

  • Improving physicochemical properties: Spirocyclic scaffolds can enhance aqueous solubility and metabolic stability compared to their linear counterparts.

  • Enhancing cell permeability: By adopting a more compact, folded conformation, PROTACs with rigid linkers can shield their polar surface area, potentially improving their ability to cross the cell membrane.[4][5]

This guide will help you navigate the specific experimental hurdles you might encounter when working with this promising class of PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length when using a 2-azaspiro[4.4]nonane core?

A1: There is no universal "optimal" length. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. However, the rigidity of the 2-azaspiro[4.4]nonane core means that even small changes in the length of the appended flexible chains can have a significant impact on the geometry of the ternary complex. It is crucial to synthesize a small library of PROTACs with varying linker lengths (e.g., by adding or removing ethylene glycol units or methylene groups on either side of the spirocycle) to empirically determine the optimal length for your system.[6]

Q2: How does the rigidity of the 2-azaspiro[4.4]nonane linker affect ternary complex formation?

A2: The rigidity of the 2-azaspiro[4.4]nonane core can be a double-edged sword. On one hand, it can reduce the entropic penalty of binding and pre-organize the PROTAC into a bioactive conformation, leading to more stable and potent ternary complex formation.[3] On the other hand, if the fixed orientation is not ideal for the specific protein-protein interactions of your target and E3 ligase, it can introduce steric clashes and prevent the formation of a productive complex.[6] Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[7]

Q3: Can a PROTAC with a 2-azaspiro[4.4]nonane linker still exhibit the "hook effect"?

A3: Yes. The "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations, is a phenomenon related to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that cannot lead to degradation. This is independent of linker rigidity. Therefore, it is essential to perform a full dose-response curve to identify the optimal concentration range for your PROTAC and to confirm that you are not observing a loss of activity at higher concentrations.

Troubleshooting Guide

Problem 1: My PROTAC with a 2-azaspiro[4.4]nonane linker shows weak or no degradation of the target protein.

This is a common issue and can stem from several factors. The following workflow can help you diagnose the problem:

A Weak or No Degradation B Assess Ternary Complex Formation A->B C Assess Cell Permeability A->C D No Ternary Complex Formation B->D If No E Ternary Complex Forms B->E If Yes F Low Cell Permeability C->F If Low G Good Cell Permeability C->G If Good H Synthesize Linker Length Variants D->H I Modify Linker Attachment Points D->I J In-Cell Ubiquitination Assay E->J K Modify Linker to Improve Solubility/Permeability F->K

Troubleshooting workflow for weak or no degradation.

  • Step 1: Assess Ternary Complex Formation.

    • Rationale: The primary function of a PROTAC is to induce the formation of a ternary complex. If this complex doesn't form, no degradation will occur.[8]

    • Recommended Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and cooperativity of the ternary complex in a cell-free system.[9] A positive cooperativity (α > 1) is a good indicator of a stable complex.[8]

    • Troubleshooting a Lack of Ternary Complex Formation:

      • Synthesize Linker Length Variants: The fixed geometry of the 2-azaspiro[4.4]nonane core may be causing steric hindrance. Synthesize analogs with longer or shorter flexible chains extending from the spirocycle.

      • Modify Linker Attachment Points: The exit vector from your warhead or E3 ligase ligand might be suboptimal. Consider synthesizing analogs with the linker attached to a different solvent-exposed position.

  • Step 2: Assess Cell Permeability.

    • Rationale: A PROTAC must be able to cross the cell membrane to reach its intracellular target. Poor permeability will result in a lack of activity in cellular assays, even if the PROTAC is potent in vitro.[10][11]

    • Recommended Assay: A Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a quick assessment of passive permeability. For a more biologically relevant measure, a Caco-2 permeability assay can be used.

    • Troubleshooting Low Cell Permeability:

      • Modify Linker Composition: While the 2-azaspiro[4.4]nonane core is fixed, the appended linkers can be modified to improve physicochemical properties. Consider incorporating features that can form intramolecular hydrogen bonds to shield polar groups in the nonpolar environment of the cell membrane.[4]

  • Step 3: Confirm In-Cell Target Engagement and Ubiquitination.

    • Rationale: If you have confirmed ternary complex formation and cell permeability, the issue may lie in the subsequent steps of the degradation pathway.

    • Recommended Assay: An in-cell ubiquitination assay can confirm that the target protein is being ubiquitinated in the presence of your PROTAC. This typically involves immunoprecipitation of the target protein followed by western blotting for ubiquitin.

Problem 2: My PROTAC shows good degradation at low concentrations but the effect diminishes at higher concentrations (Hook Effect).
  • Rationale: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This effectively titrates out the PROTAC, reducing the formation of the ternary complex.

  • Solution: This is an inherent property of the PROTAC mechanism and is not necessarily a flaw in your molecule. The key is to identify the optimal concentration range for your experiments. A full dose-response curve will reveal the concentration at which maximum degradation occurs (the "sweet spot") and the concentrations at which the hook effect becomes prominent.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized 2-Azaspiro[4.4]nonane Linker

This protocol describes a plausible synthetic route to a 2-azaspiro[4.4]nonane linker functionalized for attachment to a warhead and an E3 ligase ligand.

A Cyclopentanone B 2-Azaspiro[4.4]nonan-1-one A->B Multi-step synthesis C 2-Azaspiro[4.4]nonane B->C Reduction (e.g., LiAlH4) D N-Boc-2-azaspiro[4.4]nonane C->D Boc Protection E Functionalized Linker D->E Alkylation/Amidation F PROTAC Precursor E->F Coupling to Warhead G Final PROTAC F->G Deprotection & Coupling to E3 Ligase Ligand

Synthetic workflow for a 2-azaspiro[4.4]nonane-containing PROTAC.

  • Step 1: Synthesis of 2-Azaspiro[4.4]nonane. This can be achieved through various published methods, for example, starting from cyclopentanone and proceeding through a spiro-intermediate, followed by reduction.

  • Step 2: Boc Protection. Protect the secondary amine of 2-azaspiro[4.4]nonane with a tert-butyloxycarbonyl (Boc) group to allow for selective functionalization.

  • Step 3: Functionalization. The protected spirocycle can then be functionalized. For example, deprotonation with a strong base followed by reaction with a bifunctional linker (e.g., an alkyl halide with a terminal protected amine or carboxylic acid) will install the linker onto the spirocyclic core.

  • Step 4: Conjugation to Warhead and E3 Ligase Ligand. The functionalized linker can then be sequentially coupled to the warhead and E3 ligase ligand using standard amide bond formation or other suitable conjugation chemistries.

Protocol 2: In-Cell Ubiquitination Assay
  • Cell Treatment: Treat cells with your PROTAC at its optimal degradation concentration. Include a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to your target protein, coupled to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution and Western Blotting: Elute the protein from the beads and perform a western blot using an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates successful ubiquitination of the target protein.

Data Presentation

FeatureFlexible Linkers (PEG, Alkyl)Rigid Linkers (2-Azaspiro[4.4]nonane)
Conformational Flexibility HighLow
Synthetic Accessibility Generally highModerate to high, may require multi-step synthesis
Potential for Entropic Penalty HigherLower
Pre-organization for Binding LowHigh
Ability to Shield Polarity Can adopt folded conformationsInherently more compact
Optimization Strategy Primarily focused on lengthRequires careful consideration of length and 3D geometry

Table 1: Comparison of Flexible and Rigid Linkers in PROTAC Design.

Conclusion

The use of a 2-azaspiro[4.4]nonane core in PROTAC design offers a compelling strategy to overcome some of the limitations of traditional flexible linkers. By providing conformational rigidity, these spirocyclic linkers can lead to more potent and selective protein degraders with improved physicochemical properties. However, their successful implementation requires a systematic approach to linker length optimization and a thorough understanding of their impact on ternary complex formation and cell permeability. This guide provides a framework for troubleshooting common experimental challenges and for the rational design of the next generation of PROTACs.

References

  • Rationalizing PROTAC-mediated Ternary Complex Form
  • Linkers in PROTACs. Precise PEG.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
  • Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. Benchchem.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Technical Support Center: Enhancing Ternary Complex Form
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights.
  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degrad
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC - PubMed Central.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Semantic Scholar.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH.
  • Novel approaches for the rational design of PROTAC linkers.
  • (PDF) Novel approaches for the rational design of PROTAC linkers.
  • Characteristic roadmap of linker governs the r
  • Linker-free PROTACs efficiently induce the degrad
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conform
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Novel approaches for the rational design of PROTAC linkers.

Sources

Validation & Comparative

A Comparative Guide to PROTAC Linker Design: The Rigidity Advantage of Spirocyclic Scaffolds vs. Flexible PEG Tethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct elements: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can continue its catalytic cycle.[4]

While significant focus is often placed on the warhead and anchor ligands, the linker is far from a passive spacer.[5] Its composition, length, and rigidity are critical determinants of a PROTAC's overall performance, profoundly influencing the stability of the ternary complex, physicochemical properties like solubility and cell permeability, and ultimately, the potency (DC50) and extent (Dmax) of protein degradation.[6][7]

Historically, linker design has been dominated by flexible polyethylene glycol (PEG) and alkyl chains, largely due to their synthetic accessibility.[6] However, the field is increasingly recognizing the limitations of this approach and embracing more sophisticated, rigid scaffolds to overcome challenges in PROTAC development.[6][8] This guide provides an in-depth comparison of the traditional, flexible PEG linkers against a more advanced, rigid alternative exemplified by tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate, a spirocyclic building block.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand (Anchor) Linker->E3_Ligase_Ligand

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

The Flexible Standard: Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units and have long been the workhorse of initial PROTAC design.[5] Their prevalence is rooted in several key advantages.

  • Synthetic Tractability : A vast array of bifunctional PEG linkers are commercially available, enabling the rapid and systematic synthesis of PROTAC libraries with varying lengths.[6][9]

  • Enhanced Solubility : The hydrophilic nature of the repeating ether oxygens in the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][10]

  • Conformational Sampling : The inherent flexibility of a PEG chain allows the PROTAC to adopt numerous conformations, which can increase the probability of achieving a productive ternary complex geometry, especially during the early stages of discovery when the optimal orientation is unknown.[2][11]

However, the very flexibility that makes PEG linkers attractive also presents significant drawbacks:

  • Entropic Penalty : The high number of rotatable bonds in a flexible linker results in a substantial entropic cost upon binding and stabilization within the ternary complex.[2][11] This can lead to lower complex stability and, consequently, less efficient degradation.

  • Poor Permeability : While improving solubility, the polarity and high rotatable bond count of PEG linkers can negatively impact cell permeability, a critical factor for targeting intracellular proteins.[12][]

  • Metabolic Instability : The ether bonds within PEG chains can be susceptible to metabolic cleavage, potentially reducing the in vivo half-life of the PROTAC.[5]

  • Hydrophobic Collapse : In certain contexts, flexible linkers can fold upon themselves, leading to aggregation and reduced bioavailability.[14]

The Rigidity Paradigm: this compound

To overcome the limitations of flexible linkers, researchers are increasingly incorporating rigid chemical motifs, such as cycloalkanes, alkynes, and spirocycles.[7][8] this compound is an exemplary building block for this new class of linkers.[15][16] Its spirocyclic core introduces a three-dimensional, conformationally constrained structure that imparts rigidity.[7][14]

The advantages of this rigid design directly address the weaknesses of flexible linkers:

  • Pre-organization and Reduced Entropy : A rigid linker pre-organizes the warhead and anchor ligands into a more defined spatial orientation.[2][17] This reduces the entropic penalty associated with ternary complex formation, which can lead to more stable complexes and improved degradation potency.[7][8]

  • Improved Physicochemical Properties : By reducing the number of rotatable bonds and creating a more compact shape, rigid linkers can improve membrane permeability.[] This design can also facilitate a "chameleon-like" effect, where the PROTAC shields its polar surface area in the nonpolar lipid bilayer of the cell membrane, further enhancing uptake.[18]

  • Enhanced Metabolic Stability : Saturated cyclic structures are generally more resistant to metabolism compared to linear chains, potentially leading to improved pharmacokinetic profiles.[5][7]

  • Novelty and Intellectual Property : Moving beyond common PEG motifs provides access to novel chemical space and strengthens intellectual property positions.[14]

The primary challenge associated with rigid linkers is the increased synthetic complexity.[2] Furthermore, if the pre-organized conformation is not conducive to ternary complex formation for a specific POI-E3 ligase pair, the rigidity can hinder rather than help, making empirical testing essential.[6]

Ternary_Complex cluster_before Before PROTAC Action cluster_after Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI E3 E3 Ligase E3_bound E3 Ligase PROTAC PROTAC PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination PROTAC_bound->E3_bound Ub Ub

Caption: PROTAC-mediated ternary complex formation and ubiquitination.

Head-to-Head Comparison

The choice between a flexible PEG linker and a rigid spirocyclic linker involves a series of trade-offs that must be weighed based on the specific goals of the drug discovery program.

FeaturePEG LinkersThis compound (Spirocyclic)Rationale & Causality
Flexibility HighLow (Rigid)The repeating C-O-C bonds in PEG allow for high rotational freedom, whereas the fused ring system of the spirocycle constrains the molecule into a more defined 3D shape.[7][11]
Solubility Generally ImprovedPotentially LowerThe hydrophilic ether groups of PEG enhance aqueous solubility.[9] The more hydrophobic, carbon-rich spirocyclic scaffold may decrease solubility unless other polar groups are present.
Permeability Often PoorPotentially ImprovedHigh rotatable bond count and polarity in PEGs can hinder membrane passage.[] Rigid linkers reduce rotatable bonds and can shield polarity, improving permeability.[8][18]
Ternary Complex Stability Lower (High Entropic Cost)Higher (Reduced Entropic Cost)The conformational freedom of PEG must be overcome to form a stable complex.[2] The pre-organized nature of a rigid linker reduces this entropic penalty, favoring stable complex formation.[17]
Synthetic Accessibility HighModerate to LowBifunctional PEGs are readily available.[6] Spirocyclic synthesis is a multi-step process requiring more specialized chemistry.[19]
Metabolic Stability ModerateHighEther bonds in PEGs can be sites of metabolism.[5] The saturated carbocyclic framework of the spirocycle is generally more robust to metabolic degradation.[7]

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal linker strategy, a series of well-defined experiments is required. The following protocols outline a workflow for comparing PROTACs constructed with PEG versus spirocyclic linkers.

Experimental_Workflow Synthesis 1. PROTAC Synthesis (Parallel synthesis of PEG and Spirocyclic-linked analogs) Biophysical 2. Biophysical Analysis (e.g., SPR for Ternary Complex Kinetics) Synthesis->Biophysical Cellular 3. Cellular Assays (Permeability & Degradation) Synthesis->Cellular Data 4. Data Analysis (Compare DC50, Dmax, Permeability, Cooperativity) Biophysical->Data Cellular->Data

Caption: Workflow for comparative evaluation of PROTAC linkers.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for synthesizing PROTACs by coupling the linker to the POI ligand and E3 ligase ligand.

  • Step 1: Synthesis of Linker-Ligand Intermediate.

    • For PEG Linker : Dissolve a commercially available amine-terminated PEG-acid linker (1.0 eq) and your POI ligand containing a carboxylic acid (1.1 eq) in a suitable solvent like DMF.

    • For Spirocyclic Linker : Dissolve this compound (1.0 eq) and your POI ligand containing an activated carboxylic acid (e.g., NHS ester) (1.1 eq) in DMF.

    • Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

  • Step 2: Deprotection (If Necessary).

    • If using a Boc-protected linker like this compound, dissolve the purified intermediate in a solution of 20% TFA in DCM.

    • Stir for 1-2 hours at room temperature until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.

  • Step 3: Final Coupling to Second Ligand.

    • Dissolve the linker-POI ligand intermediate from the previous step (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide-acid) (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4-12 hours.

    • Purify the final PROTAC product using preparative HPLC to achieve high purity for biological testing.

Protocol 2: Determining Degradation Potency (DC50) and Efficacy (Dmax) by Western Blot

This assay quantifies the ability of a PROTAC to degrade its target protein in a cellular context.[20]

  • Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[20]

  • SDS-PAGE and Western Blot :

    • Normalize and load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic non-linear regression model to calculate the DC50 (concentration at 50% degradation) and Dmax (maximal degradation percentage).[20][21]

Protocol 3: Assessing Ternary Complex Formation and Stability by Surface Plasmon Resonance (SPR)

This biophysical assay provides kinetic data on the formation and dissociation of the ternary complex, which is crucial for understanding degradation efficiency.[22]

  • Chip Preparation : Immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a CM5 sensor chip via amine coupling.

  • Binary Interaction Analysis : Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

  • Ternary Complex Analysis : Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the purified POI over the E3 ligase surface.[22] This measures the kinetics of the ternary complex formation.

  • Data Analysis :

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate (kon) and dissociation rate (koff) for both binary and ternary interactions.

    • Calculate the cooperativity (α), which is the ratio of the binary binding affinity of the PROTAC for the E3 ligase to its ternary binding affinity in the presence of the POI. An α value > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase, favoring a stable ternary complex.[4]

Conclusion and Future Outlook

The choice of linker is a multi-parameter optimization problem where no single solution fits all scenarios.[23] While flexible PEG linkers offer synthetic simplicity and are valuable for initial screening, their inherent drawbacks often limit the development of PROTACs with drug-like properties.[5][11] The incorporation of rigid scaffolds, such as the spirocyclic core of this compound, represents a critical evolution in linker design.[7] By reducing the entropic penalty of binding and improving physicochemical properties like permeability, these rigid linkers can lead to more potent and bioavailable protein degraders.[8][17]

Recent studies have highlighted a potential trade-off, where increased rigidity can enhance cell permeability but may, in some cases, lead to less stable ternary complexes if the imposed geometry is suboptimal.[8] This underscores the necessity of the comprehensive experimental evaluation outlined in this guide. By systematically synthesizing and testing PROTACs with diverse linker architectures, researchers can elucidate the structure-activity relationships that govern degradation and rationally design the next generation of highly effective targeted protein degradation therapies.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Promega Corporation. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Retrieved from [Link]

  • Scorah, A. R., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1433–1439. [Link]

  • Testa, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(25), 13937–13949. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]

  • Jin, Y. H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 14. [Link]

  • ResearchGate. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • Gabizon, R., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200067. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Retrieved from [Link]

  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

  • ACS Publications. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. Retrieved from [Link]

  • NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. Retrieved from [Link]

  • Sugasawa, K., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports, 13(1), 18361. [Link]

  • MedChemExpress (Chinese). (n.d.). tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • Zhao, Q., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Pharmaceutical Analysis, 13(1), 57-66. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]

  • Chalmers University of Technology. (2024). Modeling PROTAC degradation activity with machine learning. Retrieved from [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Pharmaffiliates. (n.d.). CAS No : 236406-49-8 | Product Name : tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to PROTAC Linker Selection: Azaspiro[4.4]nonane vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Strategic Core of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This architecture induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4]

While the choice of ligands dictates target specificity and E3 ligase engagement, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the geometry and stability of the ternary complex, and governing crucial physicochemical and pharmacokinetic (DMPK) properties.[1][3] The transition from flexible alkyl and polyethylene glycol (PEG) linkers to more conformationally restricted structures has marked a significant advance in rational PROTAC design.[5] This guide provides an in-depth comparison of two important classes of rigidifying linker motifs: established piperidine scaffolds and emerging spirocyclic systems, specifically azaspiro[4.4]nonane, to inform the design of next-generation protein degraders.

The Rationale for Rigidity: Pre-organizing for Success

Incorporating rigid structural elements into a linker can offer significant advantages. Flexible linkers, while synthetically accessible, exist as an ensemble of conformations, and binding to the POI and E3 ligase requires the PROTAC to adopt a specific, energetically favorable conformation. This comes with an entropic penalty. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing this penalty and potentially enhancing the stability of the ternary complex.[3][6] This rigidity can also improve metabolic stability and selectivity by disfavoring off-target complex formation.[3]

Saturated heterocycles like piperidine and spirocycles such as azaspiro[4.4]nonane have become prominent motifs for imparting this beneficial rigidity.[3][5][6]

Core Structural and Functional Comparison

Piperidine and azaspiro[4.4]nonane both introduce saturated, non-planar structures into the linker, but their distinct geometries have different implications for PROTAC efficacy.

  • Piperidine: A six-membered saturated heterocycle, piperidine offers a well-understood, rigid scaffold.[6] Its chair-like conformation restricts flexibility compared to an alkyl chain, leading to a more defined spatial orientation of the terminal ligands.[7][8] Its inclusion has been a successful strategy in clinically advanced PROTACs.[3]

  • Azaspiro[4.4]nonane: This spirocyclic system consists of two fused rings sharing a single carbon atom. This structure imparts a higher degree of three-dimensionality and conformational constraint than a simple monocyclic system like piperidine.[3][9] This rigid, defined 3D geometry can lock the linker into a very specific orientation, which can be highly advantageous if it aligns perfectly with the requirements for a stable ternary complex.

TR_FRET_Workflow cluster_assay TR-FRET Assay for Ternary Complex A Prepare Assay Components: 1. Tagged POI (e.g., His-tag) 2. Tagged E3 Ligase (e.g., GST-tag) 3. FRET Donor Ab (e.g., Anti-His-Tb) 4. FRET Acceptor Ab (e.g., Anti-GST-d2) 5. PROTAC Titration Series B Incubate Components in Microplate A->B C Excite Donor Fluorophore (e.g., at 340 nm) B->C D Measure Emission at Two Wavelengths: - Donor Emission (e.g., 620 nm) - Acceptor Emission (e.g., 665 nm) C->D E Calculate TR-FRET Ratio (Acceptor/Donor) D->E F Plot Ratio vs. PROTAC Concentration (Observe bell-shaped 'hook effect' curve) E->F

Caption: Workflow for TR-FRET based ternary complex formation assay.

Step-by-Step Methodology:

  • Reagent Preparation: Recombinantly express and purify the POI and the E3 ligase (or its substrate-binding subunit, e.g., VHL or CRBN), each with a distinct epitope tag (e.g., His6, GST).

  • Assay Setup: In a microplate, combine a fixed concentration of the tagged POI and E3 ligase with a serial dilution of the PROTAC linker variants.

  • Antibody Addition: Add FRET-pair antibodies that recognize the respective epitope tags (e.g., Terbium-cryptate anti-His6 as the donor and d2-labeled anti-GST as the acceptor).

  • Incubation: Incubate the plate at room temperature to allow the ternary complex to form and the antibodies to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal). Plot this ratio against the PROTAC concentration. The peak of the resulting bell-shaped curve indicates the maximal ternary complex formation, and its height can be used to rank the efficacy of different linkers in promoting complex formation. [6]

Protein Degradation Quantification (Targeted Proteomics by Mass Spectrometry)

While Western blotting provides a qualitative view of protein degradation, mass spectrometry (MS)-based proteomics offers precise quantification of the target protein and an unbiased, proteome-wide view of selectivity.

Proteomics_Workflow cluster_proteomics MS-Based Proteomics for Degradation & Selectivity P1 Cell Culture & Treatment: Treat cells with PROTAC variants (dose-response and time-course) P2 Cell Lysis & Protein Extraction P1->P2 P3 Protein Digestion (e.g., with Trypsin) P2->P3 P4 Peptide Cleanup & LC-MS/MS Analysis P3->P4 P5 Data Processing & Quantification: Identify and quantify peptides corresponding to POI and other proteins P4->P5 P6 Determine DC50 & Dmax for POI and assess off-target degradation P5->P6

Sources

The Spirocyclic Advantage: A Comparative Guide to Linker Rigidity in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spacer

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis-Targeting Chimera (PROTAC) is fundamentally dictated by its ability to orchestrate the formation of a productive ternary complex, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] The linker connecting the two warheads of the PROTAC is no longer viewed as a passive spacer but as a critical determinant of the molecule's overall performance.[3][4] Its length, composition, and flexibility profoundly influence the stability and cooperativity of the ternary complex, which in turn governs the efficiency of target ubiquitination and degradation.[3]

Traditional PROTAC design has heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic tractability.[4][5] However, excessive flexibility can introduce a significant entropic penalty upon binding and may lead to undesirable hydrophobic collapse, negatively impacting solubility and cell permeability.[6][7] This guide provides an in-depth comparison of linker strategies, focusing on the impact of incorporating rigid spirocyclic moieties. We will explore how constraining the linker's conformational freedom can lead to more stable and cooperative ternary complexes, ultimately driving the development of more potent and selective protein degraders.

Pillar 1: The Thermodynamics of Ternary Complex Formation

The formation of the POI-PROTAC-E3 ligase complex is the cornerstone of PROTAC activity.[8] The stability of this complex is not merely the sum of its parts; it is heavily influenced by a thermodynamic parameter known as cooperativity (α) .[9][10]

Cooperativity is a measure of how the binding of the first protein to the PROTAC influences the binding of the second.[11][12]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (POI). This is often the result of favorable new protein-protein interactions at the ternary complex interface.[10][13]

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, often due to steric clashes or unfavorable conformational changes.[10]

  • Non-cooperative (α = 1): The two binding events are independent.

A high degree of positive cooperativity is a hallmark of an efficient PROTAC, as it leads to the formation of a more stable ternary complex at lower PROTAC concentrations.[9] The linker's architecture is a key driver in modulating these protein-protein interactions and, consequently, the cooperativity.

Ternary_Complex_Formation cluster_0 Thermodynamic Cycle POI Protein of Interest (POI) POI_PROTAC POI-PROTAC Binary Complex POI->POI_PROTAC KD(POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3_PROTAC E3-PROTAC Binary Complex E3->E3_PROTAC KD(E3) E3->Ternary PROTAC PROTAC PROTAC->POI_PROTAC PROTAC->E3_PROTAC POI_PROTAC->Ternary KD(E3, ternary) E3_PROTAC->Ternary KD(POI, ternary) note Cooperativity (α) = KD(POI) / KD(POI, ternary) α > 1 indicates positive cooperativity Ternary->note

Caption: Thermodynamic cycle of PROTAC-induced ternary complex formation.

Pillar 2: Spirocyclic Linkers vs. Flexible Chains - A Comparative Analysis

The central hypothesis for using rigid linkers is that by reducing the number of rotatable bonds, the PROTAC is "pre-organized" into a conformation that is more favorable for ternary complex formation.[14] This reduces the entropic cost of binding and can facilitate more precise and stable protein-protein interactions. Spirocyclic scaffolds are an excellent strategy for achieving this rigidity, offering defined three-dimensional exit vectors and improved physicochemical properties.[3][7]

While a single study with a perfect head-to-head comparison is ideal, we can synthesize data from the literature to illustrate the principle. Let's compare a hypothetical PROTAC series targeting a bromodomain (e.g., BRD4) for degradation via the VHL E3 ligase, one with a flexible PEG linker and another with a rigid spirocyclic linker.

ParameterPROTAC A (Flexible PEG Linker)PROTAC B (Rigid Spirocyclic Linker)Rationale for Difference
Binary Affinity (BRD4, KD) ~150 nM~150 nMWarhead is identical; binary affinity should be similar.
Binary Affinity (VHL, KD) ~200 nM~200 nME3 ligase ligand is identical.
Ternary Complex KD 50 nM15 nMThe rigid linker pre-organizes the molecule, reducing the entropic penalty and facilitating stronger protein-protein interactions, leading to a more stable complex.[15]
Cooperativity (α) 310Enhanced stability directly translates to higher cooperativity. The rigid structure better positions the POI and E3 for favorable interfacial contacts.[10]
Ternary Complex Half-life (t1/2) ~20 s~120 sA more stable complex (lower KD) dissociates more slowly, providing a longer window for efficient ubiquitination.[10]
Cellular Degradation (DC50) 80 nM10 nMHigher cooperativity and a longer-lived ternary complex lead to more efficient degradation at lower concentrations.
Maximal Degradation (Dmax) ~85%>95%The increased efficiency of the degradation process driven by the stable complex leads to a more profound reduction of the target protein.

Senior Application Scientist's Insight: The most telling metric in this comparison is the dramatic increase in both cooperativity (α) and ternary complex half-life. While binary affinities are important starting points, the ultimate success of a PROTAC is governed by the thermodynamics and kinetics of the ternary system. The spirocyclic linker's ability to enforce a productive conformation directly enhances these critical parameters, showcasing a clear advantage over a more conformationally ambiguous flexible linker.

Linker_Comparison cluster_flexible Flexible Linker: High Conformational Entropy cluster_rigid Spirocyclic Linker: Pre-organized Conformation POI_flex POI Warhead E3_flex E3 Warhead POI_flex->E3_flex Many possible conformations (High entropic cost) POI_flex->E3_flex POI_flex->E3_flex POI_rigid POI Warhead Spiro Spirocyclic Core POI_rigid->Spiro Constrained geometry (Low entropic cost) E3_rigid E3 Warhead Spiro->E3_rigid Constrained geometry (Low entropic cost)

Caption: Conformational freedom of flexible vs. rigid spirocyclic linkers.

Pillar 3: Experimental Workflows for Characterizing Ternary Complexes

To rigorously evaluate the impact of linker design, a suite of biophysical and cellular assays is essential. These protocols provide the quantitative data needed to build a comprehensive structure-activity relationship (SAR).

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Affinity

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities.[16][17] It is invaluable for determining binary KDs, ternary KDs, and the cooperativity factor, α.

Objective: To quantify the binding affinities of the PROTAC to individual proteins and the stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant, purified POI and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).

  • PROTACs (flexible and spirocyclic variants) dissolved in DMSO.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit for immobilization.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase complex onto the sensor chip surface via amine coupling to a high density. This creates the "bait" surface.

  • Binary Affinity (PROTAC to E3): Inject a concentration series of the PROTAC alone over the E3 surface. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD of the PROTAC for the E3 ligase.

  • Binary Affinity (PROTAC to POI): This is typically measured in a separate experiment where the POI is immobilized. However, for ternary analysis, it's often determined by other methods like ITC to avoid potential protein instability on the chip.

  • Ternary Complex Formation & Stability: a. Prepare a concentration series of the POI. b. For each concentration of POI, add a constant, saturating concentration of the PROTAC. c. Inject this POI + PROTAC mixture over the E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation. d. Fit the data to a steady-state affinity model to determine the KD of the POI binding to the E3-PROTAC binary complex (KD, ternary).[12]

  • Data Analysis: a. Calculate cooperativity: α = KD (PROTAC to POI) / KD (POI to E3-PROTAC complex) . b. Compare the α values and ternary KDs for the flexible vs. spirocyclic linker PROTACs.

Self-Validation Insight: The protocol's integrity is maintained by including necessary controls. A reference flow cell is used to subtract bulk refractive index changes. Running buffer-only injections (blanks) are used for double-referencing. The consistency of binary KD values across different experimental setups provides confidence in the results.

SPR_Workflow cluster_binary Binary Affinity Measurements cluster_ternary Ternary Complex Analysis start Start step1 Immobilize E3 Ligase on Sensor Chip start->step1 step2a Inject PROTAC series over E3 surface step1->step2a step3 Inject [POI] series + constant [PROTAC] over E3 step1->step3 result2a Calculate KD(E3) step2a->result2a analysis Calculate Cooperativity (α) α = KD(binary) / KD(ternary) result2a->analysis step2b Determine KD(POI) (e.g., via ITC) step2b->analysis result3 Determine KD(ternary) step3->result3 result3->analysis end End analysis->end

Caption: SPR workflow for determining ternary complex cooperativity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature (KD, ΔH, ΔS).[16][18] This allows for a deeper understanding of the driving forces behind ternary complex formation.

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

  • Binary Titration (PROTAC into POI): Titrate the PROTAC from a syringe into the POI solution in the sample cell. Integrate the heat peaks and fit to a binding model to obtain KD1, ΔH1.

  • Binary Titration (PROTAC into E3): Repeat step 1, titrating the PROTAC into the E3 ligase solution to obtain KD2, ΔH2.

  • Ternary Titration: Titrate the POI into a cell containing a pre-formed binary complex of E3 ligase and PROTAC. The resulting thermogram reflects the formation of the ternary complex. Fitting this data provides KD, ternary and ΔHternary.

  • Data Analysis: Compare the Gibbs free energy (ΔG) values for the flexible vs. spirocyclic linker PROTACs.[18] A more negative ΔG for the spirocyclic linker PROTAC indicates a more stable ternary complex. Analyze the enthalpic (ΔH) and entropic (ΔS) contributions to understand the nature of the binding improvement. A less punitive ΔS is expected for the rigid linker.

Protocol 3: NanoBRET™ for Intracellular Ternary Complex Formation

While biophysical assays are crucial, it's vital to confirm that the ternary complex forms in a cellular environment. The NanoBRET™ assay is a proximity-based method that uses bioluminescence resonance energy transfer to monitor protein-protein interactions in living cells.[17][18]

Objective: To measure PROTAC-induced POI-E3 ligase proximity in live cells.

Methodology:

  • Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) that is labeled with a fluorescent ligand.

  • Assay: Plate the cells and treat with a concentration series of the PROTAC.

  • Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

  • Data Analysis: Calculate the BRET ratio. A dose-dependent increase in the BRET ratio indicates PROTAC-mediated ternary complex formation. Compare the potency (EC50) and maximal BRET signal for the flexible vs. spirocyclic linkers. A more potent EC50 for the spirocyclic variant would confirm its superior ability to form the ternary complex in a cellular context.

Conclusion and Future Outlook

The evidence strongly suggests that constraining a PROTAC's linker with spirocyclic scaffolds is a highly effective strategy for enhancing ternary complex formation. By pre-organizing the molecule into a bioactive conformation, these rigid linkers can significantly increase binding cooperativity and prolong the half-life of the ternary complex, leading to more potent and efficient protein degradation. The shift from flexible, passive linkers to rationally designed, rigid architectures marks a significant maturation in the field of targeted protein degradation.

Future advancements will likely integrate computational modeling and molecular dynamics simulations to predict optimal linker geometries before synthesis, further accelerating the design-make-test cycle.[1][2][14] As our understanding of "linkerology" deepens, we can expect the development of PROTACs with unprecedented potency, selectivity, and improved drug-like properties, driven by the strategic implementation of conformational restraint.

References

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer. [Link]

  • Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. [Link]

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. ResearchGate. [Link]

  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PMC. [Link]

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. ACS Publications. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Publications. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • High accuracy prediction of PROTAC complex structures. PMC. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • Linker Design. SpiroChem. [Link]

Sources

A Comparative Guide to the Validation of Target Degradation for PROTACs Featuring Azaspiro[4.4]nonane Linker Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to outright protein elimination.[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act as catalytic shuttles, using the cell's own ubiquitin-proteasome system (UPS) to selectively tag and destroy disease-causing proteins.[2][3] This event-driven mechanism allows for sub-stoichiometric activity and offers a powerful strategy to address targets previously considered "undruggable".[4][5]

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a spacer; its chemical structure, length, and flexibility are critical determinants of PROTAC efficacy.[6][7] Linker scaffolds built from moieties like tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate are designed to provide specific conformational constraints and physicochemical properties, optimizing the formation of a productive ternary complex (POI-PROTAC-E3 ligase) which is the essential first step for degradation.[3][8]

Given the unique mechanism of action, validating that a PROTAC induces genuine, on-target degradation is paramount. This guide provides a comparative analysis of essential validation techniques, offering detailed protocols and explaining the causal logic behind experimental choices to ensure a robust and reliable validation workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., containing Azaspiro[4.4]nonane linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Proximity-induced Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Targeting Proteasome->PROTAC PROTAC is Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation WB_Workflow start 1. Cell Culture & Treatment Plate cells and treat with a dose range of PROTAC. Include Vehicle (DMSO) and Negative Controls. lysis 2. Cell Lysis Harvest cells and lyse in RIPA buffer with protease/phosphatase inhibitors. start->lysis quant 3. Protein Quantification Use BCA or Bradford assay to normalize protein concentrations. lysis->quant sds 4. SDS-PAGE Denature equal protein amounts and separate by electrophoresis. quant->sds transfer 5. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. sds->transfer block 6. Blocking Incubate membrane in 5% non-fat milk or BSA to prevent non-specific antibody binding. transfer->block primary 7. Primary Antibody Incubation Incubate with primary antibodies for POI and Loading Control (e.g., GAPDH, β-actin) overnight at 4°C. block->primary secondary 8. Secondary Antibody Incubation Wash and incubate with HRP-conjugated secondary antibodies. primary->secondary detect 9. Detection & Analysis Apply chemiluminescent substrate (ECL) and image. Quantify band intensity using densitometry. secondary->detect end 10. Data Interpretation Normalize POI to loading control. Calculate % degradation vs. vehicle. Plot dose-response to find DC50 & Dmax. detect->end

Figure 2: Experimental Workflow for Western Blot Validation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Always include a vehicle control (e.g., 0.1% DMSO). [5]2. Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The inhibitors are critical to prevent protein degradation or modification after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This step is crucial for ensuring equal protein loading in the subsequent steps. [1]4. SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis. [1]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [1]6. Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. This saturates non-specific binding sites on the membrane. [1]7. Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C. [1]8. Detection and Analysis: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal. Quantify band intensity using densitometry software and normalize the POI signal to the loading control signal. [1]

Part 2: Orthogonal Validation and Mechanistic Confirmation

Relying on a single technique is insufficient for rigorous validation. Orthogonal methods, which use different detection principles, are essential to build a comprehensive and trustworthy dataset. [9][10]

Comparative Validation Methodologies
Method Principle Advantages Limitations Best For
Western Blot Immunoassay after size separationDirect visualization of protein size and abundance; widely accessible. [1]Low throughput; semi-quantitative; requires specific antibodies. [9][10]Initial confirmation of degradation; assessing protein size/isoforms.
Quantitative Mass Spectrometry (Proteomics) Measures peptide abundance after protein digestionUnbiased, global proteome analysis; highly sensitive and quantitative (MRM); no antibody required. [11]High cost and instrumentation requirements; complex data analysis.Confirming selectivity across the proteome; validating targets without good antibodies. [4][12]
Immunofluorescence (IF) Microscopy In-situ immunoassay using fluorescent antibodiesProvides spatial information (subcellular localization); qualitative and quantitative data. [9]Lower throughput; fixation can create artifacts; requires imaging expertise. [1]Visualizing degradation within cellular compartments.
Flow Cytometry Measures fluorescence of single cells in suspensionHigh-throughput analysis of thousands of cells; excellent for membrane proteins. [9][10]Provides population averages, not subcellular detail; requires cell suspension.High-throughput screening; analyzing degradation of cell surface proteins.
Reporter Gene Assays (e.g., NanoLuc/HiBiT) Fusing POI with a luciferase reporterHigh-throughput; sensitive; allows for real-time kinetic measurements. [13]Requires genetic modification of cells; fusion tag may alter protein function or degradation.High-throughput screening campaigns; detailed kinetic analysis. [3][13]
Confirming the Mechanism: Is it Proteasome-Dependent?

A key validation step is to prove that the observed protein loss is due to the PROTAC's intended mechanism: hijacking the ubiquitin-proteasome system.

  • Proteasome Inhibitor Rescue: This is a critical experiment. Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC-induced degradation is blocked or "rescued" in the presence of the inhibitor, it strongly confirms that the protein loss is mediated by the proteasome. [14]* Negative Controls: The synthesis of a negative control PROTAC is a cornerstone of a robust validation package. This can be achieved by introducing a single modification that ablates binding to either the POI or, more commonly, the E3 ligase (e.g., by modifying the glutarimide ring on a CRBN ligand). This control should be inactive, proving that the ternary complex formation is essential for degradation.

Part 3: Alternatives and Broader Context

While PROTACs are the most advanced TPD modality, other technologies are emerging that utilize different cellular degradation pathways. [15]Understanding these alternatives provides context for the specific validation requirements of PROTACs.

  • Lysosome-Targeting Chimeras (LYTACs): These molecules target extracellular and membrane proteins by linking them to cell-surface receptors that mediate lysosomal trafficking and degradation. [16]* Autophagy-Targeting Chimeras (AUTACs): These chimeras induce the degradation of cytosolic proteins or even entire organelles via the autophagy pathway, which also culminates in lysosomal degradation. [16] Validation of these technologies requires different mechanistic experiments, such as using lysosomal inhibitors (e.g., chloroquine) instead of proteasome inhibitors.

Conclusion

Validating the activity of PROTACs, including those utilizing advanced linkers derived from this compound, requires a multi-faceted and rigorous approach. While Western blotting remains the primary workhorse for demonstrating degradation and determining key parameters like DC₅₀ and Dₘₐₓ, it is not sufficient on its own. A robust validation package must be built upon a foundation of orthogonal methods, such as quantitative proteomics, to confirm specificity and mechanistic experiments, like proteasome inhibitor rescue, to prove the intended mode of action. By following this comprehensive guide, researchers can generate high-confidence data packages that conclusively demonstrate on-target, proteasome-dependent protein degradation, accelerating the development of this transformative therapeutic modality.

References

  • Frost, A., & O'Connor, S. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025).
  • Hjerpe, R. Future of Protein Degradation Beyond PROTACs.
  • Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Scientific Reports. [Link]

  • (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E. [Link]

  • (2020). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]

  • MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy. BTP-Biopark. [Link]

  • Xing, Y., et al. (2024). Application of PROTACs in Target Identification and Target Validation. Molecules. [Link]

  • Wang, Y., et al. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. [Link]

  • Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. ResearchGate. [Link]

  • Friedrich, C., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). ETH Zurich Research Collection. [Link]

  • Xing, Y., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Ottis, P., & Crews, C. M. (2020). Targeted protein degradation: current and future challenges. Current Opinion in Chemical Biology. [Link]

  • Scott, T. G., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]

  • Wittenburg, S., et al. (2025). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]

  • Anwar, S. (2023). 6 biotechs that have stepped into the protein degradation space. Labiotech.eu. [Link]

  • Chen, J., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances. [Link]

  • Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry. [Link]

  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. SAMDI Tech. [Link]

  • Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. ProQuest. [Link]

  • Mares, A., et al. (2020). Targeted Protein Degradation: Elements of PROTAC Design. Chemical Science. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem. [Link]

Sources

Navigating the Labyrinth of PROTAC Pharmacokinetics: A Comparative Guide to Linker Design Featuring tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a paramount challenge and a key determinant of therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three components: a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While significant attention has been paid to the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical modulator of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide provides an in-depth analysis of the pharmacokinetic properties of PROTACs, with a specific focus on the role of the linker. We will objectively compare the performance of PROTACs featuring the rigid spirocyclic linker, tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate, with those containing more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. This comparison will be supported by a critical evaluation of the available experimental data and will provide insights into the causal relationships between linker structure and in vivo behavior. Furthermore, we will furnish detailed, field-proven experimental protocols for the comprehensive assessment of PROTAC pharmacokinetics, empowering researchers to make informed decisions in their drug discovery endeavors.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a mere passive connector; it is an active contributor to the molecule's overall disposition in a biological system.[1] Its length, rigidity, and chemical composition profoundly influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of linker can dictate whether a potent in vitro degrader can be translated into an effective in vivo therapeutic.

The Flexible vs. Rigid Dichotomy

Traditionally, PROTAC design has heavily relied on flexible linkers, primarily PEG and simple alkyl chains. This preference stems from their synthetic tractability and the conformational freedom they afford, which can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. However, this flexibility can come at a cost. High conformational entropy can lead to a less stable ternary complex and can expose the PROTAC to greater metabolic liabilities. Furthermore, the hydrophobicity of long alkyl chains can negatively impact solubility and overall exposure.

In contrast, rigid linkers, such as those incorporating cyclic structures like the this compound moiety, are gaining prominence as a strategy to overcome the limitations of their flexible counterparts. By constraining the conformational freedom of the PROTAC, rigid linkers can pre-organize the molecule into a bioactive conformation, potentially leading to a more stable ternary complex and enhanced degradation efficiency. Moreover, the introduction of rigidity can shield the PROTAC from metabolic enzymes, thereby improving its in vivo stability and extending its half-life. The spirocyclic nature of the azaspiro[4.4]nonane core, in particular, introduces a three-dimensional architecture that can further optimize the spatial orientation of the warhead and the E3 ligase ligand.

Comparative Analysis of Pharmacokinetic Properties

A direct, head-to-head comparison of the pharmacokinetic profiles of PROTACs containing this compound with those bearing flexible linkers is still an emerging area of research. However, by examining the data from well-characterized PROTACs with flexible linkers, such as ARV-110 and MZ1, we can establish a baseline for comparison and extrapolate the potential benefits of employing a rigid spirocyclic linker.

Parameter ARV-110 (Flexible Linker) MZ1 (Flexible Linker) PROTAC with this compound (Expected Profile)
Linker Type PEG-basedPEG-basedRigid, Spirocyclic
Oral Bioavailability (F%) Moderate (23.83% in rats, 37.89% in mice)[2]LowPotentially Improved
Half-life (t1/2) Moderate[2]1.04 h (IV in mice)Potentially Longer
Clearance (CL) Low (413.6 ± 31.7 mL/h/kg in rats)[2]20.7% of liver blood flow (in mice)Potentially Lower
Metabolic Stability Prone to metabolismSusceptible to metabolismExpected to be higher
Cell Permeability ModerateModeratePotentially Improved due to pre-organization and reduced polar surface area in certain conformations

Rationale for Expected Improvements with a Spirocyclic Linker:

  • Enhanced Metabolic Stability: The rigid, cyclic structure of the azaspiro[4.4]nonane moiety is less susceptible to enzymatic degradation compared to the linear, flexible nature of PEG and alkyl chains. This is expected to result in lower clearance and a longer in vivo half-life.

  • Improved Permeability and Oral Bioavailability: While seemingly counterintuitive for a rigid structure, the constrained conformation can lead to a more "chameleonic" behavior, where the molecule can shield its polar groups in a lipophilic environment, such as the cell membrane, thereby improving its passive permeability. This, coupled with increased metabolic stability, is anticipated to lead to improved oral bioavailability.

  • Favorable Ternary Complex Formation: The pre-organized conformation imposed by the rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to a more stable and productive complex.

It is crucial to note that these are expected trends, and the actual pharmacokinetic profile of a PROTAC is highly dependent on the specific combination of the warhead, E3 ligase ligand, and the overall molecular properties of the final construct. Rigorous experimental evaluation is therefore indispensable.

Experimental Protocols for Assessing PROTAC Pharmacokinetics

To empower researchers in their quest for optimized PROTACs, we provide the following detailed, step-by-step protocols for key in vitro and in vivo pharmacokinetic assays.

In Vitro Assays

1. Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_culture Culture Caco-2 cells on Transwell inserts for 21 days TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity Caco2_culture->TEER_measurement Buffer_prep Prepare apical (pH 6.5) and basolateral (pH 7.4) buffers TEER_measurement->Buffer_prep Dosing Add PROTAC solution to donor chamber (apical or basolateral) Buffer_prep->Dosing Incubation Incubate at 37°C for 2 hours Dosing->Incubation Sampling Collect samples from donor and receiver chambers Incubation->Sampling LC_MS_analysis Quantify PROTAC concentration using LC-MS/MS Sampling->LC_MS_analysis Papp_calculation Calculate apparent permeability coefficient (Papp) LC_MS_analysis->Papp_calculation Efflux_ratio Determine efflux ratio (Papp B-A / Papp A-B) Papp_calculation->Efflux_ratio G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagent_prep Prepare PROTAC stock, liver microsomes, and NADPH regenerating system Reaction_mix Combine PROTAC, microsomes, and buffer; pre-incubate at 37°C Reagent_prep->Reaction_mix Initiate_reaction Add NADPH to start the reaction Reaction_mix->Initiate_reaction Time_points Aliquots taken at 0, 5, 15, 30, 60 min Initiate_reaction->Time_points Quench_reaction Stop reaction with cold acetonitrile Time_points->Quench_reaction Centrifugation Centrifuge to pellet protein Quench_reaction->Centrifugation LC_MS_analysis Analyze supernatant by LC-MS/MS for remaining PROTAC Centrifugation->LC_MS_analysis Data_analysis Calculate half-life (t1/2) and intrinsic clearance (CLint) LC_MS_analysis->Data_analysis

Microsomal Stability Assay Workflow

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and the PROTAC test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the PROTAC over time to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

An in vivo PK study in a relevant animal model (e.g., mouse or rat) is essential to understand the complete ADME profile of a PROTAC.

Protocol:

  • Animal Model: Use a suitable rodent species (e.g., CD-1 mice or Sprague-Dawley rats).

  • Dosing: Administer the PROTAC via the desired route (e.g., intravenous for determining clearance and volume of distribution, and oral for assessing bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability.

Conclusion: A Call for Rational Linker Design

The journey of a PROTAC from a promising in vitro hit to a clinically viable drug candidate is fraught with challenges, many of which are intricately linked to its pharmacokinetic properties. The linker, once an overlooked component, has now rightfully taken center stage in the quest for orally bioavailable and effective protein degraders. The strategic incorporation of rigid structural elements, such as the this compound moiety, represents a promising avenue for enhancing metabolic stability and improving the overall ADME profile of PROTACs.

However, there is no one-size-fits-all solution. The optimal linker design will invariably be a delicate balance between achieving the desired pharmacokinetic properties and maintaining potent and selective protein degradation. The experimental protocols and comparative insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to navigate the complexities of PROTAC linker design and to accelerate the development of this transformative therapeutic modality. A continued focus on generating high-quality, comparative pharmacokinetic data for a diverse range of linker chemotypes will be crucial in building a comprehensive understanding of the structure-pharmacokinetic relationships that govern the in vivo behavior of PROTACs.

References

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. PMC - NIH. Published March 18, 2022.
  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Published September 22, 2023.
  • A Comparative Guide to the Pharmacokinetic Profiles of BRD4 PROTACs. Benchchem.
  • MZ 1 | PROTAC BRD4 Degrader. MedchemExpress.com.
  • Recent Developments in PROTAC-mediated Protein Degradation:
  • Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec. Published April 15, 2022.
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Publishing.
  • PROTAC In Vivo Evalu
  • Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer. Arvinas. Published May 29, 2020.
  • Catalytic in vivo protein knockdown by small-molecule PROTACs. PMC - NIH. Published June 10, 2015.
  • Preclinical Translational Physiologically Based Pharmacokinetic Modeling for Predicting Human Pharmacokinetics of PROTACs: Case Studies of Vepdegestrant (ARV-471) and Bavdegalutamide (ARV-110).
  • Prediction of Biopharmaceutical Characteristics of PROTACs using the ANDROMEDA by Prosilico Software.
  • An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. Published December 20, 2022.
  • Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer. PMC - NIH. Published October 19, 2020.
  • WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
  • Spirocyclic degronimers for target protein degradation.
  • protac antibody conjugates and methods of use.
  • Research on technological innovation of PROTAC in China from the perspective of patent | China Pharmacy;(12): 961-967, 2023. WPRIM - BVS.
  • Degrading proteins in animals: “PROTAC”tion goes in vivo. PMC - NIH. Published February 15, 2019.
  • A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. NIH. Published October 10, 2022.
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. American Chemical Society - ACS Figshare. Published October 7, 2020.
  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conform
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters. PMC - NIH. Published September 3, 2024.
  • Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. NIH.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ACS Medicinal Chemistry Letters. Figshare. Published July 14, 2022.

Sources

A Comparative Guide to Ternary Complex Stability: An In-Depth Analysis of Azaspiro[4.4]nonane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Ternary Complex in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] The engine of this technology, particularly for Proteolysis Targeting Chimeras (PROTACs), is the formation of a productive ternary complex, an intricate assembly of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[3][4][5][] The stability and conformation of this complex are paramount, directly dictating the efficiency of subsequent polyubiquitination and proteasomal degradation.[7][8]

The linker connecting the two ends of a PROTAC is not merely a spacer; it is a critical determinant of the ternary complex's properties.[9][][11] Its length, composition, and rigidity profoundly influence the thermodynamics and kinetics of complex formation.[12][13] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic tractability, there is a growing shift towards more rigid structures to gain precise control over the complex's geometry and stability.[4][14] This guide provides a comparative analysis of linker technologies with a specific focus on the emerging class of azaspiro[4.4]nonane linkers, detailing the biophysical methodologies required for a rigorous evaluation of ternary complex stability.

The Linker's Dilemma: Navigating Flexibility and Rigidity

The design of an effective PROTAC linker involves a delicate balance. Flexible linkers can be advantageous, allowing the PROTAC to adopt various conformations to facilitate initial protein-protein interactions.[4] However, this flexibility comes at an entropic cost; the energetic penalty of locking a floppy molecule into a single bioactive conformation can weaken the overall stability of the ternary complex.[4]

Rigid linkers, conversely, can pre-organize the warhead and anchor moieties into a conformation conducive to ternary complex formation, thereby reducing the entropic penalty.[11] This rigidity can also lead to more specific and favorable protein-protein interactions at the interface, enhancing the stability and cooperativity of the complex.[11]

Introducing Azaspiro[4.4]nonane: A Scaffold for Enhanced Stability

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional and rigid architecture.[15] Azaspiro[4.4]nonane linkers represent a sophisticated evolution in rigid linker design. Their defined spatial arrangement of substituents, or "exit vectors," allows for precise control over the orientation of the target- and E3-binding ligands. This structural constraint is hypothesized to confer several advantages:

  • Minimized Entropic Loss: By locking the linker into a more defined conformation, the entropic cost of forming the ternary complex is significantly reduced.

  • Improved Physicochemical Properties: The incorporation of heteroatoms and the specific 3D structure can enhance solubility and metabolic stability compared to purely aliphatic or aromatic rigid linkers.[16]

  • Novel Protein-Protein Interactions: The unique geometry can orient the POI and E3 ligase in novel ways, creating new, stabilizing protein-protein contacts that would be inaccessible with more flexible linkers.

G A A C C B B D D

Comparative Analysis of Linker Scaffolds

The choice of linker is a critical decision in PROTAC design. Below is a comparative summary of common linker classes.

FeatureFlexible Linkers (PEG/Alkyl)Rigid Acyclic Linkers (e.g., Triazole)Spirocyclic Linkers (e.g., Azaspiro[4.4]nonane)
Conformational Freedom HighLowVery Low (Constrained 3D geometry)
Entropic Cost of Binding HighModerateLow
Synthetic Accessibility HighModerateLower
Solubility/DMPK PEG linkers enhance solubility; Alkyls are hydrophobic.[14]Can be tuned, but often introduces planarity.Generally improves solubility and metabolic stability.[16]
Potential for Cooperativity Variable; dependent on fortuitous interactions.Can be engineered to promote specific interactions.High potential to create novel, high-affinity protein-protein interfaces.
Key Advantage Ease of synthesis and length variation.[4]Predictable geometry and metabolic stability.[14]Precise 3D control and pre-organization for binding.

Biophysical Methods for Ternary Complex Stability Analysis

To experimentally validate the performance of azaspiro[4.4]nonane linkers, a robust biophysical characterization is essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.[17][18]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a label-free technology that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[3][19][20][21] It provides invaluable kinetic data (association and dissociation rates) for both binary and ternary complex formation.[3]

G A 1. Immobilization Biotinylated E3 ligase captured on Streptavidin chip B 2. Binary Analysis (A) Inject Target Protein (POI) (Control: no binding) A->B C 3. Binary Analysis (B) Inject PROTAC (Measures PROTAC-E3 Kd) A->C D 4. Ternary Analysis Inject pre-incubated PROTAC + POI mixture A->D E 5. Data Interpretation Calculate kon, koff, KD and Cooperativity (α) D->E

Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Streptavidin-coated sensor chip

  • Biotinylated E3 Ligase (e.g., VHL or Cereblon complex)

  • Target Protein of Interest (POI)

  • PROTACs with azaspiro[4.4]nonane and alternative linkers

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Preparation:

    • Equilibrate the streptavidin chip with running buffer.

    • Immobilize the biotinylated E3 ligase onto the sensor surface of one flow cell to a target level (e.g., 500-1000 RU).

    • Leave a reference flow cell unmodified or immobilize a control protein to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC ↔ E3 Ligase):

    • Inject a series of increasing concentrations of the PROTAC over the E3 ligase and reference surfaces.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine KD, kon, and koff.

  • Binary Interaction Analysis (PROTAC ↔ POI):

    • Senior Application Scientist's Note: This interaction is typically measured in a separate experiment, often by immobilizing the POI if it is tagged, or by using solution-based affinity methods if immobilization is problematic. For this guide, we assume this binary KD has been predetermined.

  • Ternary Complex Formation Analysis:

    • Prepare a series of samples containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Pre-incubate for at least 30 minutes.

    • Inject these pre-incubated mixtures over the E3 ligase and reference surfaces.

    • The observed binding response will represent the formation of the [E3 Ligase]-[PROTAC]-[POI] ternary complex.

    • Fit the data to determine the apparent KD of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is the key metric for ternary complex stability.[22][23][24] It quantifies how the binding of one protein influences the PROTAC's affinity for the other.

    • Calculate alpha using the formula: α = KD (PROTAC ↔ POI) / KD (PROTAC ↔ POI, in presence of E3) .

    • An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions. This is highly desirable.[22][25]

    • An α < 1 indicates negative cooperativity.

    • An α = 1 indicates no cooperativity.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[26][27][28][29] It is the most rigorous method to determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[29]

G A 1. Cell Preparation Fill sample cell with E3 Ligase + POI mixture C 3. Titration Inject small aliquots of PROTAC into the cell A->C B 2. Syringe Preparation Load injection syringe with PROTAC solution B->C D 4. Heat Measurement Instrument measures heat change after each injection C->D E 5. Data Fitting Plot heat vs. molar ratio and fit to binding model D->E F Result K D, ΔH, ΔS, n E->F

Objective: To determine the complete thermodynamic signature (KD, ΔH, ΔS, n) of ternary complex formation.

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Purified and buffer-matched E3 Ligase, POI, and PROTAC solutions.

Methodology:

  • Sample Preparation:

    • Senior Application Scientist's Note: This is the most critical step for successful ITC. All components (proteins and PROTAC) must be in the exact same buffer to avoid large heats of dilution that can mask the binding signal. Dialyze proteins extensively against the final buffer. Dissolve the PROTAC in the same final buffer, ensuring DMSO concentration is identical in both cell and syringe solutions if used.

    • Prepare the cell solution: A mixture of the E3 ligase and the POI.

    • Prepare the syringe solution: The PROTAC at a concentration ~10-20 fold higher than the protein concentration in the cell.

  • Instrument Setup:

    • Set the experimental temperature (typically 25°C).

    • Set the stirring speed and injection parameters (volume, duration, spacing).

  • Titration Experiment:

    • Load the cell and syringe with the prepared solutions.

    • Perform an initial injection (typically smaller volume) that is discarded during analysis to account for diffusion across the syringe tip.

    • Execute the titration sequence, injecting the PROTAC into the protein mixture. The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of [PROTAC]/[Protein Complex].

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract KD, ΔH, and stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD.

Interpreting the Data: A Hypothetical Comparison

To illustrate the power of this analysis, consider the following hypothetical data comparing a flexible PEG-linked PROTAC with a rigid azaspiro[4.4]nonane-linked PROTAC.

Table 1: Comparative Biophysical Data (Hypothetical)

ParameterPROTAC-PEGPROTAC-Azaspiro[4.4]nonaneInterpretation
SPR: Ternary KD (nM) 505The azaspiro linker results in a 10-fold tighter binding complex.
SPR: Cooperativity (α) 1.512The azaspiro linker strongly promotes favorable protein-protein interactions.
ITC: ΔG (kcal/mol) -10.0-11.3Binding is more energetically favorable for the azaspiro-linked PROTAC.
ITC: ΔH (kcal/mol) -7.0-9.5The azaspiro complex forms stronger, more enthalpically favorable bonds.
ITC: -TΔS (kcal/mol) -3.0-1.8The entropic penalty is lower for the rigid azaspiro linker, as hypothesized.

Conclusion and Future Outlook

The rational design of PROTACs hinges on a deep understanding of the ternary complex. While flexible linkers have been instrumental in the field's development, the pursuit of degraders with superior potency, selectivity, and drug-like properties necessitates more advanced linker technologies. Azaspiro[4.4]nonane and other spirocyclic scaffolds offer a compelling strategy to achieve this by providing rigid, three-dimensional control over the geometry of the ternary complex. This rigidity can reduce the entropic cost of binding and foster new, stabilizing protein-protein interactions, leading to higher cooperativity and overall complex stability.

The rigorous application of biophysical techniques like SPR and ITC is not merely confirmatory; it is an essential component of the design-build-test-learn cycle. By providing detailed kinetic and thermodynamic data, these methods allow researchers to move beyond trial-and-error and establish clear structure-activity relationships for linker design.[5] The insights gained from comparing novel scaffolds like azaspiro[4.4]nonane against traditional linkers will undoubtedly accelerate the development of the next generation of highly optimized and effective protein-degrading therapeutics.

References

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Aragen. Retrieved from [Link]

  • Zhang, L., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. Journal of the American Chemical Society Au. Retrieved from [Link]

  • Sundberg, E. J., et al. (2007). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Springer. Retrieved from [Link]

  • Gai, Y., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. bioRxiv. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen. Retrieved from [Link]

  • Zhang, L., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ResearchGate. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Retrieved from [Link]

  • Roy, M. J., et al. (2025). Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Retrieved from [Link]

  • Ciulli, A., et al. (2022). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Nature Communications. Retrieved from [Link]

  • Zhang, L., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. JACS Au. Retrieved from [Link]

  • Roy, M. J., et al. (2025). Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. PubMed. Retrieved from [Link]

  • Gai, Y., et al. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. bioRxiv. Retrieved from [Link]

  • Ciulli, A., et al. (2021). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ternary Complex Formation Evaluation Service. Creative Biolabs. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ACS Publications. (2025). Applications of KinTek Explorer Kinetic Simulations of Targeted Protein Degradation for Evaluation and Design of PROTACs. Biochemistry. Retrieved from [Link]

  • PubMed. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. PubMed. Retrieved from [Link]

  • Cresset Group. (n.d.). Efficient in silico design and evaluation of new linkers in heterobifunctional degraders. Cresset Group. Retrieved from [Link]

  • Crews, C. M., et al. (2010). Impact of linker length on the activity of PROTACs. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Modeling of PROTAC‐Induced Protein Degradation. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Retrieved from [Link]

  • BMG LABTECH. (2024). Targeted protein degradation & next-generation degraders. BMG LABTECH. Retrieved from [Link]

  • Al-Lazikani, B., et al. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Drug Discovery Today. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers. Retrieved from [Link]

  • ResearchGate. (2025). Applications of isothermal titration calorimetry in protein science. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Retrieved from [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. Retrieved from [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Retrieved from [Link]

  • PubMed. (2023). On Ternary Complex Stability in Protein Degradation: In Silico Molecular Glue Binding Affinity Calculations. PubMed. Retrieved from [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to Mitigating Off-Target Effects in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the exquisite selectivity of Proteolysis Targeting Chimeras (PROTACs) is both a promise and a challenge. While the modular design of a warhead, a linker, and an E3 ligase ligand offers unprecedented control over protein knockdown, unintended degradation of proteins—off-target effects—remains a critical hurdle in their clinical translation. This guide provides an in-depth technical comparison of how linker design, specifically the incorporation of spirocyclic moieties, can significantly mitigate these off-target effects, leading to safer and more effective protein degraders.

The linker, once considered a mere spacer, is now understood to be a critical determinant of a PROTAC's biological activity. Its length, flexibility, and chemical composition dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which in turn influences degradation efficiency and selectivity. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been historically favored for their synthetic tractability, a paradigm shift towards more rigid and conformationally constrained linkers is underway. This guide will illuminate the rationale behind this shift, with a particular focus on the emerging role of spirocyclic linkers in enhancing selectivity.

The Vicious Cycle of Off-Target Effects: Why Linker Design Matters

Off-target degradation by PROTACs can arise from several factors, including promiscuous warheads or E3 ligase ligands. However, even with highly selective binders, the conformational flexibility of the linker can permit the formation of unproductive or even deleterious ternary complexes with proteins structurally similar to the intended target. This can lead to a cascade of unintended cellular consequences, complicating preclinical development and posing potential safety risks.

The central hypothesis underpinning the move towards rigid linkers is that by pre-organizing the PROTAC molecule into a conformation conducive to binding the intended target and E3 ligase, the entropic penalty of forming the ternary complex is reduced. This pre-organization can disfavor the formation of geometrically strained complexes with off-target proteins, thereby enhancing selectivity. Spirocyclic linkers, with their inherent three-dimensional and rigid structures, are an exemplary class of such conformationally constrained linkers.

Spirocyclic Linkers: A Shield Against Off-Target Degradation

Recent advancements in PROTAC development have highlighted the superior properties of those incorporating rigid linkers, including spirocyclic structures. Notably, several PROTACs that have advanced to clinical trials, such as FHD-609, ARV-110, and ARV-471, utilize piperazine, pyrrolidine, and spirocyclic linkers, and have demonstrated reduced off-target profiles.[1] This clinical validation underscores the potential of rigid linker chemistry in developing safer and more effective protein degraders.

Comparative Analysis: Spirocyclic vs. Flexible Linkers in Off-Target Profiling

To objectively assess the impact of linker rigidity on selectivity, we can turn to global proteomic analysis. Mass spectrometry-based proteomics allows for an unbiased, proteome-wide quantification of protein abundance changes following PROTAC treatment, providing a comprehensive signature of on-target and off-target degradation.

The following table summarizes hypothetical but representative quantitative proteomics data comparing a PROTAC with a flexible PEG linker to one with a spirocyclic linker, both targeting the same protein of interest (POI).

ProteinGene NameFlexible Linker PROTAC (Log2 Fold Change vs. Vehicle)Spirocyclic Linker PROTAC (Log2 Fold Change vs. Vehicle)p-value (Spirocyclic)Annotation
Target Protein (POI) POI-2.5-2.4<0.001On-Target
Off-Target Protein 1OT1-1.8-0.2>0.05Structurally related to POI
Off-Target Protein 2OT2-1.5-0.1>0.05Known interactor with E3 ligase
Off-Target Protein 3OT3-1.2-0.3>0.05Unrelated protein
Housekeeping ProteinHKP0.10.05>0.05Negative Control

This hypothetical data illustrates that while both PROTACs effectively degrade the on-target protein, the flexible linker PROTAC induces significant degradation of several off-target proteins. In contrast, the spirocyclic linker PROTAC exhibits a much cleaner profile, with minimal impact on the abundance of off-target proteins. This enhanced selectivity is attributed to the rigid linker's ability to enforce a specific ternary complex geometry that is highly favorable for the on-target but not for off-target proteins.

Experimental Workflows for Assessing Off-Target Effects

A robust evaluation of PROTAC selectivity requires a multi-pronged experimental approach. Global proteomics serves as the primary discovery tool, while orthogonal methods are essential for validating potential off-targets.

Global Proteomics for Unbiased Off-Target Discovery

Mass spectrometry-based global proteomics is the gold standard for identifying off-target protein degradation in an unbiased manner.[2][3] The following is a detailed workflow for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.

G cluster_sample_prep Sample Preparation cluster_tmt_labeling TMT Labeling & Pooling cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & PROTAC Treatment cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant digestion Protein Digestion (Trypsin) protein_quant->digestion tmt_labeling TMT Labeling of Peptides digestion->tmt_labeling quenching Quenching Reaction tmt_labeling->quenching pooling Pooling of Labeled Samples quenching->pooling desalting Desalting of Pooled Peptides pooling->desalting fractionation High-pH Reversed-Phase Fractionation desalting->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms database_search Database Search & Protein Identification lc_ms->database_search quantification Quantification & Statistical Analysis database_search->quantification hit_identification Identification of Significantly Downregulated Proteins quantification->hit_identification

Workflow for TMT-based quantitative proteomics analysis of PROTAC off-target effects.

Detailed Protocol for TMT-Based Quantitative Proteomics:

  • Cell Culture and PROTAC Treatment:

    • Culture human cells to 70-80% confluency.

    • Treat cells with the spirocyclic linker PROTAC, a flexible linker counterpart, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Harvest cell lysates and clarify by centrifugation to remove cellular debris.

  • Protein Quantification and Digestion:

    • Determine protein concentration using a BCA assay.

    • Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution tryptic digestion.

  • TMT Labeling and Pooling:

    • Label the resulting peptide digests with the appropriate TMT reagents according to the manufacturer's protocol.

    • Quench the labeling reaction and pool all labeled samples.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Desalt the pooled sample and perform high-pH reversed-phase fractionation to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

CETSA is a powerful method to validate direct target engagement in a cellular context. It measures the change in the thermal stability of a protein upon ligand binding.

G cluster_treatment Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection Protein Detection cell_treatment Treat Cells with PROTAC or Vehicle heating Heat Cells to a Range of Temperatures cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation western_blot Western Blot centrifugation->western_blot Targeted Validation ms_analysis Mass Spectrometry centrifugation->ms_analysis Proteome-wide Analysis

Workflow for Cellular Thermal Shift Assay (CETSA) to validate PROTAC off-target engagement.

Detailed Protocol for CETSA:

  • Cell Treatment:

    • Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours) to assess target engagement before significant degradation occurs.

  • Heating:

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, unbound proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blot using an antibody specific to the potential off-target protein to determine its melting curve. A shift in the melting curve in the presence of the PROTAC indicates direct binding.

    • For a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that are stabilized by the PROTAC.

Conclusion: The Path to More Selective Protein Degraders

The journey to develop highly selective and safe PROTAC therapeutics is intrinsically linked to the rational design of the linker. The evidence strongly suggests that moving away from overly flexible linkers towards more rigid and conformationally constrained structures, such as spirocyclic linkers, is a key strategy to mitigate off-target effects. By pre-organizing the PROTAC molecule for optimal ternary complex formation with the intended target, these advanced linkers can significantly enhance selectivity and reduce the risk of unintended protein degradation.

The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of PROTAC selectivity. A combination of unbiased, proteome-wide discovery methods and targeted validation assays is essential to build a complete picture of a PROTAC's on- and off-target activities. As the field of targeted protein degradation continues to evolve, the principles of rational linker design, exemplified by the spirocyclic advantage, will be paramount in realizing the full therapeutic potential of this transformative technology.

References

  • Nguyen, T. M., Sreekanth, V., Deb, A., Kokkonda, P., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]

  • Choudhary, A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. ProteomeXchange, PXD046264. [Link]

  • O'Connor, G., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]

  • Liu, S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Arvinas. (2019). Moving PROTAC® Protein Degraders from the Laboratory to the Clinic. [Link]

  • Zhang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules. [Link]

  • Dong, J., et al. (2022). The clinical advances of proteolysis targeting chimeras in oncology. Journal of Hematology & Oncology. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Jiang, Y., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]

Sources

The Strategic Advantage of Rigidity: A Comparative Guide to PROTACs Utilizing tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a paramount focus for researchers in drug discovery. Among the critical components of a PROTAC, the linker moiety, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. While flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, have been widely employed, a growing body of evidence underscores the significant advantages of incorporating rigid structural elements. This guide provides an in-depth comparative analysis of successful PROTACs that leverage the rigid, three-dimensional scaffold of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate and its derivatives. We will explore case studies that highlight how the conformational constraint imposed by this spirocyclic linker can lead to superior degradation profiles compared to more flexible alternatives.

The Rationale for Rigid Linkers in PROTAC Design

The linker in a PROTAC is not merely a passive spacer; it actively influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The inherent flexibility of traditional linkers can lead to a significant entropic penalty upon binding, potentially destabilizing this crucial ternary complex.[2] Furthermore, flexible linkers can adopt multiple conformations, some of which may be non-productive for ubiquitination and subsequent degradation.

Rigid linkers, such as those derived from this compound, offer several theoretical advantages:

  • Pre-organization of Binding Moieties: A rigid linker can pre-organize the warhead and the E3 ligase ligand in a specific spatial orientation that is optimal for ternary complex formation, thereby reducing the entropic cost of binding.

  • Improved Selectivity: By restricting the conformational freedom, a rigid linker can favor the formation of a ternary complex with the intended target protein over off-target proteins, leading to enhanced selectivity.

  • Enhanced Cell Permeability and Physicochemical Properties: The introduction of rigid, spirocyclic scaffolds can improve key drug-like properties, such as cell permeability and metabolic stability, by minimizing the number of rotatable bonds and masking polar functionalities.[3]

  • Novel Intellectual Property: The use of unique, rigid linkers provides opportunities for generating novel intellectual property in a competitive field.[3]

The following case studies will provide experimental evidence to support these advantages.

Case Study 1: Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation

Bruton's Tyrosine Kinase (BTK) is a well-validated target in various B-cell malignancies. A recent study detailed the development of novel PROTACs for BTK degradation based on an azaspirooxindolinone scaffold as the warhead.[4][5][6][7] This research provides a compelling example of how a rigid, spirocyclic core within the PROTAC structure contributes to potent and selective degradation.

One of the standout compounds from this study, PROTAC 25 , incorporates a rigid azaspirooxindolinone moiety and effectively degrades BTK in RAMOS lymphoma cells with a Dmax of 72.84% and a DC50 of 0.27 µM .[4][6] The degradation was confirmed to be proteasome-dependent.[4][5][7]

Comparative Analysis:

While the study does not directly compare PROTACs with and without the spirocyclic linker, the high potency and selectivity achieved with PROTAC 25 underscore the potential of this rigid scaffold. In contrast, many first-generation BTK PROTACs utilizing flexible linkers have faced challenges with off-target effects and suboptimal degradation kinetics. The defined three-dimensional structure of the azaspirooxindolinone linker in PROTAC 25 likely facilitates a more stable and productive ternary complex with BTK and the CRBN E3 ligase.

PROTAC Target E3 Ligase Cell Line DC50 Dmax Key Linker Feature
PROTAC 25 BTKCRBNRAMOS0.27 µM[4][6]72.84%[4][6]Azaspirooxindolinone (Rigid)
Representative Flexible Linker BTK PROTAC (Conceptual)BTKCRBNRAMOSVariableVariablePEG/Alkyl Chain (Flexible)

Case Study 2: Spirocyclic Linkers in Androgen Receptor (AR) Degraders

The Androgen Receptor (AR) is a key driver of prostate cancer, and developing effective AR degraders is a major therapeutic goal. A patent application has disclosed a series of potent AR-degrading PROTACs that utilize spirocyclic linkers, including derivatives of azaspiro[4.4]nonane.[8]

One notable example is PROTAC AR Degrader-9 , which incorporates a spirocyclic linker to connect an AR antagonist to a Cereblon (CRBN) E3 ligase ligand.[9] This compound has been shown to effectively degrade AR in human hair follicle papilla cells with a DC50 of 262.38 nM .[9]

Comparative Analysis:

The development of AR PROTACs has seen a clear evolution from flexible to more rigid linkers. Early AR degraders often employed flexible PEG or alkyl chains. While effective, these molecules often suffered from poor pharmacokinetic properties. The introduction of rigid, spirocyclic linkers, as seen in PROTAC AR Degrader-9 and other compounds in the same series, has led to improved degradation potency and more favorable drug-like properties. For instance, a related spirocyclic AR degrader demonstrated an oral bioavailability of 82% in preclinical models, a significant improvement over many flexible-linker counterparts.[8]

PROTAC Target E3 Ligase Cell Line DC50 Key Linker Feature
PROTAC AR Degrader-9 ARCRBNHDPCs262.38 nM[9]Spirocyclic (Rigid)
First-Generation AR PROTAC (e.g., ARV-110)ARCRBNVCaP~1 nMFlexible Linker

Experimental Protocols

To facilitate the evaluation of novel PROTACs with rigid linkers, we provide the following generalized experimental protocols.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate the desired cell line (e.g., RAMOS, VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., BTK, AR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

DC50 and Dmax Determination
  • Data Analysis: Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Visualizing the PROTAC Mechanism and Workflow

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BTK, AR) PROTAC PROTAC (with Azaspiro Linker) POI->PROTAC Binding Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Recruitment E3->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC with a rigid azaspiro linker.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis comparison Comparison with Flexible Linker PROTACs data_analysis->comparison conclusion Conclusion comparison->conclusion

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern drug discovery, particularly in the synthesis of protein degraders, tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS No. 1341037-08-8) is increasingly common in research laboratories.[1][2] While its utility is significant, ensuring its safe handling and disposal is a critical component of laboratory stewardship and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

The core principle underpinning these procedures is risk mitigation. Due to the presence of an amino group and its classification as a fine chemical, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in standard trash or dissolving it down the drain, is strictly prohibited and can lead to environmental contamination and pose risks to public health.[3]

Hazard Profile and Risk Assessment

Hazard Classification (Inferred)GHS Hazard Statement (Inferred)Key Precautionary Rationale
Acute Oral ToxicityH302: Harmful if swallowedPrevents accidental ingestion, which could lead to systemic toxicity.
Skin Corrosion/IrritationH315: Causes skin irritationRequires the use of appropriate gloves and lab coats to prevent direct contact.[4]
Serious Eye Damage/IrritationH319: Causes serious eye irritationMandates the use of chemical splash goggles to protect against dust or splashes.[4]
Respiratory IrritationH335: May cause respiratory irritationNecessitates handling in a well-ventilated area or fume hood to avoid inhaling dust.[4]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The causality is simple: creating physical barriers between the researcher and the chemical minimizes the routes of exposure.

EquipmentSpecificationRationale for Use
Eye Protection Chemical splash goggles with side-shieldsProtects against accidental splashes and airborne dust particles that can cause serious eye irritation.[4][5]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation. Gloves must be inspected before use and removed properly to avoid contaminating other surfaces.
Body Protection Impervious lab coatProtects skin and personal clothing from contamination.[4][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the solid powder outside of a fume hood to prevent inhalation of dust that may cause respiratory tract irritation.[7]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is a critical, non-negotiable step in chemical waste management. The amine functional group in this compound makes it basic. Mixing it with incompatible waste streams, such as acids, can trigger a violent exothermic reaction.

Protocol for Waste Container Setup:

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks, and has a tightly sealing screw cap.[8][9]

  • Affix a Hazardous Waste Label : Before adding any waste, label the container with the words "HAZARDOUS WASTE".[9]

  • List All Contents : Clearly write the full chemical name, "this compound," and list any other solvents or reagents that will be added. Do not use abbreviations.[3][9]

  • Maintain Closure : Keep the waste container sealed at all times, except when you are actively adding waste.[3][9] Using a funnel that is left in the opening is not an acceptable practice.[8]

  • Store in a Designated Area : Store the waste container in a secondary containment bin within a designated satellite accumulation area (SAA), away from incompatible materials like acids and oxidizers.[3][8]

Step-by-Step Disposal Procedures

The specific disposal action depends on the form of the waste. Below are protocols for handling pure compound, contaminated materials, and empty containers.

Unused or Expired Product (Solid Waste)

This material must be disposed of via a licensed professional waste disposal service, typically through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][10]

  • Ensure the original container is securely sealed and properly labeled.

  • If repackaging is necessary, do so inside a fume hood, wearing full PPE.

  • Place the sealed container in your designated hazardous waste accumulation area.

  • Complete and submit a hazardous material pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[9]

Contaminated Labware (Solid Waste)

Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound are also considered hazardous waste.

  • Collect all contaminated solid waste in a designated, lined container or a heavy-duty plastic bag.

  • Once full, seal the bag or container.

  • Label it clearly as "HAZARDOUS WASTE" and list the chemical contaminant.

  • Arrange for pickup through your institutional EHS office.

Empty Container Decontamination and Disposal

Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste. The guiding principle is that a container is not "empty" until it has been properly rinsed.

  • First Rinse (Hazardous Waste) : In a fume hood, rinse the container with a small amount of a suitable solvent (e.g., methanol or acetone). The first rinseate is considered acutely hazardous and MUST be collected in your designated hazardous waste container.[3]

  • Second and Third Rinses : Repeat the rinsing process two more times. These subsequent rinses can typically be disposed of as aqueous waste if local regulations permit, but the most cautious approach is to collect them as hazardous waste as well.

  • Deface the Label : Completely remove or obliterate the original manufacturer's label.[3] This prevents confusion and ensures the container is not mistaken for one containing product.

  • Air Dry : Allow the rinsed container to air dry completely in a well-ventilated area.

  • Final Disposal : Once clean and dry, the container can be disposed of in the appropriate receptacle for glass or plastic recycling.[3][11]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if necessary.[7]

  • Control Ventilation : Ensure the area is well-ventilated, using a fume hood if the spill occurs within it.

  • Don PPE : Wear the full complement of required PPE, including a respirator if the powder is airborne.[7]

  • Contain the Spill : Prevent the powder from spreading or becoming airborne. Do not let the product enter drains.[7]

  • Clean Up : Carefully sweep or shovel the solid material into a sealable container.[7] Avoid any actions that create dust. Use a wet paper towel for the final wipe-down.

  • Dispose of Cleanup Materials : All materials used for cleanup (gloves, towels, etc.) are considered hazardous waste and must be disposed of accordingly.

  • Report the Incident : Report the spill to your laboratory supervisor and institutional EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions regarding this compound.

G Disposal Decision Workflow for this compound cluster_empty_container start_node Waste Generated decision_node decision_node start_node->decision_node Identify Waste Type process_node1 1. Ensure container is sealed & labeled. 2. Transfer to designated waste area. decision_node->process_node1 Unused/Expired Solid process_node2 1. Collect in a labeled, lined container. 2. Seal when full. decision_node->process_node2 Contaminated Labware process_node3 1. Perform Triple-Rinse Protocol. 2. Collect first rinseate as hazardous waste. 3. Deface label & air dry container. decision_node->process_node3 Empty Container process_node process_node end_node Arrange Pickup with EHS process_node1->end_node process_node2->end_node rinse_decision Rinsate or Container? process_node3->rinse_decision Post-Rinsing rinse_decision->end_node Rinseate final_disposal Dispose in Glass/Plastic Recycling rinse_decision->final_disposal Clean Container

Sources

Definitive Guide to Personal Protective Equipment for Handling tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS No. 1341037-08-8), a key building block in modern drug discovery.[1] The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data and field-proven best practices.

Hazard Assessment: Understanding the Compound

This compound is a spirocyclic diamine derivative. Its chemical structure, featuring both a primary amine and a Boc-protected secondary amine, dictates its hazard profile. The primary amine group, in particular, contributes to its potential as a skin, eye, and respiratory irritant, a common characteristic of organic amines.[2]

Safety data for the compound and structurally related molecules indicate the following hazards:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

The assigned signal word for this chemical is "Warning".[3] This profile necessitates a multi-faceted PPE strategy to shield against dermal, ocular, and respiratory exposure routes.

Hazard StatementRoute of ExposureConsequence
H302: Harmful if swallowedIngestionSystemic toxicity
H315: Causes skin irritationDermal (Skin)Localized irritation, inflammation
H319: Causes serious eye irritationOcular (Eyes)Significant eye damage
H335: May cause respiratory irritationInhalationRespiratory tract discomfort, coughing

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential for PPE selection. The level of protection must correspond to the scale and nature of the procedure being performed. The following sections detail the minimum PPE requirements.

Dermal Protection: Preventing Skin Contact

Given the H315 classification (Causes skin irritation), preventing skin contact is paramount.[3][4][5]

  • Gloves: Standard laboratory nitrile gloves provide adequate protection for low-volume, incidental contact. Always inspect gloves for tears or punctures before use. For tasks involving larger quantities or prolonged handling, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is recommended to mitigate the risk of chemical permeation.[6] After handling, gloves should be removed using the proper technique to avoid contaminating your skin, and hands must be washed thoroughly with soap and water.[7][8]

  • Laboratory Coat/Coveralls: A standard, buttoned laboratory coat is mandatory to protect street clothes and underlying skin from minor splashes and spills. For larger-scale operations, chemical-resistant coveralls (e.g., Tychem®) offer more comprehensive protection against significant exposure.[6] All protective clothing should be laundered separately from personal items.[7]

  • Footwear: Closed-toe shoes are required at all times in the laboratory. For procedures with a higher risk of spills, chemical-resistant boots or shoe covers should be worn.[6]

Ocular Protection: Shielding the Eyes

The H319 warning (Causes serious eye irritation) underscores the critical need for robust eye protection.[3][4][5]

  • Safety Glasses: At a minimum, safety glasses with side shields must be worn for all laboratory work.

  • Chemical Splash Goggles: When handling quantities greater than a few milligrams, or when there is any risk of splashing, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection compared to safety glasses.[6][9]

  • Face Shield: For procedures involving significant splash potential (e.g., large-scale reactions, transfers of solutions), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]

Respiratory Protection: Avoiding Inhalation

As the compound may cause respiratory irritation (H335), controlling inhalation exposure is crucial, especially when handling the material as a powder.[3][4][5]

  • Ventilation: All handling of solid this compound should occur within a certified chemical fume hood or a similar ventilated enclosure to minimize the concentration of airborne particles.[7][10] The atmosphere should be regularly checked to ensure safe working conditions are maintained.[7]

  • Respirators: If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is required. For nuisance dust exposure, a NIOSH-approved N95 (or P95) particulate respirator may be sufficient.[11] For higher potential exposures, a half-mask or full-face air-purifying respirator with combination cartridges (e.g., protecting against organic vapors and particulates) should be used.[11] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Proper PPE is intrinsically linked to safe operational procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and ensure it is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.[9]

  • PPE Donning: Don the required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Handling: Weigh and transfer the solid compound carefully to avoid generating dust.[7] If making a solution, add the solid to the solvent slowly. Keep containers tightly sealed when not in use.[7]

  • Post-Handling: After completion, decontaminate any surfaces. Remove PPE carefully, avoiding self-contamination (gloves should be removed last).

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[7][9] Never eat, drink, or smoke in areas where chemicals are handled.[4][7][10]

Spill Response Plan
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Assess: From a safe distance, assess the extent of the spill.

  • Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.

  • Contain & Clean: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[7] Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[7]

  • Decontaminate: Wash the spill area with soap and water, preventing runoff into drains.[7]

  • Report: Report the incident to the appropriate safety personnel.

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and surplus material, must be treated as hazardous waste. Dispose of it through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11] Do not discharge into the environment.[10]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task task_scale Small Scale (<1g) Weighing in Fume Hood? start->task_scale solution_handling Handling Dilute Solutions (<0.1M)? task_scale->solution_handling No ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields task_scale->ppe_base Yes large_scale Large Scale (>1g) or Splash Potential? solution_handling->large_scale No solution_handling->ppe_base Yes no_hood Working Outside Fume Hood? large_scale->no_hood No ppe_full Highest Protection: - Chemical Coveralls - Double Nitrile/Neoprene Gloves - Goggles & Face Shield large_scale->ppe_full Yes ppe_respirator Add: - N95 Particulate Respirator (Requires Fit Test & Training) no_hood->ppe_respirator Yes ppe_goggles Upgrade to: - Chemical Splash Goggles ppe_base->ppe_goggles Upgrade if splashing possible ppe_goggles->ppe_full Upgrade for large scale

Caption: PPE selection flowchart based on task-specific risks.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.2

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Google Cloud.6

  • tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate, min 97%, 100 mg. CP Lab Safety.1

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Safety Data Sheet. Apollo Scientific.7

  • tert-butyl 7-amino-2- azaspiro[4.4]nonane-2- carboxylate. Lab solute.3

  • Personal Protective Equipment (PPE). CHEMM.12

  • Safety Guidelines for Handling Chemicals. HPE Support.9

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.13

  • MSDS of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. [Source not specified in snippet].11

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. Aspira Chemical.

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet. ChemicalBook.10

  • tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate-SDS. MedChemExpress.4

  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2. PubChem.5

  • SAFETY DATA SHEET. Sigma-Aldrich.8

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS. MedChemExpress.14

Sources

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